Product packaging for Methyl nitrite(Cat. No.:CAS No. 624-91-9)

Methyl nitrite

Cat. No.: B1202744
CAS No.: 624-91-9
M. Wt: 61.04 g/mol
InChI Key: BLLFVUPNHCTMSV-UHFFFAOYSA-N
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Description

Methyl nitrite (CH 3 ONO) is a versatile alkyl nitrite ester serving as a critical precursor and intermediate in scientific research and industrial chemical processes. Its primary research value lies in the field of C1 chemistry , where it is essential for the catalytic coupling with carbon monoxide to produce dimethyl oxalate, a key step in the coal-to-ethylene glycol (CTEG) process . This application makes this compound a fundamental reagent for non-petroleum routes to important chemical feedstocks. The compound's high reactivity stems from its weak O–NO bond, which has a bond energy of approximately 1.82 eV, facilitating facile cleavage to generate methoxy (CH 3 O) radicals and nitric oxide (NO) . This mechanism is exploited not only in synthesis but also in studies of combustion and atmospheric chemistry, where it is formed from nitrogen dioxide and methanol . Researchers also utilize this compound in fundamental studies, such as investigating photodissociation dynamics . This compound is an extremely flammable gas at room temperature and a heat-sensitive explosive, with sensitivity increased by the presence of metal oxides . It is a toxic asphyxiant and a potent cyanotic agent; exposure can result in methemoglobinemia . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Safe handling requires engineering controls, personal protective equipment (PPE), and storage in a cool, well-ventilated place, with containers kept tightly closed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3NO2 B1202744 Methyl nitrite CAS No. 624-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl nitrite
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InChI

InChI=1S/CH3NO2/c1-4-2-3/h1H3
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InChI Key

BLLFVUPNHCTMSV-UHFFFAOYSA-N
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Canonical SMILES

CON=O
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Molecular Formula

H3CONO, CH3NO2
Record name METHYL NITRITE
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DSSTOX Substance ID

DTXSID8060795
Record name Methyl nitrite
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Molecular Weight

61.040 g/mol
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Physical Description

Methyl nitrite appears as a liquid or gas Boils at 10.4 °F. Moderately toxic by inhalation. Narcotic in high concentrations. Used as a rocket propellant. Differs from nitromethane (H3CNO2)., A liquid or gas; [CAMEO]
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Boiling Point

64.6 °C @ 760 mm Hg (explodes)
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Solubility

Soluble in ethanol and ether, In water, 2.4X10-4 mg/L @ 25 °C /Estimated/
Record name METHYL NITRITE
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Density

0.991
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Vapor Pressure

1,650 mm Hg @ 25 °C /Estimated/
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Color/Form

Gas

CAS No.

624-91-9
Record name METHYL NITRITE
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Record name Nitrous acid, methyl ester
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Melting Point

-16 °C
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Foundational & Exploratory

An In-depth Technical Guide on the Conformational Stability of Methyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitrite (CH₃ONO) serves as a fundamental model for studying rotational isomerism due to its existence as two stable conformers: cis and trans. The interconversion between these conformers, governed by rotation around the O-N single bond, presents a landscape of varying stability and energy barriers that has been extensively investigated through both experimental and computational methodologies. Understanding the factors that dictate the preference for one conformer over the other is crucial for fields ranging from atmospheric chemistry to drug design, where molecular conformation can significantly influence reactivity and biological activity. This technical guide provides a comprehensive overview of the conformational stability of this compound, detailing the quantitative energetic differences, the experimental protocols used for their determination, and the theoretical approaches to their study.

Conformational Isomers of this compound

The two primary conformers of this compound are defined by the dihedral angle of the C-O-N-O group. The cis conformer has the methyl group and the terminal oxygen atom on the same side of the O-N bond, while in the trans conformer, they are on opposite sides.

G cluster_cis cis-Methyl Nitrite cluster_trans trans-Methyl Nitrite c_h1 c_c c_h2 c_h3 c_o1 c_n c_o2 t_h1 t_c t_h2 t_h3 t_o1 t_n t_o2

Figure 1: Ball-and-stick models of cis- and trans-methyl nitrite.

Relative Stability and Energy Barriers

Experimental and theoretical studies have consistently shown that the cis conformer of this compound is thermodynamically more stable than the trans conformer.[1][2] The energy difference is relatively small, making both conformers significantly populated at room temperature. The barrier to interconversion is substantial, preventing rapid rotation under ambient conditions.[1][3]

Quantitative Thermodynamic and Kinetic Data

The following table summarizes the key energetic parameters for the conformational equilibrium of this compound determined by various methods.

ParameterValueMethodPhaseReference
Enthalpy Difference (ΔH°)
cis more stable by:3.02 (± 0.09) kJ/molMid-Infrared SpectroscopyLiquid Krypton[2]
~5 kJ/mol[1][3]
4.39 kJ/molQuantum Chemistry CalculationGas
Entropy Difference (ΔS°)
trans favored by:5.1 (± 0.2) J K⁻¹ mol⁻¹Mid-Infrared SpectroscopyLiquid Krypton[2]
Rotational Barrier
trans to cis Activation Enthalpy (ΔH‡)44.0 (± 1.4) kJ/molMid-Infrared SpectroscopyLiquid Krypton[2]
Interconversion Barrier~45 kJ/mol[1][3]
48 kJ/molNMR SpectroscopyVapor

G Potential Energy Surface for this compound Interconversion cis cis-CH₃ONO trans trans-CH₃ONO ts Transition State cis->ts  ΔH‡ ≈ 44-48 kJ/mol trans->ts

Figure 2: Potential energy diagram for cis-trans interconversion.

Experimental Protocols

The determination of the conformational stability of this compound relies on sophisticated spectroscopic techniques. Below are detailed methodologies for key experiments.

Cryospectroscopic Infrared Analysis

This technique allows for the study of conformer populations at low temperatures in inert solvents, where the equilibration rate can be controlled.

1. Sample Preparation:

  • This compound is synthesized by reacting methanol with nitrosyl chloride at temperatures below -20 °C.

  • The product is purified using low-temperature, low-pressure fractional distillation.

  • High-purity liquid argon, krypton, or xenon is used as the solvent.

2. Experimental Setup:

  • A cryostat equipped with a sample cell (e.g., a 4 cm path length brass cell) is used to achieve and maintain low temperatures.

  • A Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 66v, equipped with a globar source, a Ge/KBr beam splitter, and a liquid nitrogen-cooled MCT detector, is used for spectral acquisition.

3. Data Acquisition:

  • A solution of this compound in the chosen liquid rare gas (e.g., ~1 x 10⁻⁴ mole fraction in liquid krypton) is prepared in the cryocell.

  • Infrared spectra are recorded over a range of temperatures. Below a certain temperature (e.g., 150 K in liquid krypton), the conformational equilibration is negligible on the experimental timescale.[4]

  • To study the kinetics, the sample is cooled to a temperature where a non-equilibrium population of conformers can be trapped. The temperature is then raised to a point where equilibration can be monitored over time (e.g., 150-160 K in liquid krypton).[2]

  • Spectra are recorded at regular time intervals during the equilibration process.

4. Data Analysis:

  • The integrated areas of specific vibrational bands corresponding to each conformer are determined. For this compound, the ν₃ (N=O stretch) and ν₈ (skeletal bend) modes are often used.[4]

  • The ratio of the band areas is used to determine the relative populations of the cis and trans conformers at equilibrium at different temperatures.

  • A van't Hoff plot (ln(K_eq) vs. 1/T) is constructed to determine the standard enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

  • Kinetic data from the equilibration experiments are used to calculate the rate constants for the interconversion at different temperatures, which in turn allows for the determination of the activation enthalpy (ΔH‡) and entropy (ΔS‡) for the process.

G

Figure 3: Workflow for cryospectroscopic analysis.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational constants of molecules, allowing for the determination of molecular structures and the identification of different conformers.

1. Sample Preparation:

  • A gaseous sample of this compound is introduced into the spectrometer.

2. Experimental Setup:

  • A microwave spectrometer, often a Stark-modulated or a chirped-pulse Fourier transform microwave (FT-MW) spectrometer, is used.

  • The spectrometer operates in a high-vacuum environment.

3. Data Acquisition:

  • The microwave spectrum is recorded over a range of frequencies.

  • Distinct sets of rotational transitions corresponding to the cis and trans conformers are observed.

4. Data Analysis:

  • The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each conformer.

  • These rotational constants are used to determine the precise molecular geometry of each conformer.

  • The relative intensities of the rotational lines for the two conformers can be used to estimate their relative populations and thus the energy difference, although this can be challenging due to differences in dipole moments and other factors.

Computational Chemistry

Theoretical calculations are invaluable for complementing experimental findings and providing insights into the potential energy surface of conformational changes.

1. Method Selection:

  • Quantum mechanical methods such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or ab initio methods (e.g., MP2, CCSD(T)) are chosen.[5]

  • A basis set of appropriate size and quality (e.g., 6-31G(d,p) or larger) is selected.[5]

2. Geometry Optimization:

  • The geometries of the cis and trans conformers are optimized to find the minimum energy structures on the potential energy surface.

3. Frequency Calculations:

  • Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

4. Transition State Search:

  • The transition state for the interconversion between the cis and trans conformers is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • A frequency calculation on the transition state structure should yield exactly one imaginary frequency corresponding to the rotational motion along the reaction coordinate.

5. Energy Calculations:

  • The electronic energies of the optimized cis and trans conformers and the transition state are calculated.

  • The relative energies are corrected for ZPVE to obtain the enthalpy difference (ΔH°) at 0 K.

  • Further thermochemical analysis can be performed to calculate thermodynamic properties at other temperatures.

G

Figure 4: Workflow for computational analysis of conformers.

Conclusion

The conformational landscape of this compound is well-characterized, with the cis conformer being the more stable form by approximately 3-5 kJ/mol. The rotational barrier of about 44-48 kJ/mol is significant, leading to the existence of distinct conformer populations at room temperature. The stability and interconversion kinetics have been precisely determined through a combination of cryospectroscopic infrared studies, microwave spectroscopy, and computational chemistry. The detailed experimental and theoretical protocols outlined in this guide provide a framework for the investigation of conformational isomerism in this compound and can be adapted for the study of other small molecules with similar structural features. This fundamental understanding is essential for predicting the chemical behavior and potential applications of such compounds in various scientific and industrial contexts.

References

An In-depth Technical Guide to the Thermochemical Properties of Methyl Nitrite Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of methyl nitrite isomers, focusing on key data, experimental methodologies, and relevant reaction pathways. The information is intended to support research and development activities where the energetic and stability characteristics of these compounds are of interest.

Thermochemical Data of this compound and Its Isomers

The following tables summarize the key thermochemical properties of the cis and trans conformers of this compound, as well as its structural isomers, nitromethane and aci-nitromethane. These values are crucial for understanding the relative stabilities and potential energy landscapes of these molecules.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

CompoundConformer/IsomerFormulaStateΔfH° (kJ/mol) at 298.15 KReference
This compoundcis-CH₃ONOCH₃NO₂gas-63.0 ± 0.5[1]
This compoundtrans-CH₃ONOCH₃NO₂gas-59.9 ± 0.5[1]
NitromethaneCH₃NO₂CH₃NO₂gas-80.8[2]
aci-NitromethaneCH₂=N(O)OHCH₃NO₂gas-14.43 ± 0.11[3]

Table 2: Standard Molar Entropy (S°) and Heat Capacity (Cp)

CompoundConformer/IsomerFormulaStateS° (J/mol·K) at 298.15 KCp (J/mol·K) at 298.15 KReference
This compoundcis-CH₃ONOCH₃NO₂gas277.857.5[4][5]
This compoundtrans-CH₃ONOCH₃NO₂gas282.957.5[4][5]
NitromethaneCH₃NO₂CH₃NO₂gas282.955.5[2]
aci-NitromethaneCH₂=N(O)OHCH₃NO₂gasN/AN/A

Note: Data for aci-nitromethane is limited due to its transient nature.

Table 3: Isomerization and Decomposition Energy Barriers

ReactionEnergy Barrier (kJ/mol)Reference
cis-CH₃ONO ⇌ trans-CH₃ONO45.3[6]
CH₃NO₂ → cis/trans-CH₃ONO193 - 272[6]

Experimental Protocols

Synthesis of Gaseous this compound

A common laboratory-scale synthesis of this compound gas involves the dropwise addition of sulfuric acid to a mixture of sodium nitrite and methanol.[7][8]

Materials:

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Ice bath

  • Dropping funnel

  • Reaction flask

  • Gas washing bottle (optional, for purification)

  • Cold trap (e.g., using dry ice/acetone) for collection

Procedure:

  • Prepare a solution of sodium nitrite in a mixture of water and methanol in a reaction flask.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly add a dilute solution of sulfuric acid dropwise from a dropping funnel into the stirred nitrite-methanol solution.

  • The gaseous this compound product will evolve from the reaction mixture.

  • The gas can be passed through a drying agent (e.g., anhydrous calcium chloride) to remove water vapor.

  • The purified this compound gas is then collected in a cold trap cooled with a dry ice/acetone slurry, where it will condense into a liquid.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of a volatile compound like this compound can be determined from its enthalpy of combustion, measured using a bomb calorimeter.[9][10][11]

Apparatus:

  • Oxygen bomb calorimeter

  • Steel combustion bomb

  • Sample holder for volatile liquids

  • Ignition system

  • High-precision thermometer

  • Stirrer

  • Oxygen source

Procedure:

  • Calibration: The heat capacity of the calorimeter is first determined by combusting a known mass of a standard substance with a well-characterized enthalpy of combustion, such as benzoic acid.

  • Sample Preparation: A known mass of liquid this compound is sealed in a thin-walled glass ampoule or a gelatin capsule. This is placed in the sample holder within the bomb. A known length of fuse wire is positioned to ensure ignition.

  • Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled, and the stirrer is started to ensure a uniform temperature.

  • Combustion: After thermal equilibrium is reached, the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined from the temperature-time data. The heat released during the combustion is calculated using the heat capacity of the calorimeter.

  • Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the heat released and the moles of this compound combusted. The standard enthalpy of formation is then determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Computational Methodologies

The thermochemical properties of this compound isomers have been extensively studied using various computational quantum theory methods. These calculations provide valuable insights into the molecular structures, energies, and reaction pathways that can be difficult to probe experimentally.

Commonly employed methods include:

  • Gaussian-n (Gn) theories (e.g., G3): These are composite methods that approximate high-level calculations by combining results from several lower-level calculations.[2]

  • Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.[2]

  • Density Functional Theory (DFT): Methods like B3LYP with various basis sets (e.g., 6-31G(d,p)) are often used for geometry optimization and frequency calculations due to their computational efficiency.[12][13]

  • Møller-Plesset perturbation theory (e.g., MP2) and Quadratic Configuration Interaction (e.g., QCISD): These are ab initio methods that account for electron correlation.

Signaling Pathways and Logical Relationships

The isomerization of nitromethane to this compound and the interconversion between the cis and trans conformers of this compound are fundamental processes that dictate the reactivity and energy release of these compounds.

Nitromethane_Isomerization Nitromethane Nitromethane (CH₃NO₂) TransitionState1 Transition State Nitromethane->TransitionState1 ΔE = 193-272 kJ/mol MethylNitrite This compound (cis/trans-CH₃ONO) TransitionState1->MethylNitrite

Isomerization pathway of nitromethane to this compound.

Cis_Trans_Isomerization Cis cis-Methyl Nitrite TransitionState Rotational Transition State Cis->TransitionState ΔE = 45.3 kJ/mol Trans trans-Methyl Nitrite TransitionState->Trans Experimental_Workflow cluster_synthesis Synthesis cluster_calorimetry Bomb Calorimetry Reactants NaNO₂ + CH₃OH + H₂SO₄ Reaction Controlled Reaction (Ice Bath) Reactants->Reaction Purification Drying and Collection (Cold Trap) Reaction->Purification SamplePrep Sample Preparation (Sealed Ampoule) Purification->SamplePrep Gaseous this compound Combustion Combustion in O₂ Bomb SamplePrep->Combustion DataAcquisition Temperature Measurement Combustion->DataAcquisition Analysis Calculation of ΔHc° DataAcquisition->Analysis Enthalpy ΔfH° Determination Analysis->Enthalpy Hess's Law

References

Gas-Phase Structure of Methyl Nitrite: A Spectroscopic Determination

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase structure of methyl nitrite (CH₃ONO), as determined by various spectroscopic techniques. This compound is a simple alkyl nitrite that serves as a crucial model system for understanding conformational isomerism and intramolecular dynamics. In the gas phase, it exists as a mixture of two stable conformers: cis and trans.[1] This document details the experimental methodologies used to characterize these conformers and presents their structural parameters and vibrational frequencies in a comparative format.

Spectroscopic Approaches to Structural Determination

The determination of the precise molecular structure of gas-phase molecules like this compound relies heavily on high-resolution spectroscopic methods. The primary techniques employed are microwave and infrared spectroscopy.

  • Microwave Spectroscopy: This technique measures the absorption of microwave radiation by a molecule, corresponding to transitions between rotational energy levels. By analyzing the rotational spectra, highly accurate rotational constants can be determined. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the atomic masses and their geometric arrangement. From the rotational constants of the parent molecule and its various isotopologues, a detailed and precise molecular structure, including bond lengths and bond angles, can be derived.

  • Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. Each vibrational mode has a characteristic frequency that depends on the masses of the atoms and the force constants of the bonds involved. The doubling of certain vibrational bands in the gas-phase IR spectrum of this compound provided the initial evidence for the existence of two distinct conformers.[2] By assigning these bands to specific vibrational modes of the cis and trans isomers, valuable information about their structure and relative stability is obtained.

Experimental Protocols

The structural and vibrational data presented in this guide are derived from experiments conducted under specific conditions, as detailed below.

Microwave Spectroscopy

The rotational spectra of cis- and trans-methyl nitrite and their isotopic species were recorded using microwave spectrometers. A typical experimental setup involves:

  • Sample Preparation: this compound is synthesized and purified. For isotopic substitution studies, isotopically labeled precursors are used.

  • Spectrometer: A microwave spectrometer, often a Stark-modulated or a Fourier-transform microwave (FTMW) spectrometer, is used. For instance, some studies utilized a spectrometer operating in the 1.8-465 GHz range.[3]

  • Data Acquisition: The gaseous sample is introduced into a waveguide or a resonant cavity at low pressure. The temperature is typically controlled and can be as low as -78.5°C to enhance signal intensity. The spectrometer then scans the microwave frequency range, and the absorption corresponding to rotational transitions is recorded.

  • Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to obtain the rotational constants (A, B, C) and centrifugal distortion constants. By analyzing the spectra of multiple isotopologues, the substitution coordinates of the atoms can be determined, leading to a precise rₛ (substitution) structure.

Infrared Spectroscopy

The gas-phase infrared spectra of this compound are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Gaseous this compound is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or polyethylene).

  • Spectrometer: A high-resolution FTIR spectrometer is employed. For example, spectra have been obtained using a Nicolet 7199 Fourier-transform infrared spectrometer with a resolution of 1 cm⁻¹.[2] Far-infrared spectra have been recorded at even higher resolutions (0.0011 cm⁻¹) using synchrotron radiation.[3]

  • Data Acquisition: The infrared radiation is passed through the gas cell, and the transmitted light is measured by a detector. An interferogram is generated and then Fourier-transformed to produce the infrared spectrum. Spectra are often recorded at various pressures and temperatures to aid in the assignment of vibrational bands. For instance, gas-phase spectra have been recorded in a 5-cm cell at a pressure of 20 Torr.[2]

  • Analysis: The observed absorption bands are assigned to the fundamental vibrational modes, overtones, and combination bands of the cis and trans conformers. This assignment is often aided by studies in inert gas matrices, which sharpen the absorption bands, and by theoretical calculations of the vibrational frequencies.

Data Presentation

The following tables summarize the quantitative data for the gas-phase structure and vibrational frequencies of cis- and trans-methyl nitrite as determined by spectroscopic methods.

Table 1: Structural Parameters of cis- and trans-Methyl Nitrite
Parametercis-Methyl Nitritetrans-Methyl NitriteReference
Bond Lengths (Å)
r(C-O)1.4371.439[4]
r(O-N)1.3981.383[4]
r(N=O)1.1821.196[4]
r(C-H) (in plane)1.090 (assumed)1.085 (assumed)[4]
r(C-H) (out of plane)1.102 (assumed)1.097 (assumed)[4]
Bond Angles (°)
∠CON114.7111.4[4]
∠ONO114.8112.1[4]
∠OCH (in plane)101.8106.1[4]
∠OCH (out of plane)109.95110.3[4]

Note: The C-H bond lengths were assumed in the structural determination from microwave data.

Table 2: Rotational Constants of cis- and trans-Methyl Nitrite (MHz)
Rotational Constantcis-CH₃ONOtrans-CH₃ONOReference
A20044.840049.7[5]
B5576.93639.4[5]
C4410.53381.8[5]
Table 3: Selected Vibrational Frequencies of cis- and trans-Methyl Nitrite (cm⁻¹)
Vibrational Modecis-CH₃ONOtrans-CH₃ONOReference
N=O stretch (ν₃)16251681[6]
CH₃ rock1040985[6]
O-N=O bend (ν₈)841.1812.4[7]
C-O-N bend550595.5[6]

Discussion

Spectroscopic studies have conclusively shown that this compound exists as two planar conformers, cis and trans, with the cis form being the more stable isomer.[1][6] The energy difference between the two conformers is approximately 3.13 kJ/mol.[1] The barrier to internal rotation around the O-N bond is significant, estimated to be around 45.3 kJ/mol, which allows for the distinct observation of both conformers at room temperature.[1]

The structural data in Table 1 reveals subtle but significant differences between the two isomers. For example, the N=O bond is slightly shorter in the cis conformer, while the O-N bond is longer. The bond angles also differ, reflecting the different steric and electronic environments in the two conformations.

The vibrational frequencies listed in Table 3 show distinct bands for each conformer, which is crucial for their identification and quantification in mixtures. The N=O stretching frequency, in particular, is a sensitive marker, appearing at a lower wavenumber for the cis conformer (around 1625 cm⁻¹) and at a higher wavenumber for the trans conformer (around 1681 cm⁻¹).[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the gas-phase structure of a molecule like this compound using spectroscopic techniques.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_det Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification isotopic Isotopic Labeling (for rₛ structure) synthesis->isotopic mw_spec Microwave Spectroscopy purification->mw_spec ir_spec Infrared Spectroscopy purification->ir_spec isotopic->mw_spec mw_analysis Spectral Assignment & Fit for Rotational Constants mw_spec->mw_analysis ir_analysis Vibrational Band Assignment ir_spec->ir_analysis structure Calculate Moments of Inertia & Determine Molecular Structure (Bond Lengths, Angles) mw_analysis->structure vib_modes Characterize Vibrational Modes ir_analysis->vib_modes final_structure Final Gas-Phase Structure (cis & trans conformers) structure->final_structure vib_modes->final_structure

Caption: Experimental workflow for spectroscopic determination of gas-phase molecular structure.

Conclusion

The gas-phase structure of cis- and trans-methyl nitrite has been meticulously characterized through a combination of microwave and infrared spectroscopy. These studies have provided precise data on bond lengths, bond angles, and vibrational modes for both conformers. This detailed structural information is fundamental to understanding the reactivity, photochemistry, and atmospheric chemistry of this compound and related organic nitrites. The experimental and analytical workflows described herein represent a powerful and general approach for the elucidation of the structure of small, gas-phase molecules.

References

An In-depth Technical Guide to the Fundamental Vibrational Frequencies of cis- and trans-Methyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental vibrational frequencies of the cis- and trans-conformational isomers of methyl nitrite (CH₃ONO). It includes detailed experimental methodologies for infrared and Raman spectroscopy, a workflow for isomer identification through photolysis, and a consolidated presentation of vibrational frequency data. This information is crucial for the analytical characterization and study of nitrites, which are significant in various chemical and biological processes.

Introduction to this compound Isomerism

This compound exists as two stable rotational isomers, or rotamers: cis-methyl nitrite and trans-methyl nitrite. The cis form, where the methyl group and the nitroso group are on the same side of the O-N bond, is the more stable conformer.[1] The energy barrier for interconversion between the two isomers is significant, allowing for their individual study under specific conditions.[2] Vibrational spectroscopy is a primary tool for distinguishing and characterizing these two isomers, as their different symmetries and intramolecular interactions lead to distinct infrared and Raman spectra.

Fundamental Vibrational Frequencies

The fundamental vibrational frequencies for cis- and trans-methyl nitrite have been determined through various spectroscopic techniques, including gas-phase infrared spectroscopy, matrix-isolation infrared spectroscopy, and Raman spectroscopy. The data presented below is a compilation from multiple studies to provide a comprehensive reference.

Data Presentation of Vibrational Frequencies

The following tables summarize the experimentally observed fundamental vibrational frequencies for both isomers of this compound.

Table 1: Fundamental Vibrational Frequencies of cis-Methyl Nitrite (CH₃ONO)

Vibrational ModeGas Phase (cm⁻¹)Argon Matrix (cm⁻¹)Assignment Description
ν₁29943003CH₃ asymmetric stretch
ν₂29402945CH₃ symmetric stretch
ν₃16201617N=O stretch
ν₄14551452CH₃ asymmetric deformation
ν₅14301436CH₃ symmetric deformation (umbrella)
ν₆11801185CH₃ rock
ν₇995994C-O stretch
ν₈838845N-O stretch
ν₉624630O-N=O bend
ν₁₀375380C-O-N bend
ν₁₁230-Torsion
ν₁₂ (out-of-plane)10251030CH₃ rock

Note: Frequencies are approximate and may vary slightly between different studies. The data is compiled from various sources including gas-phase and argon matrix studies.[3]

Table 2: Fundamental Vibrational Frequencies of trans-Methyl Nitrite (CH₃ONO)

Vibrational ModeGas Phase (cm⁻¹)Argon Matrix (cm⁻¹)Assignment Description
ν₁29652970CH₃ asymmetric stretch
ν₂28602865CH₃ symmetric stretch
ν₃16661660N=O stretch
ν₄14601465CH₃ asymmetric deformation
ν₅14201425CH₃ symmetric deformation (umbrella)
ν₆11901195CH₃ rock
ν₇10461050C-O stretch
ν₈812815N-O stretch
ν₉565570O-N=O bend
ν₁₀320325C-O-N bend
ν₁₁200-Torsion
ν₁₂ (out-of-plane)10001005CH₃ rock

Note: Frequencies are approximate and may vary slightly between different studies. The data is compiled from various sources including gas-phase and argon matrix studies.[3]

Experimental Protocols

The determination of the vibrational frequencies listed above relies on precise experimental techniques. The following sections detail the methodologies for infrared spectroscopy, matrix-isolation spectroscopy, and Raman spectroscopy as applied to this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels.

3.1.1. Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

  • Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66v, is typically employed.[1]

  • Sample Preparation: Gaseous this compound is introduced into a gas cell with a defined path length (e.g., 5-10 cm). The pressure is typically maintained at a few Torr to minimize pressure broadening effects.[3]

  • Data Acquisition: The spectrum is recorded over a range of approximately 400 to 4000 cm⁻¹. A background spectrum of the evacuated gas cell is recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of this compound.

  • Resolution: A resolution of 1 cm⁻¹ or better is desirable to resolve the rotational-vibrational structure.[3]

3.1.2. Matrix-Isolation Infrared Spectroscopy

This technique involves trapping this compound molecules in a solid, inert gas matrix at cryogenic temperatures, which sharpens the vibrational bands by eliminating rotational fine structure.[2][4]

  • Matrix Gas: A high-purity inert gas, typically argon or nitrogen, is used as the matrix material.

  • Sample Deposition: A gaseous mixture of this compound and the matrix gas (e.g., 1:1000 ratio) is slowly deposited onto a cold, infrared-transparent window (e.g., CsI or KBr) maintained at a low temperature (typically 10-20 K) by a closed-cycle helium cryostat.[5]

  • Vacuum: The deposition is carried out in a high-vacuum chamber (pressure < 10⁻⁶ Torr) to prevent contamination from atmospheric gases.[2]

  • Spectroscopy: The infrared spectrum of the matrix-isolated sample is recorded using an FTIR spectrometer. The sharp absorption bands allow for a more precise determination of the fundamental vibrational frequencies.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to infrared spectroscopy that measures the inelastic scattering of monochromatic light.

  • Spectrometer: A Raman spectrometer, such as a Horiba iHR-320, equipped with a laser excitation source is used.[6]

  • Excitation Source: A common excitation source is a 532 nm continuous-wave laser.[6]

  • Sample Preparation: Liquid or gaseous samples of this compound can be analyzed. For liquid samples, a small amount is placed in a cuvette. For gaseous samples, a specialized gas cell is used.

  • Data Acquisition: The scattered light is collected at a 90° angle to the incident laser beam and is passed through a monochromator to separate the Raman scattered light from the Rayleigh scattered light. The spectrum is then recorded by a sensitive detector, such as a CCD camera.

  • Data Analysis: The Raman spectrum is plotted as the intensity of the scattered light versus the Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons.

Mandatory Visualizations

Experimental Workflow for Isomer Identification via Photolysis

A key method for assigning vibrational bands to the correct isomer involves selective photolysis. The cis and trans isomers often have different photochemical properties, allowing for the preferential decomposition of one isomer, which can be monitored spectroscopically.[7]

Photolysis_Workflow cluster_prep Sample Preparation cluster_photolysis Photochemical Differentiation cluster_analysis Data Analysis and Assignment A Prepare Gaseous Mixture (CH3ONO + Argon) B Deposit on Cold Window (10-20 K) in High Vacuum A->B C Record Initial IR Spectrum (Both Isomers Present) B->C D Irradiate with UV Light (e.g., Mercury-Arc Lamp) C->D Begin Photolysis E Monitor Spectral Changes (Decrease in Specific Bands) D->E F Record Final IR Spectrum E->F G Compare Initial and Final Spectra F->G Analyze Results H Identify Depleted Bands G->H I Assign Depleted Bands to Photolabile Isomer (e.g., cis-CH3ONO) H->I J Assign Remaining Bands to Photostable Isomer (e.g., trans-CH3ONO) I->J

Caption: Workflow for isomer assignment using matrix-isolation photolysis.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic methods provide complementary information for a comprehensive vibrational analysis of this compound.

Spectroscopic_Techniques cluster_info Information Obtained IR Infrared Spectroscopy VibFreq Vibrational Frequencies IR->VibFreq Measures IR-active modes Symmetry Molecular Symmetry Information IR->Symmetry Raman Raman Spectroscopy Raman->VibFreq Measures Raman-active modes Raman->Symmetry Matrix Matrix-Isolation IR Matrix->VibFreq IsomerID Isomer Identification Matrix->IsomerID Sharpens bands for clear distinction

Caption: Interrelation of spectroscopic techniques for vibrational analysis.

Conclusion

The fundamental vibrational frequencies of cis- and trans-methyl nitrite are well-characterized through a combination of infrared and Raman spectroscopy. The application of specialized techniques such as matrix-isolation spectroscopy coupled with photolysis has been instrumental in the unambiguous assignment of vibrational modes to each isomer. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in fields where the characterization of nitrite compounds is essential.

References

An In-depth Technical Guide to the Solubility Characteristics of Methyl Nitrite in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nitrite (CH₃ONO), the simplest alkyl nitrite, is a volatile and reactive compound with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, process design, and for ensuring safe handling and storage. This technical guide provides a summary of the known solubility characteristics of this compound in organic solvents, outlines general experimental protocols for solubility determination, and presents a visual representation of a typical experimental workflow. Despite a comprehensive literature search, specific quantitative solubility data for this compound in a range of organic solvents remains elusive. This document, therefore, focuses on the available qualitative information and provides a framework for researchers to determine these parameters experimentally.

Introduction

This compound is a gaseous compound at standard temperature and pressure, which complicates the experimental determination of its solubility. Its reactivity and potential hazards necessitate careful handling and specialized experimental setups. The principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit greater solubility in polar organic solvents. This guide aims to collate the available information and provide a practical framework for researchers working with this compound.

Qualitative Solubility Characteristics

Existing literature and chemical databases consistently report that this compound is soluble in common polar organic solvents.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

SolventClassificationReported SolubilityCitation
EthanolProtic, PolarSoluble[1][2][3]
Diethyl EtherAprotic, PolarSoluble[1][2][3]

It is also noted that other alkyl nitrites generally exhibit favorable solubility in organic solvents.[4][5] The solubility of gases in liquids is typically influenced by temperature and pressure. For this compound, it is expected that solubility in organic solvents will increase as the temperature decreases and the partial pressure of the gaseous this compound above the solvent increases.[3][6]

Experimental Protocols for Solubility Determination

Principle

A known volume of the organic solvent is brought into contact with a known amount of gaseous this compound in a sealed, temperature-controlled vessel. The system is allowed to reach equilibrium, at which point the concentration of this compound in the liquid phase is determined. This can be achieved by measuring the pressure drop in the gas phase or by direct analysis of the liquid phase.

Apparatus
  • Gas-tight syringe or gas burette: For accurate measurement and injection of this compound gas.

  • Equilibrium vessel: A thermostatted, sealed container of known volume, equipped with a magnetic stirrer.

  • Pressure transducer: To measure the pressure inside the equilibrium vessel.

  • Temperature controller and bath: To maintain a constant temperature.

  • Vacuum pump: To degas the solvent.

  • Analytical instrument (optional): Such as a gas chromatograph (GC) or a spectrophotometer for direct measurement of this compound concentration in the solvent.

Procedure
  • Solvent Degassing: A known volume of the organic solvent is placed in the equilibrium vessel and thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles or by sparging with an inert gas followed by evacuation.

  • Introduction of this compound: A known amount of this compound gas is introduced into the headspace above the solvent in the sealed equilibrium vessel.

  • Equilibration: The mixture is stirred vigorously at a constant, controlled temperature until the pressure within the vessel stabilizes, indicating that equilibrium has been reached between the gas and liquid phases.

  • Measurement:

    • Pressure Drop Method: The decrease in pressure from the initial state (before dissolution) to the equilibrium state is used to calculate the amount of this compound that has dissolved in the solvent using the ideal gas law (or a more appropriate equation of state).

    • Direct Analysis Method: A sample of the liquid phase is carefully withdrawn and its this compound concentration is determined using a calibrated analytical technique (e.g., GC).

  • Data Analysis: The solubility is then expressed in appropriate units, such as mole fraction, molarity (mol/L), or grams of solute per 100 g of solvent.

  • Repeatability: The experiment should be repeated at different temperatures and pressures to determine the dependence of solubility on these parameters.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility in an organic solvent.

experimental_workflow start Start degas Degas Organic Solvent in Equilibrium Vessel start->degas introduce_gas Introduce Known Amount of this compound Gas degas->introduce_gas equilibrate Equilibrate at Constant Temperature and Pressure with Stirring introduce_gas->equilibrate measure Measure Equilibrium Concentration equilibrate->measure pressure_method Pressure Drop Measurement measure->pressure_method Method A analysis_method Direct Liquid Phase Analysis (e.g., GC) measure->analysis_method Method B calculate Calculate Solubility pressure_method->calculate analysis_method->calculate end End calculate->end

References

CAS number and chemical identifiers for methyl nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl nitrite, covering its chemical identity, synthesis, and its role as a nitric oxide donor in biological systems. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and pharmacology of simple alkyl nitrites.

Chemical Identifiers and Properties

This compound (CH₃ONO) is the simplest alkyl nitrite. It is a gas at standard temperature and pressure, and it is known for its role as a precursor in organic synthesis and its biological activity as a vasodilator. Below is a summary of its key chemical identifiers.

Identifier TypeValueReference
CAS Number 624-91-9[1]
IUPAC Name This compound[1]
Molecular Formula CH₃ONO[1]
InChI InChI=1S/CH3NO2/c1-4-2-3/h1H3
InChIKey BLLFVUPNHCTMSV-UHFFFAOYSA-N
SMILES C-O-N=O
Molar Mass 61.04 g/mol [1]
EC Number 210-870-5
UN Number 2455

Experimental Protocols for Synthesis

This compound can be synthesized through various methods. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis via Reaction of Sodium Nitrite, Methanol, and Sulfuric Acid

This method involves the reaction of sodium nitrite with methanol in the presence of sulfuric acid to generate gaseous this compound.

Materials:

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Ice

Procedure:

  • Prepare a solution of sodium nitrite by dissolving 8.3 g of NaNO₂ in a mixture of 5.5 ml of methanol and water.

  • In a separate flask, carefully prepare a solution of 5 ml of concentrated sulfuric acid in 10 ml of water. Caution: Always add acid to water, not the other way around, and cool the mixture as the dilution is exothermic.

  • Cool the sodium nitrite solution in an ice bath.

  • Slowly add the sulfuric acid solution dropwise to the cold sodium nitrite solution. Gaseous this compound will be generated.[2]

  • The generated gas can be used directly in a subsequent reaction or collected. For collection, the gas can be passed through a drying agent (e.g., anhydrous calcium chloride) and then condensed in a cold trap cooled with a suitable refrigerant (e.g., dry ice/acetone).[3]

Synthesis via Reaction of Silver Nitrite and Iodomethane

This method produces this compound through the reaction of silver nitrite with iodomethane.

Materials:

  • Silver nitrite (AgNO₂)

  • Iodomethane (CH₃I)

Procedure:

  • Suspend silver nitrite in a suitable solvent.

  • Add iodomethane to the suspension. The reaction proceeds as the lone pair of electrons on one of the oxygen atoms of the nitrite ion attacks the methyl group of iodomethane, leading to the displacement of the iodide ion.

  • Silver iodide (AgI), which is insoluble, will precipitate out of the solution, driving the reaction forward.

  • The this compound formed can be isolated from the reaction mixture.[1]

Signaling Pathways and Mechanism of Action

This compound is not known to have direct signaling functions. Instead, its primary biological and pharmacological effects are mediated through its decomposition to nitric oxide (NO), a critical signaling molecule in various physiological processes.

Nitric Oxide Donor Pathway

Alkyl nitrites, including this compound, act as potent vasodilators by releasing nitric oxide.[4] This process initiates a signaling cascade that leads to the relaxation of smooth muscle, particularly in blood vessels.

Nitric_Oxide_Pathway cluster_extracellular Extracellular Space cluster_intracellular Smooth Muscle Cell MethylNitrite This compound (CH₃ONO) NO Nitric Oxide (NO) MethylNitrite->NO Spontaneous/ Enzymatic Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Mechanism of action of this compound as a nitric oxide donor.

The released nitric oxide diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation, resulting in vasodilation.[5]

Toxicology

The primary toxic effect of this compound, similar to other nitrites, is methemoglobinemia.[1][6]

Methemoglobinemia

Inhalation or ingestion of this compound can lead to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.[7] High levels of methemoglobin can cause cyanosis, and in severe cases, can be fatal.[6]

Methemoglobinemia_Pathway MethylNitrite This compound NitriteIon Nitrite Ion (NO₂⁻) MethylNitrite->NitriteIon In vivo conversion Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Transport) NitriteIon->Hemoglobin Oxidizes Methemoglobin Methemoglobin (Fe³⁺) (No Oxygen Transport) Hemoglobin->Methemoglobin Conversion Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia Leads to

References

An In-depth Technical Guide to Historical Methods for the Preparation of Methyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methodologies employed for the synthesis of methyl nitrite (CH₃ONO). As the simplest alkyl nitrite, its preparation has been a subject of study since the 19th century, primarily for its utility as a chemical reagent and medication.[1][2] This document details the core chemical principles, experimental protocols, and associated data for key historical synthetic routes.

Esterification of Methanol with in situ Nitrous Acid

The most classical and widely documented method for preparing alkyl nitrites involves the esterification of the corresponding alcohol with nitrous acid (HONO).[1][3] Due to the instability of nitrous acid, it is almost invariably generated in situ by the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).[1][4][5][6]

Chemical Principle

The process occurs in two primary stages. First, the protonation of the nitrite salt by the strong acid yields nitrous acid. Subsequently, the nitrous acid reacts with methanol in an esterification reaction to produce this compound and water. The overall reaction is highly exothermic.[7]

Stage 1: Generation of Nitrous Acid NaNO₂ + H₂SO₄ → HONO + NaHSO₄

Stage 2: Esterification CH₃OH + HONO → CH₃ONO + H₂O

Experimental Protocol

This protocol is a synthesized representation of the common laboratory-scale procedure.

  • Apparatus Setup: A reaction flask equipped with a dropping funnel and a gas outlet is assembled. The outlet is connected to a condenser or a cold trap to collect the gaseous this compound, which has a boiling point of -12 °C.[8] The reaction flask should be placed in an ice-water bath to maintain low temperatures.

  • Reagent Preparation: Prepare a solution of sodium nitrite in a mixture of methanol and water. A separate solution of concentrated sulfuric acid diluted with water is placed in the dropping funnel.[9]

  • Reaction: The solution of sodium nitrite and methanol is cooled to approximately 0 °C in the ice bath.[7]

  • Addition of Acid: The sulfuric acid solution is added dropwise from the funnel to the cooled methanol-nitrite mixture with continuous stirring.[3][6][9][10] The rate of addition must be carefully controlled to manage the exothermic nature of the reaction and prevent excessive foaming.

  • Product Collection: Gaseous this compound evolves immediately upon the addition of the acid.[9] The gas is passed through the condenser or cold trap, which is cooled sufficiently (e.g., with a dry ice/acetone bath) to liquefy the product.

  • Purification (Optional): The collected this compound may be further purified by passing the gas through a drying agent to remove entrained water or methanol.

Reaction Pathway Diagram

G cluster_0 In Situ Generation of Nitrous Acid cluster_1 Esterification NaNO2 Sodium Nitrite (NaNO₂) HONO Nitrous Acid (HONO) NaNO2->HONO H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->HONO NaHSO4 Sodium Bisulfate (NaHSO₄) CH3OH Methanol (CH₃OH) CH3ONO This compound (CH₃ONO) CH3OH->CH3ONO H2O Water (H₂O) HONO_ref HONO_ref->CH3ONO + HONO

Caption: Reaction pathway for the synthesis of this compound from sodium nitrite and methanol.

Synthesis from Silver Nitrite and Iodomethane

An alternative historical method avoids the use of strong aqueous acids and involves the reaction of a metal nitrite salt with an alkyl halide.[8] This is a nucleophilic substitution reaction.

Chemical Principle

In this method, the nitrite ion (NO₂⁻) from silver nitrite (AgNO₂) acts as a nucleophile, attacking the electrophilic methyl group of iodomethane (CH₃I). This results in the formation of this compound and a precipitate of silver iodide (AgI), which helps drive the reaction to completion.[8]

Overall Reaction: CH₃I + AgNO₂ → CH₃ONO + AgI(s)

Experimental Protocol
  • Reagents: Silver nitrite (AgNO₂) and iodomethane (CH₃I) are required. The reaction is typically carried out in a suitable solvent.

  • Procedure: Iodomethane is reacted with a suspension of silver nitrite.

  • Product Isolation: The solid silver iodide is removed by filtration. The this compound can then be isolated from the filtrate, typically by careful distillation, bearing in mind its low boiling point.

Reaction Pathway Diagram

G CH3I Iodomethane (CH₃I) product_node + CH3I->product_node AgNO2 Silver Nitrite (AgNO₂) AgNO2->product_node CH3ONO This compound (CH₃ONO) product_node->CH3ONO AgI Silver Iodide (AgI) product_node->AgI

Caption: Synthesis of this compound via reaction of iodomethane with silver nitrite.

Synthesis from Iodomethane and Nitrogen Dioxide

A method noted for producing this compound free from the common impurity nitromethane (CH₃NO₂) involves the direct reaction of iodomethane with nitrogen dioxide (NO₂).[8]

Chemical Principle

This reaction is a radical process where nitrogen dioxide reacts with iodomethane to yield this compound and elemental iodine.

Overall Reaction: 2 CH₃I + 2 NO₂ → 2 CH₃ONO + I₂

Experimental Protocol
  • Reagents: Gaseous nitrogen dioxide and liquid iodomethane are the primary reactants.

  • Procedure: Nitrogen dioxide gas is bubbled through or otherwise mixed with iodomethane.

  • Product Isolation: The product, this compound, is a gas and can be separated from the less volatile iodine and unreacted iodomethane by condensation in a cold trap.

Reaction Pathway Diagram

G CH3I Iodomethane (2 CH₃I) product_node + CH3I->product_node NO2 Nitrogen Dioxide (2 NO₂) NO2->product_node CH3ONO This compound (2 CH₃ONO) product_node->CH3ONO I2 Iodine (I₂) product_node->I2

Caption: Synthesis of this compound from iodomethane and nitrogen dioxide.

Data Summary of Historical Methods

The following table summarizes the key quantitative and qualitative aspects of the described historical synthetic methods.

MethodReactant 1Reactant 2Acid/CatalystKey ConditionsByproductsReported Yield
Esterification with in situ HONO MethanolSodium NitriteSulfuric AcidIce-cooling (≈0 °C), dropwise acid addition.[9]Sodium Bisulfate, Water[10]Not specified
Reaction with Silver Nitrite IodomethaneSilver NitriteNoneStandard conditions, filtration.Silver Iodide (s)[8]Not specified
Reaction with Nitrogen Dioxide IodomethaneNitrogen DioxideNoneGaseous NO₂ passed through liquid CH₃I.[8]Iodine (I₂)[8]Not specified

Safety and Handling Considerations

This compound is a toxic and highly explosive gas.[5][8] Its sensitivity to explosion increases in the presence of heat or metal oxides, and it can form explosive mixtures with air.[5][8] Historical procedures often involved significant risk, and any attempt to replicate these syntheses must be conducted with extreme caution, appropriate personal protective equipment, and in a well-ventilated fume hood or blast shield environment. The product is unstable and decomposes on standing, even under refrigeration.[1][8]

References

An In-depth Technical Guide on the Environmental Impact and Atmospheric Presence of Methyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl nitrite (CH₃ONO) is a volatile organic compound of significant interest due to its role in atmospheric chemistry and potential environmental impacts. As the simplest alkyl nitrite, it serves as a crucial precursor to the methoxy radical (CH₃O) and nitric oxide (NO) upon photolysis, thereby influencing tropospheric ozone and nitrogen oxide (NOx) cycles. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental fate, atmospheric prevalence, and associated chemical transformations. It includes quantitative data on its physicochemical properties and reaction kinetics, detailed experimental protocols for its study, and visualizations of key atmospheric pathways. While data on its direct environmental toxicity is limited, information on the ecotoxicity of the related nitrite ion is presented to offer a preliminary assessment of potential risks.

Atmospheric Presence and Chemistry

This compound's presence in the atmosphere is transient, primarily governed by its rapid photolysis and reaction with hydroxyl radicals. Its impact is most significant in regions with high emissions of NOx and volatile organic compounds (VOCs) that lead to the formation of methoxy radicals.

Sources of Atmospheric this compound

The primary sources of atmospheric this compound are:

  • Vehicle Emissions: The combustion of gasoline containing methyl tertiary-butyl ether (MTBE) or other methyl ethers can lead to the formation of this compound in the exhaust. This has been proposed as a potential contributor to urban air pollution[1].

  • Biomass Burning: Biomass burning is a recognized source of a wide range of volatile organic compounds, and while specific emission factors for this compound are not well-established, it is expected to be a component of biomass smoke.

  • Secondary Atmospheric Formation: The recombination of the methoxy radical (CH₃O•) with nitric oxide (NO) is a key gas-phase reaction that forms this compound. Methoxy radicals are produced from the atmospheric oxidation of methane and other VOCs.

  • Industrial Processes: this compound is used in organic synthesis and can be released into the environment through industrial activities[2].

Atmospheric Sinks and Removal Processes

The primary removal pathways for atmospheric this compound are:

  • Photolysis: this compound readily undergoes photolysis in the presence of sunlight, dissociating into a methoxy radical and nitric oxide. This is the dominant sink for this compound in the daytime.

    • CH₃ONO + hν → CH₃O• + NO [3]

  • Reaction with Hydroxyl Radicals (•OH): The reaction with the hydroxyl radical is another significant removal pathway, particularly during the day.

    • CH₃ONO + •OH → Products

Data Presentation: Physicochemical Properties and Reaction Kinetics

The following tables summarize key quantitative data related to the atmospheric presence and reactivity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CH₃ONO[4]
Molecular Weight 61.04 g/mol
Boiling Point -12 °C (10.4 °F)
Vapor Pressure ~1650 mmHg @ 25 °C
Henry's Law Constant 6.6 x 10⁻⁵ atm·m³/mol

Table 2: Atmospheric Reaction Rate Constants and Photolysis Quantum Yields

Reaction/ProcessRate Constant / Quantum Yield (Φ)Temperature (K)Reference(s)
CH₃ONO + •OH → Products 2.2 x 10⁻¹³ cm³/molecule·s298
Photolysis (CH₃ONO + hν → CH₃O• + NO) Φ ≈ 0.76 (at 366 nm)298 - 423[3]
Photolysis to form NO(A ²Σ⁺) Φ = 0.18 ± 0.03 (at 144 nm)N/A[5][6]
Photolysis to form NO(C ²Π) Φ = 0.07 ± 0.02 (at 138 nm)N/A[5][6]
Photolysis to form NO(D ²Σ⁺) Φ = 0.05 ± 0.02 (at 120 nm)N/A[5][6]

Environmental Impact

The environmental impact of this compound extends from its role in atmospheric chemistry to potential ecotoxicological effects.

Role in Tropospheric Ozone Formation

The photolysis of this compound releases nitric oxide (NO), a key precursor in the formation of tropospheric ozone (O₃), a major component of smog. The methoxy radical produced can also participate in atmospheric oxidation cycles that contribute to ozone formation.

Aquatic Toxicity

Direct data on the aquatic toxicity of this compound is scarce. However, it is soluble in water and can be expected to hydrolyze to methanol and nitrous acid (which exists in equilibrium with the nitrite ion, NO₂⁻). The nitrite ion is known to be toxic to aquatic life.

  • Mechanism of Nitrite Toxicity: Nitrite is actively taken up by fish across the gills and can lead to methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced[7][8]. It can also disrupt ion regulation and other physiological functions[8].

  • LC50 Values for Nitrite: The 96-hour median lethal concentration (LC50) for nitrite-nitrogen varies widely among aquatic species, ranging from 0.25 to 100.00 mg/L for freshwater fish and 100 to 1,000 mg/L for marine fish[5].

Table 3: Aquatic Toxicity of Nitrite (as NO₂⁻-N)

Organism Type96-hour LC50 Range (mg/L)Reference(s)
Freshwater Invertebrates 10.00 - 30.00[5]
Freshwater Fish 0.25 - 100.00[5]
Marine Invertebrates 10 - 300[5]
Marine Fish 100 - 1,000[5]

Note: This data is for the nitrite ion and serves as an indicator of potential risk from this compound hydrolysis in aquatic environments.

Experimental Protocols

This section details methodologies for key experiments cited in the study of this compound's atmospheric chemistry.

Synthesis of this compound

A common laboratory method for the preparation of this compound involves the dropwise addition of sulfuric acid to a saturated solution of sodium nitrite in methanol[6][9].

  • Apparatus: A reaction flask equipped with a dropping funnel and a gas outlet. The outlet is connected to a series of traps to purify the product.

  • Procedure:

    • A saturated solution of sodium nitrite (NaNO₂) in methanol (CH₃OH) is placed in the reaction flask and cooled in an ice bath.

    • 50% sulfuric acid (H₂SO₄) is added dropwise from the dropping funnel with stirring.

    • The gaseous this compound produced is passed through a trap containing a saturated sodium hydroxide (NaOH) solution to remove any acid aerosol, followed by a drying trap containing anhydrous calcium chloride (CaCl₂).

    • The purified this compound is collected in a cold trap maintained at dry ice/acetone temperature (-78 °C)[10].

Determination of OH Radical Reaction Rate Constants

A relative rate method using a smog chamber is often employed to determine the rate constant for the reaction of this compound with hydroxyl radicals. This involves the photolysis of this compound as a source of OH radicals.

  • Apparatus: A smog chamber (e.g., a 2 m³ Teflon bag) equipped with a light source (e.g., blacklights), gas injection ports, and analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, Chemiluminescence NOx analyzer).

  • Procedure:

    • The smog chamber is filled with purified air.

    • Known concentrations of this compound, nitric oxide (to suppress ozone formation), a reference compound with a well-known OH rate constant, and the test compound are injected into the chamber[10].

    • The chamber is irradiated with the light source to initiate the photolysis of this compound and the subsequent generation of OH radicals.

    • The concentrations of the test and reference compounds are monitored over time using GC-FID.

    • The relative disappearance rates of the test and reference compounds are used to calculate the rate constant of the test compound relative to the reference compound.

Measurement of Photolysis Quantum Yields

The quantum yield for the photolysis of this compound can be determined by measuring the formation of its photoproducts under controlled irradiation.

  • Apparatus: A photochemical reactor with a light source of a specific wavelength (e.g., a mercury lamp with filters), a reaction cell, and a detection system for the products (e.g., a mass spectrometer or a fluorescence detector for NO)[6].

  • Procedure:

    • A known concentration of this compound is introduced into the reaction cell.

    • The sample is irradiated with light of a known intensity and wavelength for a specific duration.

    • The concentration of the photoproducts (e.g., NO) is measured.

    • The quantum yield is calculated by comparing the amount of product formed to the number of photons absorbed by the this compound. This often involves comparison to a chemical actinometer with a known quantum yield.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

Atmospheric_Chemistry_of_Methyl_Nitrite CH4 Methane (CH4) & other VOCs CH3O2 Methylperoxy Radical (CH3O2•) CH4->CH3O2 + •OH, O2 OH Hydroxyl Radical (•OH) CH3O Methoxy Radical (CH3O•) CH3O2->CH3O + NO NO2 Nitrogen Dioxide (NO2) CH3O2->NO2 + NO NO Nitric Oxide (NO) NO->NO2 + O3 CH3ONO This compound (CH3ONO) CH3O->CH3ONO + NO HCHO Formaldehyde (HCHO) CH3O->HCHO + O2 CH3ONO->CH3O + hν Sunlight (hν) O2 Oxygen (O2) O3 Ozone (O3) NO2->O3 + hν, O2

Atmospheric formation and photolysis of this compound.

Experimental_Workflow_OH_Rate_Constant start Start chamber_prep Prepare Smog Chamber (Fill with purified air) start->chamber_prep injection Inject Reactants: - this compound - Nitric Oxide - Reference Compound - Test Compound chamber_prep->injection irradiation Irradiate with Blacklights (Initiate OH formation) injection->irradiation monitoring Monitor Concentrations over Time (GC-FID) irradiation->monitoring data_analysis Analyze Relative Disappearance Rates monitoring->data_analysis calculation Calculate OH Rate Constant for Test Compound data_analysis->calculation end End calculation->end

Workflow for OH radical rate constant determination.

Environmental_Impact_Pathway CH3ONO_atm Atmospheric This compound photolysis Photolysis (hν) CH3ONO_atm->photolysis deposition Deposition CH3ONO_atm->deposition NO Nitric Oxide (NO) photolysis->NO O3_formation Tropospheric Ozone Formation NO->O3_formation CH3ONO_aq Aqueous This compound deposition->CH3ONO_aq hydrolysis Hydrolysis CH3ONO_aq->hydrolysis nitrite_ion Nitrite Ion (NO2-) hydrolysis->nitrite_ion aquatic_tox Aquatic Toxicity (e.g., Methemoglobinemia) nitrite_ion->aquatic_tox

Environmental impact pathways of this compound.

References

An In-depth Technical Guide to the Physical Properties of Liquid and Gaseous Methyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitrite (CH₃ONO), the simplest alkyl nitrite, is a volatile and highly reactive compound of significant interest in various fields, from organic synthesis to atmospheric chemistry and pharmacology. For researchers, particularly in drug development, understanding its physical properties is paramount for safe handling, accurate experimental design, and for elucidating its role as a potential nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the physical properties of both liquid and gaseous this compound, detailed experimental methodologies for their determination, and an exploration of its relevance in biological signaling pathways.

Core Physical Properties

This compound is a colorless to pale yellow, highly flammable gas at standard temperature and pressure, with a characteristic sweet, fruity odor. It can be condensed into a liquid at low temperatures. A critical aspect of its physical properties is its thermal instability; it is known to be a heat-sensitive explosive, a factor that must be a primary consideration in all handling and experimental procedures.

Quantitative Data Summary

The following tables summarize the key physical properties of liquid and gaseous this compound, compiled from various reputable sources.

Table 1: General Physical Properties of this compound

PropertyValueUnitsNotesCitations
Molecular FormulaCH₃NO--[1]
Molecular Weight61.040 g/mol -[1]
Melting Point-16°C-[2]
Boiling Point-12°CNormal boiling point.[2]
Explosive Boiling Point64.6°CExplodes at this temperature at 760 mmHg.[1]
AppearanceColorless to pale yellow gas/liquid--[2]

Table 2: Properties of Liquid this compound

PropertyValueUnitsConditionsCitations
Density0.991g/cm³At 15 °C[2]
Solubility in Water2.4 x 10⁻⁴ (Estimated)mg/LAt 25 °C[1]
Solubility in Organic SolventsSoluble-In ethanol and ether.[1]
Standard Enthalpy of Formation (ΔfH°)-67.15 ± 0.84kJ/mol-
Heat of Vaporization (ΔvapH)22.1kJ/molAt 258 K

Table 3: Properties of Gaseous this compound

PropertyValueUnitsConditionsCitations
Vapor Pressure1650mmHgAt 25 °C (Estimated)[1]
Standard Enthalpy of Formation (ΔfH°)-65.44 ± 0.84kJ/mol-

Experimental Protocols

Accurate determination of the physical properties of a volatile and potentially explosive compound like this compound requires specialized equipment and stringent safety protocols. The following sections outline the methodologies for key experiments.

Synthesis of this compound

This compound can be synthesized in the laboratory via the reaction of an alcohol with a nitrite source in the presence of an acid. A common method involves the reaction of methanol with sodium nitrite and sulfuric acid.

Reaction:

2CH₃OH + 2NaNO₂ + H₂SO₄ → 2CH₃ONO + Na₂SO₄ + 2H₂O

Detailed Protocol:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a dropping funnel, a gas outlet tube, and a magnetic stirrer is assembled in a well-ventilated fume hood. The gas outlet is connected to a series of cold traps (e.g., immersed in a dry ice/acetone bath) to condense the gaseous this compound product.

  • Reactant Preparation: A solution of sodium nitrite in water and methanol is placed in the reaction flask and cooled in an ice bath. A dilute solution of sulfuric acid is placed in the dropping funnel.

  • Reaction: The sulfuric acid solution is added dropwise to the stirred, cooled methanol-nitrite mixture. The rate of addition is carefully controlled to maintain a low reaction temperature and a steady evolution of this compound gas.

  • Product Collection: The evolved gas is passed through the cold traps, where it condenses to a pale yellow liquid.

  • Purification: The condensed this compound may be further purified by distillation at low temperature, though this should be performed with extreme caution due to its explosive nature.

Safety Precautions:

  • All operations must be conducted in a fume hood with a blast shield.

  • The reaction must be kept cold to prevent runaway reactions and decomposition of the product.

  • Avoid exposure to heat, sparks, and open flames.

  • Personal protective equipment (safety goggles, lab coat, gloves) is mandatory.

Determination of Boiling Point

The boiling point of the volatile this compound must be determined with care. The Thiele tube method is suitable for small quantities.

Protocol:

  • Sample Preparation: A small amount of liquid this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a low-temperature thermometer. The assembly is placed in a Thiele tube containing a transparent, low-freezing-point liquid (e.g., ethanol).

  • Heating: The Thiele tube is gently heated. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heat is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Measurement of Vapor Pressure

The vapor pressure of liquefied this compound can be measured using a static or dynamic method. A static method using a pressure transducer is described here.

Protocol:

  • Apparatus: A temperature-controlled, evacuated glass vessel connected to a high-precision pressure transducer.

  • Sample Introduction: A small, known amount of liquid this compound is introduced into the vessel. The vessel is sealed and allowed to reach thermal equilibrium at a set temperature.

  • Measurement: The pressure inside the vessel, which is the vapor pressure of the this compound at that temperature, is recorded by the transducer.

  • Data Collection: The process is repeated at various temperatures to obtain a vapor pressure curve.

Measurement of Density of Liquefied Gas

The density of liquid this compound can be determined using a pressure hydrometer or a digital density meter designed for liquefied gases.

Protocol using a Digital Density Meter:

  • Apparatus: An oscillating U-tube digital density meter equipped with a high-pressure cell and a system for introducing liquefied gas.

  • Calibration: The instrument is calibrated using reference fluids with known densities at the desired measurement temperature.

  • Sample Loading: The liquefied this compound is carefully transferred from a pressurized container to the measuring cell, ensuring no gas bubbles are present.

  • Measurement: The instrument measures the oscillation frequency of the U-tube containing the sample, from which the density is calculated. The measurement is performed at a controlled temperature.

Relevance in Drug Development and Biological Signaling

Alkyl nitrites, including this compound, are of significant interest to drug development professionals primarily due to their ability to act as nitric oxide (NO) donors. NO is a critical signaling molecule involved in a vast array of physiological processes.

The Nitrate-Nitrite-NO Signaling Pathway

Inorganic nitrite, which can be derived from dietary nitrate or endogenous NO oxidation, can be reduced back to NO, particularly under hypoxic (low oxygen) conditions. This nitrate-nitrite-NO pathway is a crucial alternative to the classical L-arginine-NO synthase (NOS) pathway for NO generation. This compound, as an organic nitrite, can readily release NO through metabolic processes.

// Nodes Dietary_Nitrate [label="Dietary Nitrate\n(e.g., from vegetables)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oral_Bacteria [label="Oral Bacteria\n(Nitrate Reductases)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitrite [label="Nitrite (NO₂⁻)\n(in circulation)", fillcolor="#FBBC05", fontcolor="#202124"]; Methyl_Nitrite [label="this compound\n(Exogenous Donor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sGC [label="Soluble Guanylate\nCyclase (sGC) Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cGMP [label="Increased cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Nitrosylation [label="S-Nitrosylation of\nTarget Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Function [label="Modulation of\nProtein Function", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Dietary_Nitrate -> Oral_Bacteria [label="Reduction"]; Oral_Bacteria -> Nitrite; Methyl_Nitrite -> NO [label="Metabolism"]; Nitrite -> NO [label="Reduction\n(e.g., by Xanthine\nOxidoreductase)"]; NO -> sGC; sGC -> cGMP; cGMP -> Vasodilation; NO -> S_Nitrosylation; S_Nitrosylation -> Protein_Function; } dot Caption: The Nitrate-Nitrite-NO Signaling Pathway.

S-Nitrosylation

A key mechanism of NO signaling is S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue in a protein. This post-translational modification can alter the protein's function, localization, and stability, thereby regulating numerous cellular processes. This compound, by releasing NO, can serve as a tool to study S-nitrosylation and its downstream effects in various disease models.

Experimental and Logical Workflows

The following diagrams illustrate a logical workflow for the determination of physical properties and a general experimental workflow for investigating the biological effects of this compound.

// Nodes Start [label="Start: Pure this compound Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis & Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity_Analysis [label="Purity Analysis (e.g., GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Boiling_Point [label="Boiling Point Determination\n(Thiele Tube)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vapor_Pressure [label="Vapor Pressure Measurement\n(Static Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Density [label="Density Measurement\n(Digital Density Meter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Comparison", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Characterized Sample", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Purity_Analysis; Purity_Analysis -> Boiling_Point; Purity_Analysis -> Vapor_Pressure; Purity_Analysis -> Density; Boiling_Point -> Data_Analysis; Vapor_Pressure -> Data_Analysis; Density -> Data_Analysis; Data_Analysis -> End; } dot Caption: Logical Workflow for Physical Property Determination.

// Nodes Start [label="Hypothesis: this compound\nModulates a Biological Process via NO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Studies\n(Cell Culture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Treatment with this compound\n(or other NO donors)", fillcolor="#FBBC05", fontcolor="#202124"]; Biochemical_Assays [label="Biochemical Assays\n(e.g., cGMP levels, S-nitrosylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Functional_Assays [label="Functional Assays\n(e.g., vasodilation, apoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Administration [label="Administration of this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Physiological_Measurement [label="Measurement of Physiological\nParameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Biological Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> In_Vitro; In_Vitro -> Treatment; Treatment -> Biochemical_Assays; Treatment -> Functional_Assays; Biochemical_Assays -> Data_Analysis; Functional_Assays -> Data_Analysis; Start -> In_Vivo; In_Vivo -> Administration; Administration -> Physiological_Measurement; Physiological_Measurement -> Data_Analysis; Data_Analysis -> Conclusion; } dot Caption: Workflow for Investigating Biological Effects.

Conclusion

This compound is a compound with a rich chemistry and significant biological relevance. A thorough understanding of its physical properties is the foundation for its safe and effective use in research and development. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to handle and study this intriguing molecule. The potential of this compound and other alkyl nitrites as NO-donating drugs warrants further investigation, and a solid grasp of their fundamental physical characteristics is an indispensable prerequisite for such endeavors.

References

An In-depth Technical Guide to the Hydrolysis of Methyl Nitrite in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the hydrolysis of methyl nitrite (CH₃ONO) in aqueous environments. It covers the fundamental reaction, detailed chemical mechanisms under acidic and basic conditions, reaction kinetics, and the influence of key environmental factors. Standard experimental protocols for studying this reaction are also detailed. The information is presented to support research and development activities where the stability and reactivity of alkyl nitrites are of concern.

Introduction

This compound, the simplest alkyl nitrite, is a gaseous compound at room temperature known for its high reactivity.[1] Its chemistry is of significant interest in various fields, including organic synthesis, where it serves as an intermediate, and atmospheric chemistry.[1][2] The hydrolysis of this compound, a reaction where it breaks down in the presence of water, is a critical process governing its stability and reaction pathways in aqueous media. This guide synthesizes current knowledge on the mechanisms, kinetics, and experimental investigation of this reaction.

The overall hydrolysis reaction results in the formation of methanol and nitrous acid.[1]

CH₃ONO + H₂O ⇌ CH₃OH + HNO₂

The reaction is reversible; however, in buffered solutions with a pH above approximately 4, the reverse reaction (nitrosation of the alcohol) is negligible as nitrous acid is converted to the nitrite ion.[3]

Reaction Mechanisms

The hydrolysis of this compound can proceed via different mechanisms depending on the pH of the aqueous solution. The reaction is subject to both acid and base catalysis.[2]

Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis of this compound is significantly faster than the hydrolysis of corresponding carboxylic esters.[4] The process is subject to general acid catalysis.[3] Research suggests a concerted mechanism where the proton transfer from an acid (HA) occurs concurrently with the breaking of the O-N bond.[3] The rate-controlling step involves the protonation of the ether-like oxygen atom of the nitrite.[3]

Figure 1: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In contrast to acid catalysis, the alkaline hydrolysis of this compound is significantly slower than that of analogous carboxylic esters.[3][4] The mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the nitrogen atom of the nitroso group. This pathway is less favorable compared to the acid-catalyzed route.

Figure 2: Base-catalyzed hydrolysis of this compound.

Reaction Kinetics and Influencing Factors

The rate of this compound hydrolysis is highly dependent on pH and temperature. The interplay between these factors dictates the dominant reaction mechanism and the overall stability of the compound in an aqueous solution.

Influence of pH

The pH of the solution is the primary determinant of the hydrolysis mechanism. Acidic conditions promote rapid hydrolysis, while alkaline conditions result in a much slower reaction.[4] Neutral hydrolysis (nucleophilic attack by water without catalysis) also occurs but is generally slower than the acid-catalyzed pathway.

pH_Influence pH_Scale pH of Aqueous Solution Acidic Acidic (pH < 7) pH_Scale->Acidic Neutral Neutral (pH ≈ 7) pH_Scale->Neutral Basic Basic (pH > 7) pH_Scale->Basic Mechanism_Acid General Acid Catalysis (Fast Reaction Rate) Acidic->Mechanism_Acid Dominant Pathway Mechanism_Neutral Neutral Hydrolysis (Slow Reaction Rate) Neutral->Mechanism_Neutral Dominant Pathway Mechanism_Base Base Catalysis (Very Slow Reaction Rate) Basic->Mechanism_Base Dominant Pathway

Figure 3: Influence of pH on hydrolysis pathways.

Quantitative Kinetic Data

Kinetic studies provide valuable data on reaction rates under specific conditions. The hydrolysis in acidic media generally follows first-order kinetics with respect to the alkyl nitrite.[5]

ParameterValueConditionsSource
Hydrolysis Rate Constant (kₕ) 4.16 x 10⁻² dm³ mol⁻¹ s⁻¹Acid hydrolysis in acetic acid/acetate buffer; 25°C; Ionic strength = 0.5 mol dm⁻³[3]
Hydrolysis at pH 7.0 Rate constants are relatively insensitive to steric influences for primary alkyl nitrites.Phosphate-buffered media; 25.0 °C[5]
Relative Rate (Acid vs. Base) Acid hydrolysis is markedly faster than alkaline hydrolysis.General observation[4]
Influence of Temperature

As with most chemical reactions, an increase in temperature generally increases the rate of this compound hydrolysis.[6][7] The solubility of this compound in water, which is moderate, also tends to increase with temperature.[1] This can be a critical factor in reactions that require it to be in solution.[1] The activation energy of the reaction is a key parameter, though specific values for this compound hydrolysis are not extensively reported in the reviewed literature. Generally, slower reactions tend to have higher activation enthalpies and are thus more sensitive to temperature changes.[6]

Experimental Protocols

The study of alkyl nitrite hydrolysis kinetics typically involves in-situ generation of the nitrite followed by monitoring its decomposition under controlled conditions.

Preparation of this compound Solution

This compound is a gas at room temperature and is often prepared in an aqueous solution for kinetic studies.[3] A common method involves the reaction of sodium nitrite with methanol in an acidic medium (e.g., at pH 2).[3][8] This creates an equilibrium mixture containing this compound, methanol, and nitrous acid.[3]

Kinetic Measurement

The rate of hydrolysis is typically determined by monitoring the decrease in the concentration of this compound over time.[5] UV-Vis spectrophotometry is a widely used technique for this purpose.

  • Initiation: The reaction is initiated by injecting a freshly prepared solution of the alkyl nitrite into a temperature-controlled, buffered aqueous solution at the desired pH.[5]

  • Monitoring: The decrease in absorbance at a characteristic wavelength for the alkyl nitrite (e.g., around 378 nm) is monitored over time.[5]

  • Data Analysis: Assuming first-order kinetics, the rate constant (k) is determined by plotting the natural logarithm of the absorbance versus time. The slope of this line is equal to -k.

Experimental_Workflow A Preparation of this compound (e.g., NaNO₂ + CH₃OH in acid) C Initiate Reaction: Inject Nitrite Solution into Buffer A->C B Prepare Temperature-Controlled Buffered Solution (Target pH) B->C D Monitor Reaction Progress via UV-Vis Spectrophotometry (e.g., Absorbance at 378 nm) C->D E Record Absorbance vs. Time Data D->E F Data Analysis: Plot ln(Absorbance) vs. Time E->F G Calculate Rate Constant (k) from the Slope F->G

Figure 4: General workflow for a kinetic study.

Conclusion

The hydrolysis of this compound in aqueous solutions is a fundamental reaction governed primarily by pH. The reaction proceeds rapidly via a concerted, acid-catalyzed mechanism in acidic environments, while it is significantly slower under alkaline conditions where it follows a base-catalyzed nucleophilic attack pathway. Understanding these pathways, the associated kinetics, and the influence of temperature is crucial for professionals in drug development and organic synthesis, where the controlled delivery of the nitroso group or the stability of nitrite esters is paramount. The experimental protocols outlined provide a basis for the reliable investigation of this and related hydrolysis reactions.

References

An In-depth Technical Guide to the Electronic Structure and Bonding in the Nitrite Functional Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic structure and bonding characteristics of the nitrite functional group (-NO₂). A thorough understanding of these fundamental properties is crucial for professionals in chemical research and drug development, as it governs the reactivity, stability, and biological activity of a wide range of compounds.

Electronic Structure and Bonding

The electronic structure of the nitrite functional group is best described as a resonance hybrid, contributing to its unique chemical properties. This delocalization of electrons significantly influences its geometry, bond characteristics, and reactivity.

Resonance and Hybridization

The nitrite ion (NO₂⁻) is a classic example of resonance, where the true electronic structure is an average of two equivalent Lewis structures.[1][2][3][4][5][6] This results in a delocalized π-system across the nitrogen and two oxygen atoms. The central nitrogen atom is sp² hybridized, forming σ-bonds with each oxygen atom and accommodating a lone pair of electrons in one of the sp² hybrid orbitals.[7][8][9][10][11] The remaining unhybridized p-orbital on the nitrogen atom overlaps with the p-orbitals of the two oxygen atoms to form a delocalized π-bond.[1][12] This resonance leads to an N-O bond order of approximately 1.5, intermediate between a single and a double bond.[9][13]

Resonance cluster_0 Resonance Structures of Nitrite Ion O=N-O⁻ O=N-O⁻ ⁻O-N=O ⁻O-N=O O=N-O⁻->⁻O-N=O

Caption: Resonance structures of the nitrite ion.

Molecular Geometry

The VSEPR theory predicts a bent or V-shaped molecular geometry for the nitrite ion due to the presence of two bonding pairs and one lone pair of electrons around the central nitrogen atom.[1][14][15][16][17] This arrangement results in an O-N-O bond angle of approximately 115°.[1][14][15][17]

Quantitative Data

The following tables summarize key quantitative data for the nitrite functional group in various chemical environments.

Table 1: Bond Lengths and Angles of the Nitrite Functional Group

Compound/IonN-O Bond Length (Å)O-N-O Bond Angle (°)Reference(s)
Nitrite ion (NO₂⁻)~1.25~115[1][3]
Nitrogen dioxide (NO₂)1.197134.1[1]
Nitronium ion (NO₂⁺)1.15180[1]
Coordinated Nitro (M-NO₂)VariesVaries[18]
Coordinated Nitrito (M-ONO)VariesVaries[18]

Table 2: Vibrational Frequencies of the Nitrite Functional Group (cm⁻¹)

ModeFree Nitrite Ion (aq.)Coordinated Nitro (M-NO₂)Coordinated Nitrito (M-ONO)Organic Nitrites (R-ONO)Reference(s)
Asymmetric Stretch (ν_as)~1250~1395 - 1406~1470 (N=O)~1665 (anti R-O-N=O)[7][19][20]
Symmetric Stretch (ν_s)~1330~1306 - 1312~1060 (N-O)~1620 (syn R-O-N=O)[7][19][20]
Bending (δ)~830~810 - 816~830~780 (O-N stretch)[7][19][20]

Molecular Orbital Theory

A more advanced description of the bonding in the nitrite ion is provided by molecular orbital (MO) theory. The σ-framework is formed by the overlap of the sp² hybrid orbitals of nitrogen with the p-orbitals of the oxygen atoms. The π-system is formed from the combination of the three p-orbitals perpendicular to the molecular plane, leading to the formation of three molecular orbitals: a bonding (π), a non-bonding (n), and an anti-bonding (π*) orbital.[12][21][22][23] The four π-electrons fill the bonding and non-bonding orbitals.

MO_Diagram cluster_0 Atomic Orbitals cluster_1 Molecular Orbitals N_p N (p) pi_star π* (antibonding) N_p->pi_star n n (non-bonding) N_p->n pi π (bonding) N_p->pi O1_p O1 (p) O1_p->pi_star O1_p->n O1_p->pi O2_p O2 (p) O2_p->pi_star O2_p->n O2_p->pi

Caption: Simplified Molecular Orbital Diagram for the π-system of the Nitrite Ion.

Experimental Protocols

The characterization of the electronic structure and bonding of the nitrite functional group relies on a combination of experimental and computational techniques.

X-ray Crystallography

This technique provides precise information on bond lengths and angles in the solid state.

Methodology:

  • Crystal Growth: Single crystals of the nitrite-containing compound are grown from a supersaturated solution by slow evaporation or cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Vibrational Spectroscopy (FT-IR and Raman)

These techniques probe the vibrational modes of the molecule, which are sensitive to bond strengths and geometry.

Methodology:

  • Sample Preparation: Samples can be analyzed as solids (e.g., KBr pellets), liquids (neat or in solution), or gases. For coordination compounds, isotopic labeling (e.g., with ¹⁵N) can be used to identify the vibrations associated with the nitrite ligand.

  • Data Acquisition: An infrared or Raman spectrum is recorded using a spectrometer.

  • Spectral Analysis: The observed vibrational bands are assigned to specific stretching and bending modes of the nitrite group based on their frequencies and comparison with known compounds.

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations provide a theoretical framework to investigate the electronic structure, geometry, and vibrational frequencies of nitrite-containing molecules.

Methodology:

  • Model Building: A 3D model of the molecule is constructed.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.

  • Property Calculation: Various properties, such as bond lengths, bond angles, vibrational frequencies, and molecular orbital energies, are calculated at the optimized geometry. A common approach involves using a functional like B3LYP with a suitable basis set (e.g., 6-31G*).

Relevance to Drug Development

The electronic structure of the nitrite group is of significant interest to drug development professionals, primarily due to its role as a biological source of nitric oxide (NO).[1][3][7]

Nitrite as a Nitric Oxide Donor

In biological systems, particularly under hypoxic conditions, nitrite can be reduced to nitric oxide, a crucial signaling molecule involved in vasodilation, neurotransmission, and the immune response.[3][7] This property makes nitrite and organic nitrites potential therapeutic agents for conditions such as angina and hypertension. The electronic structure of the nitrite group, particularly the susceptibility of the N=O bond to reduction, is central to this activity.

Coordination Chemistry and Enzyme Interactions

The nitrite ion is an ambidentate ligand, capable of coordinating to metal centers in proteins through either the nitrogen atom (nitro) or an oxygen atom (nitrito).[24] This versatility in bonding, governed by its electronic structure, is critical in the function of metalloenzymes involved in the nitrogen cycle, such as nitrite reductases.[22][25] Understanding these interactions is key for designing drugs that target these enzymes.

Signaling_Pathway Dietary Nitrate Dietary Nitrate Nitrite Nitrite Dietary Nitrate->Nitrite Oral Microbiome Nitric Oxide (NO) Nitric Oxide (NO) Nitrite->Nitric Oxide (NO) Reduction (e.g., Deoxyhemoglobin) Soluble Guanylate Cyclase Soluble Guanylate Cyclase Nitric Oxide (NO)->Soluble Guanylate Cyclase Activation GTP to cGMP GTP to cGMP Soluble Guanylate Cyclase->GTP to cGMP Vasodilation Vasodilation GTP to cGMP->Vasodilation Leads to

Caption: Simplified signaling pathway of nitrite to nitric oxide.

References

A Technical Guide to the Basic Reactivity of Methyl Nitrite with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitrite (CH₃ONO), the simplest alkyl nitrite, is a highly reactive electrophilic agent. Its significance spans various chemical and biological domains, from its role as an intermediate in organic synthesis to its involvement in physiological processes as a potential nitric oxide (NO) donor. The electrophilic nature of the nitroso-nitrogen atom in this compound makes it a prime target for nucleophilic attack, leading to a diverse range of chemical transformations. This technical guide provides an in-depth analysis of the core reactivity of this compound with common nucleophiles, focusing on the mechanistic pathways, quantitative reaction data, and experimental considerations relevant to research and development.

Core Reactivity: The Role of the Nitroso Group

The reactivity of this compound is dominated by the electrophilic character of its nitrogen atom. Nucleophiles attack this nitrogen, leading to the transfer of the nitroso (-NO) group. This fundamental reaction is influenced by several factors, including the nature of the nucleophile, the solvent, pH, and the presence of catalysts. The nitrite ion itself is an ambident nucleophile, capable of reacting through either its nitrogen or oxygen atoms, leading to nitroalkanes or alkyl nitrites, respectively[1][2].

Reactivity with N-Nucleophiles: Amines

The reaction of alkyl nitrites with amines, known as N-nitrosation, is a widely studied and significant transformation, primarily due to the potential carcinogenicity of the resulting N-nitrosamine products[3].

Secondary Amines

This compound reacts with secondary amines to form stable N-nitrosamines. The mechanism in non-aqueous solvents is proposed to be a stepwise process involving a zwitterionic tetrahedral intermediate[3]. This reaction can be catalyzed by a second molecule of the amine[3].

Fig. 1: Nitrosation of a secondary amine with this compound.

In the gas phase, an alternative free-radical mechanism has been proposed where nitrogen dioxide (NO₂) abstracts a hydrogen atom from the amine, followed by quenching of the resulting aminyl radical by nitric oxide (NO)[4][5].

Primary Amines

Primary aliphatic amines react with nitrous acid (often generated in situ, which can involve this compound) to form unstable diazonium salts[6]. These intermediates readily decompose, losing nitrogen gas (N₂) to form a carbocation. This carbocation can then react with various nucleophiles present in the medium, leading to a mixture of products, including alcohols, alkenes, and alkyl halides[6][7]. For instance, the reaction of methylamine under specific aqueous conditions yields a variety of products, highlighting the complexity of this transformation[7].

Quantitative Data: N-Nitrosation

The reactivity of amines in the gas-phase nitrosation reaction is influenced by alkyl substitution, which activates the H-abstraction reaction[4][5].

AmineReaction Barrier (ΔH‡, kJ/mol)
Ammonia (NH₃)106[4][5]
Methylamine (CH₃NH₂)72[4][5]
Dimethylamine ((CH₃)₂NH)45[4][5]
Pyrrolidine30[4][5]
Piperidine44[4][5]
Table 1: Calculated reaction barriers for hydrogen abstraction from various amines by NO₂ in the gas phase[4][5].
ProductYield (%)
This compound35-45%
Methanol6-25%
Methyl chloride13%
Nitromethane6%
Methylnitrolic acid10-12%
Table 2: Product distribution from the reaction of methylamine hydrochloride with sodium nitrite in aqueous sulfuric acid[7].

Reactivity with O-Nucleophiles: Alcohols and Phenols

Alcohols: Transesterification

This compound can react with other alcohols in a process called transesterification (or transnitrosation) to form a new alkyl nitrite and methanol. This is an equilibrium process, often catalyzed by acid[8][9]. The reaction proceeds through a bimolecular mechanism[8]. To drive the reaction to completion, the alcohol reactant is typically used in large excess, or one of the products (like methanol) is removed from the reaction mixture[9][10]. Steric factors play a dominant role in determining the equilibrium position; less sterically hindered alcohols are favored[8].

Transesterification cluster_reaction Acid-Catalyzed Transesterification cluster_mechanism Mechanism Reactants CH₃ONO + R-OH Products R-ONO + CH₃OH Reactants->Products Equilibrium Catalyst H⁺ Intermediate 3. Tetrahedral Intermediate Protonation 1. Protonation of CH₃ONO Attack 2. Nucleophilic attack by R-OH Protonation->Attack Attack->Intermediate Elimination 4. Elimination of CH₃OH Intermediate->Elimination

Fig. 2: General scheme for the transesterification of an alcohol.
Phenols

Phenolate ions, being potent O-nucleophiles, react with alkyl nitrites. Kinetic studies suggest that the reaction occurs through the oxygen atom to yield an unstable O-nitroso intermediate[11]. This intermediate can then undergo rearrangement to a C-nitroso product or undergo homolysis of the O-NO bond to yield nitric oxide[11]. The reaction rate is accelerated by electron-donating groups on the phenol ring[11].

Quantitative Data: O-Nucleophiles

The reactivity of substituted phenolate ions correlates well with their basicity[11].

Phenol DerivativeBimolecular Rate Constant (k, M⁻¹s⁻¹)
4-Methoxyphenol0.44
4-Methylphenol0.17
Phenol0.046
4-Chlorophenol0.011
2-Chlorophenol0.0011
Table 3: Bimolecular rate constants for the reaction of substituted phenolate ions with 2-bromoethyl nitrite at 25°C[11]. (Note: Data is for a different alkyl nitrite but illustrates the electronic effects applicable to this compound).

Reactivity with S-Nucleophiles: Thiols

The reaction of this compound with thiols (R-SH) leads to the formation of S-nitrosothiols (RSNOs), a class of compounds crucial in cellular signaling[12][13]. This S-nitrosation reaction is highly dependent on pH, with the reaction rate being dependent on the concentration of the thiolate anion (R-S⁻)[13]. The maximum rate is typically observed at a pH just below 10[13].

SNitrosation Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH dependent) SNitrosothiol S-Nitrosothiol (R-SNO) Thiolate->SNitrosothiol Nucleophilic Attack MethylNitrite This compound (CH₃ONO) MethylNitrite->SNitrosothiol Methanol Methanol (CH₃OH)

Fig. 3: Reaction pathway for S-nitrosation of thiols.

Experimental Protocols

General Protocol for N-Nitrosation of a Secondary Amine

This protocol is a generalized procedure based on established chemical principles for nitrosation reactions.

  • Preparation : In a well-ventilated fume hood, dissolve the secondary amine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0°C using an ice bath.

  • Reaction : Add a solution of this compound (1.1 eq) in the same solvent dropwise to the stirred amine solution over 15-30 minutes. The this compound solution can be prepared by bubbling gaseous this compound through the cold solvent.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Once the reaction is complete, allow the mixture to warm to room temperature. Wash the solution sequentially with dilute HCl (to remove unreacted amine), saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude N-nitrosamine product can be purified by column chromatography on silica gel.

General Protocol for Synthesis of this compound

This protocol is adapted from standard procedures for preparing alkyl nitrites[14][15]. This compound is a toxic, explosive gas and should be handled with extreme caution by trained personnel only.

  • Setup : Assemble a gas generation apparatus in a fume hood. Place a solution of sodium nitrite (e.g., 1.5 moles in water) in a dropping funnel. In a three-necked flask cooled in an ice-salt bath (to maintain a temperature below 0°C), place a mixture of methanol and an aqueous solution of a strong acid (e.g., sulfuric acid)[14][16].

  • Generation : With vigorous stirring, add the sodium nitrite solution dropwise to the acidic methanol solution. The rate of addition should be controlled to keep the temperature below 0°C[16]. Gaseous this compound will evolve.

  • Trapping/Use : The evolved gas can be passed through a drying tube (e.g., containing anhydrous calcium chloride) and then bubbled directly into a reaction mixture or condensed in a cold trap (e.g., cooled with liquid nitrogen) for later use.

  • Safety : All operations must be performed behind a safety shield. This compound can decompose explosively, especially when heated or in the presence of impurities[14][17].

Experimental_Workflow General Experimental Workflow for this compound Reactions Prep 1. Reactant Preparation (Nucleophile in Anhydrous Solvent) Reaction 2. Reaction Setup (Inert Atmosphere, 0°C) Prep->Reaction Addition 3. Dropwise Addition of this compound Reaction->Addition Monitor 4. Reaction Monitoring (TLC / GC-MS) Addition->Monitor Workup 5. Aqueous Workup (Wash & Extract) Monitor->Workup Purify 6. Purification (Chromatography) Workup->Purify Analysis 7. Product Analysis (NMR, MS, IR) Purify->Analysis

Fig. 4: A typical workflow for reactions involving this compound.

Conclusion

This compound exhibits a rich and diverse reactivity profile with a wide range of nucleophiles. Its reactions are characterized by the electrophilic transfer of the nitroso group, leading to important chemical transformations such as N-nitrosation of amines, transesterification with alcohols, and S-nitrosation of thiols. Understanding the underlying mechanisms, reaction kinetics, and product distributions is critical for professionals in organic synthesis and drug development who may utilize this compound as a reagent or encounter its reactivity in biological systems. The quantitative data and protocols provided herein serve as a foundational guide for the safe and effective study and application of this compound chemistry.

References

Methodological & Application

Application Notes and Protocols for Methyl Nitrite in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitrite (CH₃ONO) is a volatile and highly reactive gaseous reagent that serves as a versatile tool in modern organic synthesis. As the simplest alkyl nitrite, it is primarily utilized as an efficient nitrosating agent, capable of introducing the nitroso (-NO) group into a variety of organic molecules.[1] Its high reactivity allows for transformations under mild conditions, making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and other fine chemicals. Key applications include the formation of oximes from active methylene compounds, the nitrosation of amines, and its use as a precursor in radical reactions.[1][2] Due to its hazardous nature, this compound is almost exclusively generated in situ for immediate consumption in the reaction mixture.[3][4]

Critical Safety Precautions

This compound is a toxic, highly flammable, and explosive gas.[5][6] Extreme caution must be exercised at all times.

  • Toxicity: this compound is a potent cyanotic agent that can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5] Inhalation can be moderately toxic and high concentrations may have a narcotic effect.[5]

  • Explosion Hazard: It is a heat-sensitive explosive, and its sensitivity is increased by the presence of metal oxides.[6] It forms explosive mixtures with air and can decompose violently, especially if heated.[5] Containers may explode when heated.[5]

  • Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including flame-resistant laboratory coats, safety goggles, and gloves.[6] Ensure all glassware is properly secured and that a blast shield is in place. The generation apparatus should be designed to handle gas evolution and prevent pressure buildup.

Application Notes

Synthesis of α-Oximino Carbonyl Compounds (Oximes)

This compound is a classic and effective reagent for the nitrosation of carbon acids, particularly compounds containing an active methylene or methine group adjacent to a carbonyl or other electron-withdrawing group. This reaction provides a direct route to α-oximino ketones, esters, and nitriles, which are valuable synthetic intermediates.

The reaction typically proceeds by treating the carbonyl compound with this compound under acidic conditions (e.g., in the presence of hydrogen chloride) or basic conditions.[3][4] Under basic conditions, a carbanion is formed which then acts as a nucleophile. Under acidic conditions, the reaction proceeds through the enol form of the carbonyl compound.

Common Substrates:

  • Ketones (e.g., propiophenone, benzyl cyanide)[3][4]

  • β-Keto esters

  • Malonic esters

Nitrosation of Amines and Other Nucleophiles

As a potent electrophilic nitrosating agent, this compound can be used to nitrosate primary and secondary amines.[7] The reaction with secondary amines yields N-nitrosamines, which are important synthetic intermediates, though often carcinogenic.[7] Primary amines typically form unstable diazonium intermediates that can undergo further reactions.[7] Other nucleophiles, such as thiols, can also be nitrosated using alkyl nitrites.[8]

Industrial Intermediate

This compound is a crucial intermediate in large-scale industrial processes. It is used in the synthesis of dimethyl carbonate and is a key component in the coal-to-ethylene glycol process, where it is reacted with carbon monoxide.[9]

Experimental Protocols

Protocol 1: In Situ Generation of this compound

Due to its instability and hazardous nature, this compound is typically prepared immediately before or during its use in a reaction. The most common laboratory method involves the reaction of sodium nitrite with methanol in the presence of a strong acid, such as sulfuric acid.[3][4]

Materials:

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ice bath

Apparatus: A two- or three-necked flask (generator flask) equipped with a dropping funnel and a gas outlet tube. The outlet tube is directed below the surface of the reaction mixture in a separate flask (reaction flask).

Procedure:

  • In the generator flask, prepare a mixture of sodium nitrite, methanol, and water. Cool the flask in an ice bath.[3]

  • Prepare a cold solution of dilute sulfuric acid by slowly adding concentrated sulfuric acid to water. Place this solution in the dropping funnel.[3]

  • Slowly add the sulfuric acid solution dropwise to the stirred nitrite/methanol mixture in the generator flask.[3]

  • A steady stream of gaseous this compound will be produced. This gas is then bubbled directly into the main reaction flask containing the substrate.[3]

  • The rate of this compound generation can be controlled by the addition rate of the sulfuric acid.[4]

Protocol 2: Synthesis of Isonitrosopropiophenone (an α-Oximino Ketone)

This protocol details the nitrosation of an active methylene group in propiophenone to yield isonitrosopropiophenone.[3]

Materials:

  • Propiophenone (3.5 moles)

  • Ethyl ether (2.3 L)

  • Sodium nitrite (95%, 4 moles)

  • Methanol (4.5 moles)

  • Concentrated Sulfuric Acid

  • Hydrogen chloride gas

  • 10% Sodium hydroxide solution

  • Ice

Apparatus:

  • A large reaction flask equipped with a mechanical stirrer, a gas inlet tube for this compound, and a second gas inlet tube for hydrogen chloride.

  • A separate apparatus for the in situ generation of this compound as described in Protocol 1.

Procedure:

  • In the main reaction flask, dissolve propiophenone in ethyl ether.[3]

  • Begin stirring the solution and introduce a steady stream of hydrogen chloride gas through one of the inlet tubes.[3]

  • Simultaneously, begin generating this compound gas (as per Protocol 1) and introduce it into the reaction mixture via the second gas inlet tube.[3]

  • The reaction is exothermic, and the ether should begin to reflux gently. Maintain the reaction for approximately four hours until the addition of this compound is complete.[3]

  • Continue stirring and passing hydrogen chloride for an additional 30 minutes.[3]

  • Allow the reaction mixture to stand for several hours, or preferably overnight.[3]

  • Workup: Extract the ethereal solution repeatedly with 10% sodium hydroxide solution. Combine the alkaline extracts and pour them slowly into a mixture of concentrated hydrochloric acid and ice.[3]

  • Filter the resulting crystals of isonitrosopropiophenone, wash with water, and dry.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula CH₃ONO[10]
Molecular Weight 61.04 g/mol [10]
Appearance Colorless to yellow gas[5][10]
Boiling Point -12 °C (10.4 °F)[10][11]
Melting Point -16 °C (3 °F)[10][11]
Density 0.991 g/cm³ (at 15 °C)[10][11]
Solubility Soluble in ethanol and ether; moderately soluble in water[6][10]
Table 2: Summary of Reaction Conditions and Yields
ReactionSubstrateKey ReagentsSolventTimeYield (%)Reference(s)
Synthesis of Isonitrosopropiophenone PropiophenoneThis compound (in situ), HClEthyl Ether~4.5 hrs65-68%[3]
Synthesis of 2-Hydroxyimino-2-phenylacetonitrile Benzyl CyanideThis compound (in situ), NaOHMethanol~3 hrs76-82%[4]
Synthesis from Nitric Oxide MethanolNitric Oxide, Nitric AcidMethanol-71.9%[9]

Mandatory Visualizations

G cluster_reagents Starting Materials cluster_process Generation Process NaNO2 Sodium Nitrite (NaNO₂) Mixing Mix NaNO₂, CH₃OH, H₂O and cool in ice bath NaNO2->Mixing MeOH Methanol (CH₃OH) MeOH->Mixing H2SO4 Sulfuric Acid (H₂SO₄) Addition Slowly add H₂SO₄(aq) H2SO4->Addition Mixing->Addition Stirring Product This compound Gas (CH₃ONO) Addition->Product Gas Evolution

In Situ Generation of this compound.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism Ketone Ketone with α-CH₂ (e.g., Propiophenone) Enolate Enolate / Carbanion Formation Ketone->Enolate Base Base (e.g., OH⁻) or Acid (H⁺) Base->Enolate Attack Nucleophilic Attack on This compound Enolate->Attack Intermediate Anionic Intermediate Attack->Intermediate Rearrangement Protonation & Rearrangement Intermediate->Rearrangement Product α-Oximino Ketone (Oxime) Rearrangement->Product MethylNitrite This compound (CH₃-O-N=O) MethylNitrite->Attack

Mechanism of Oxime Formation.

G Start Start Setup Assemble Gas Generator and Reaction Flasks Start->Setup ChargeGenerator Charge Generator with NaNO₂, CH₃OH, H₂O Setup->ChargeGenerator ChargeReactor Charge Reaction Flask with Substrate & Solvent Setup->ChargeReactor Cool Cool Both Flasks in Ice Baths ChargeGenerator->Cool ChargeReactor->Cool AddAcid Begin Dropwise Addition of H₂SO₄ to Generator Cool->AddAcid BubbleGas Bubble Gaseous CH₃ONO into Reaction Flask AddAcid->BubbleGas Monitor Monitor Reaction (e.g., Reflux, Color Change) BubbleGas->Monitor Stop Stop Gas Generation (Complete Acid Addition) Monitor->Stop Reaction Complete Stir Continue Stirring for Prescribed Time Stop->Stir Workup Reaction Workup (Extraction, Purification) Stir->Workup End End: Isolate Product Workup->End

References

Application Notes and Protocols for Investigating the Photodissociation Dynamics of Methyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups and protocols for studying the photodissociation dynamics of methyl nitrite (CH₃ONO). This molecule serves as a model system for understanding the fundamental principles of unimolecular reactions, which is crucial for various fields, including atmospheric chemistry, combustion, and the light-induced degradation of pharmaceuticals.

I. Quantitative Data Summary

The photodissociation of this compound (CH₃ONO) primarily proceeds via the cleavage of the weak O-N bond, yielding methoxy (CH₃O) and nitric oxide (NO) radicals. The dynamics of this process are highly dependent on the excitation wavelength. Below is a summary of key quantitative data obtained from various experimental techniques.

ParameterValuePhotodissociation Wavelength (nm)Experimental TechniqueReference
Anisotropy Parameter (β) 1.36 ± 0.10248Molecular Beam Photofragment Spectroscopy[1]
1.08 ± 0.07193Molecular Beam Photofragment Spectroscopy[1]
S₁ Excited State Lifetime ~125 fs351Femtosecond Pump-Probe Spectroscopy[2]
Primary Dissociation Channel CH₃O + NO193, 248, 351, 355Various[1][3]

Table 1: Key Photodissociation Dynamics Parameters for this compound. This table summarizes the experimentally determined anisotropy parameters and the S₁ excited state lifetime for the photodissociation of this compound at different wavelengths.

II. Experimental Protocols

A. Synthesis of this compound (CH₃ONO)

This protocol describes a laboratory-scale synthesis of this compound gas.

Materials:

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Ice

  • Reaction flask with a dropping funnel and a gas outlet

  • Gas washing bottle

  • Cold trap (e.g., with a dry ice/acetone slush)

Procedure:

  • Prepare a solution of sodium nitrite by dissolving 8.3 g of NaNO₂ in a mixture of 5.5 ml of methanol and water.

  • Place this solution in the reaction flask and cool it in an ice bath.

  • Slowly add a solution of 5 ml of concentrated sulfuric acid in 10 ml of water to the reaction flask using the dropping funnel. The addition should be dropwise to control the reaction rate and temperature.

  • The gaseous this compound produced will evolve from the reaction mixture.

  • Pass the evolved gas through a gas washing bottle containing a drying agent (e.g., anhydrous calcium chloride) to remove any water vapor.

  • Collect the purified this compound gas in a cold trap cooled with a dry ice/acetone slush (-78 °C) for storage and subsequent use in experiments.

B. Velocity Map Imaging (VMI) of this compound Photodissociation

Velocity map imaging is a powerful technique to determine the kinetic energy and angular distributions of the photofragments.

Apparatus:

  • A high-vacuum chamber

  • A pulsed molecular beam source to introduce a seeded beam of this compound (e.g., 5% CH₃ONO in a carrier gas like He or Ar).

  • A pump laser (e.g., a nanosecond Nd:YAG pumped dye laser) to photodissociate the this compound.

  • A probe laser (e.g., another nanosecond Nd:YAG pumped dye laser) to ionize the NO or CH₃O fragments via Resonance-Enhanced Multiphoton Ionization (REMPI).

  • A set of electrostatic lenses (repeller, extractor, and ground plates) for velocity mapping.

  • A position-sensitive detector, typically a microchannel plate (MCP) detector coupled to a phosphor screen and a CCD camera.

  • Time-of-flight mass spectrometer to distinguish between different photofragments.

Procedure:

  • Generate a pulsed molecular beam of this compound seeded in a carrier gas and introduce it into the high-vacuum chamber.

  • Cross the molecular beam with the pump laser beam to induce photodissociation. The wavelength of the pump laser is chosen to excite this compound to a specific electronic state (e.g., 248 nm or 193 nm).

  • After a short time delay, introduce the probe laser beam to selectively ionize one of the photofragments (e.g., NO) using a (1+1) or (2+1) REMPI scheme.

  • The ions are then accelerated by the electrostatic lenses towards the detector. The lens voltages are set to achieve velocity mapping, where ions with the same initial velocity vector are focused to the same point on the detector, irrespective of their initial position.

  • The 2D image of the ion cloud on the detector is captured by the CCD camera.

  • The 3D velocity distribution is reconstructed from the 2D image using an inverse Abel transformation.

  • From the reconstructed 3D distribution, the kinetic energy release and the angular distribution (characterized by the anisotropy parameter β) of the photofragments are determined.

C. Photofragment Translational Spectroscopy (PTS)

PTS is another technique to measure the kinetic energy of photofragments.

Apparatus:

  • A high-vacuum chamber with a rotatable mass spectrometer detector.

  • A pulsed molecular beam source.

  • A photodissociation laser.

  • An ionization source (e.g., electron impact or a VUV laser) within the detector.

Procedure:

  • A pulsed molecular beam of this compound is crossed with a pulsed laser beam.

  • The neutral photofragments recoil from the interaction region and travel to the detector.

  • The flight time of the fragments from the interaction region to the detector is measured.

  • By rotating the detector with respect to the polarization of the photolysis laser, the angular distribution of the photofragments can be measured.

  • The kinetic energy distribution of the fragments is calculated from their time-of-flight and the flight distance.

D. Femtosecond Pump-Probe Spectroscopy

This technique is used to measure the lifetime of the excited state of this compound in real-time.

Apparatus:

  • A femtosecond laser system (e.g., a Ti:Sapphire oscillator and amplifier) to generate ultrashort laser pulses.

  • An optical parametric amplifier (OPA) to generate tunable pump and probe pulses.

  • A delay stage to control the time delay between the pump and probe pulses.

  • A sample cell or a molecular beam apparatus.

  • A detector to measure the probe pulse intensity or the fluorescence signal.

Procedure:

  • The output of the femtosecond laser is split into two beams: a pump beam and a probe beam.

  • The pump pulse (e.g., at 351 nm) excites the this compound molecules to the S₁ electronic state.[2]

  • The probe pulse (e.g., at 467 nm), delayed by a variable time with respect to the pump pulse, interacts with the excited molecules or the resulting photofragments.[2]

  • The change in absorption of the probe pulse or the laser-induced fluorescence (LIF) signal is measured as a function of the pump-probe delay time.

  • By fitting the temporal evolution of the signal, the lifetime of the excited state can be determined. For this compound excited to the S₁ state, a lifetime of approximately 125 fs has been measured.[2]

III. Visualizations

G cluster_synthesis This compound Synthesis cluster_experiment Photodissociation Experiment reagents NaNO₂, CH₃OH, H₂SO₄ reaction Reaction in Ice Bath reagents->reaction purification Gas Purification reaction->purification collection Cold Trap Collection purification->collection mol_beam Pulsed Molecular Beam collection->mol_beam interaction Laser-Molecule Interaction mol_beam->interaction pump_laser Pump Laser (Photodissociation) pump_laser->interaction probe_laser Probe Laser (Ionization) probe_laser->interaction detection Fragment Detection (VMI/PTS/LIF) interaction->detection

Figure 1: Experimental workflow for the study of this compound photodissociation dynamics.

G GS CH₃ONO (S₀) ES CH₃ONO* (S₁/S₂) GS->ES Photon Absorption (Pump Laser) Fragments CH₃O + NO ES->Fragments Dissociation (~125 fs for S₁)

Figure 2: Photodissociation pathway of this compound upon electronic excitation.

References

Application Notes and Protocols for Utilizing Methyl Nitrite as an OH Radical Source in Simulation Chambers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of methyl nitrite (CH₃ONO) as a clean and effective source of hydroxyl (OH) radicals in atmospheric simulation chambers. This technique is pivotal for investigating the atmospheric fate of various volatile organic compounds (VOCs), including those relevant to drug development and environmental chemistry.

Introduction

The hydroxyl radical (OH) is the primary daytime oxidant in the troposphere, governing the atmospheric lifetime of most VOCs. Simulation chambers are essential tools for studying the kinetics and mechanisms of OH-initiated oxidation reactions under controlled conditions. This compound photolysis offers a convenient and reliable method for generating OH radicals in these chambers, enabling the study of secondary organic aerosol (SOA) formation, reaction kinetics, and product identification.

The photolysis of this compound at wavelengths greater than 295 nm produces a methoxy radical (CH₃O) and nitric oxide (NO). The methoxy radical rapidly reacts with oxygen (O₂) to form a hydroperoxyl radical (HO₂) and formaldehyde (HCHO). Subsequently, the hydroperoxyl radical reacts with the initially co-produced nitric oxide to generate the hydroxyl radical. The addition of excess NO is crucial to suppress the formation of ozone (O₃) and the nitrate radical (NO₃), ensuring that OH is the dominant oxidant.

Key Chemical Reactions

The fundamental chemical reactions involved in the generation of OH radicals from this compound are as follows:

  • Photolysis of this compound: CH₃ONO + hν (λ > 295 nm) → CH₃O + NO

  • Reaction of Methoxy Radical with Oxygen: CH₃O + O₂ → HO₂ + HCHO

  • Formation of Hydroxyl Radical: HO₂ + NO → OH + NO₂

Data Presentation: Typical Experimental Conditions

The following table summarizes typical initial conditions and key parameters from various studies that have successfully employed this compound as an OH radical source. This data provides a valuable reference for designing new experiments.

Chamber Type & VolumeTarget VOC & Initial Concentration (ppm)CH₃ONO (ppm)NO (ppm)Temperature (°C)Pressure (Torr)Avg. OH Concentration (molecules cm⁻³)Reference
8.0 m³ Teflon3-Dodecanone (1)5525630Not specified[1]
8.0 m³ Teflon2-Dodecanone (1)5525630Not specified[2]
8.0 m³ FEP Teflon5-Decanol (1)55236304 x 10⁷[3]
8.0 m³ FEP Teflon3-Decanol (1)55236304 x 10⁷[4]
5900 L PTFECyclodecane (1)1010~25740~3 x 10⁷[5]
75 L FEP Teflon Bagn-Butane & n-Hexane (~1 each)~105Not specifiedNot specifiedInitial: >2 x 10⁸, After 25-30 min: ~3 x 10⁷[6]
480 L Quartz-Glass3-Penten-2-one (5.8–9.4)10–1620–2725990 mbarNot specified[7]

Experimental Protocols

This section outlines a generalized protocol for using this compound as an OH radical source in a simulation chamber.

Synthesis of this compound

This compound can be synthesized by the dropwise addition of 50% sulfuric acid (H₂SO₄) to a saturated aqueous solution of sodium nitrite (NaNO₂) in methanol (CH₃OH)[6][7].

  • Prepare a saturated solution of NaNO₂ in CH₃OH in a reaction bulb.

  • Slowly add 50% H₂SO₄ dropwise to the solution.

  • The CH₃ONO produced is volatile and can be swept out of the reaction vessel by a stream of dry, ultra-high purity nitrogen (N₂).

  • To remove any acidic impurities, pass the gas stream through a trap containing a saturated sodium hydroxide (NaOH) solution.

  • Dry the this compound by passing it through a trap containing anhydrous calcium chloride (CaCl₂).

  • Collect the purified this compound in a cold trap maintained at dry-ice/acetone temperature (196 K or -77°C)[6][7].

  • Verify the purity of the synthesized this compound using an appropriate analytical technique, such as FTIR spectroscopy.

Simulation Chamber Experiment
  • Chamber Preparation: Ensure the simulation chamber (e.g., Teflon bag or vessel) is clean and flushed with purified, dry air to remove any residual hydrocarbons or reactive species (< 5 ppbv hydrocarbons, < 1% relative humidity)[1][5][8].

  • Introduction of Reactants:

    • Inject the volatile organic compound (VOC) of interest into the chamber to achieve the desired initial concentration. This can be done by evaporating a known amount from a heated glass bulb into a flow of nitrogen[1][2][3][4].

    • Introduce nitric oxide (NO) into the chamber from a calibrated gas cylinder or a prepared bulb to the target concentration.

    • Inject the synthesized this compound (CH₃ONO) into the chamber to its desired concentration. This is also typically done from a calibrated glass bulb filled to a measured pressure[1][2].

  • Mixing: Actively mix the contents of the chamber for a sufficient period (e.g., 30 seconds) using a Teflon-coated fan to ensure a homogeneous mixture[1][2].

  • Initiation of Reaction: Begin the experiment by turning on the light source (e.g., blacklights or solar simulators) to initiate the photolysis of this compound[1][2][5]. The light intensity should be characterized, for instance, by the photolysis rate of nitrogen dioxide (NO₂).

  • Monitoring and Data Acquisition:

    • Monitor the concentrations of the parent VOC, known oxidation products, and other relevant species (e.g., NO, NO₂, O₃) over the course of the experiment using appropriate instrumentation (e.g., GC-FID, FTIR, chemiluminescence analyzers).

    • For SOA experiments, monitor the particle size distribution and mass concentration using instruments like a Scanning Mobility Particle Sizer (SMPS). In such cases, the chamber may be seeded with particles (e.g., dioctyl sebacate, DOS) before the introduction of reactants[1][2][3][4][5].

  • Termination of Experiment: After the desired reaction time, turn off the light source to stop the photochemistry. Continue monitoring the chamber contents to observe any dark reactions.

Mandatory Visualizations

Signaling Pathways

OH_Formation_Pathway CH3ONO This compound (CH₃ONO) CH3O Methoxy Radical (CH₃O) CH3ONO->CH3O hν (>295nm) NO Nitric Oxide (NO) CH3ONO->NO HO2 Hydroperoxyl Radical (HO₂) CH3O->HO2 + O₂ HCHO Formaldehyde (HCHO) CH3O->HCHO O2 Oxygen (O₂) OH Hydroxyl Radical (OH) HO2->OH + NO NO2 Nitrogen Dioxide (NO₂) HO2->NO2

Caption: OH radical formation from this compound photolysis.

Experimental Workflow

Caption: Generalized workflow for simulation chamber experiments.

References

Application Notes and Protocols for Safe Handling and Storage of Methyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl nitrite (CH₃ONO) is a highly reactive and hazardous chemical that requires strict adherence to safety protocols in a laboratory setting. It is a toxic, flammable, and explosive gas at room temperature, and it poses significant risks if not handled and stored correctly.[1][2][3] These application notes provide detailed protocols for the safe handling and storage of this compound to minimize risks and ensure the safety of laboratory personnel.

Quantitative Data Summary

PropertyValueSource(s)
Chemical Formula CH₃NO₂[3]
Molar Mass 61.040 g·mol⁻¹[3]
Appearance Colorless to yellow gas[3][4]
Boiling Point -12 °C (10.4 °F)[2][3][5]
Melting Point -16 °C (3 °F)[3][5]
Density 0.991 g/cm³[3]
Solubility Somewhat soluble in water; soluble in organic solvents like ethanol and ether.[1][4][5]
Hazards Highly flammable, heat-sensitive explosive, strong oxidizing agent, toxic, potent cyanotic agent.[1][3][5]

Experimental Protocols

A multi-layered approach to PPE is mandatory when handling this compound. The following PPE must be worn at all times:

  • Respiratory Protection: A full-face respirator with a multi-sorbent cartridge is required to protect against inhalation of the toxic gas.[5][6] In situations with a high risk of exposure, a self-contained breathing apparatus (SCBA) should be used.[7]

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are necessary to protect against splashes and explosions.[5][8][9]

  • Hand Protection: Handle with compatible gloves; nitrile gloves are recommended for incidental contact.[8] For extended exposure, consult the glove manufacturer's chemical resistance guide.[9]

  • Body Protection: A flame-resistant lab coat, worn over clothing made of natural fibers (e.g., cotton), is required.[8][9] Avoid synthetic materials like polyester.[9] For tasks with a higher risk of splashing, chemical-resistant coveralls should be worn.[6]

  • Footwear: Closed-toe, chemical-resistant shoes are mandatory.[9][10]

  • Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][8] All equipment must be properly grounded.[1]

  • Incompatible Materials: this compound is a strong oxidizing agent and is incompatible with reducing agents, hydrides, sulfides, nitrides, and inorganic bases, as these mixtures can be explosive.[1][5] It should also be stored away from combustible materials.[11]

  • Dispensing: Use non-sparking tools when handling containers of this compound.[5]

  • Monitoring: If there is a potential for exposure, air monitoring should be conducted to ensure that concentrations remain below established exposure limits.

  • Container: Store this compound in a tightly closed, properly labeled container.[5][8] Opened containers must be carefully resealed.[8]

  • Location: Store in a cool, dry, and well-ventilated area, segregated from incompatible chemicals.[5][8] A dedicated, locked, and ventilated cabinet is recommended.[11][12]

  • Temperature: Avoid high temperatures as this compound is a heat-sensitive explosive.[1][2] Refrigerated storage is necessary, but only in refrigerators specifically designed for flammable materials.[12]

  • Quantity: Store the minimum quantity of this compound necessary for your work.[11]

  • Spill Response:

    • Evacuate the immediate area and alert others.[13]

    • If the spill is large or you are not trained to handle it, call emergency services immediately.[13][14]

    • For small spills, if you are trained and have the proper PPE, use an absorbent material to contain the spill.[8][15]

    • Ventilate the area and eliminate all ignition sources.[1]

    • Collect the absorbent material in a sealed container for proper disposal as hazardous waste.[14]

  • Exposure Response:

    • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen.[2] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[13] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][13] Seek immediate medical attention.

    • Ingestion: Do not induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

  • All waste containing this compound must be treated as hazardous waste.[8][16]

  • Collect waste in a properly labeled, sealed container.[14]

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.[17][18] Do not dispose of this compound down the drain.[19]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Work Area prep_ppe->prep_area prep_materials Gather Materials & Check for Incompatibilities prep_area->prep_materials handling_retrieve Retrieve this compound from Storage prep_materials->handling_retrieve handling_dispense Dispense Required Amount in Fume Hood handling_retrieve->handling_dispense handling_reaction Perform Experimental Procedure handling_dispense->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate emergency_spill Spill Occurs handling_reaction->emergency_spill emergency_exposure Exposure Occurs handling_reaction->emergency_exposure cleanup_store Return this compound to Storage cleanup_decontaminate->cleanup_store cleanup_dispose Dispose of Waste Properly cleanup_store->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_response Follow Emergency Protocols emergency_spill->emergency_response emergency_exposure->emergency_response

Caption: Experimental workflow for handling this compound.

logical_relationships cluster_hazards Primary Hazards cluster_controls Control Measures cluster_outcomes Desired Outcomes hazard_flammable Flammable control_handling Safe Handling Procedures hazard_flammable->control_handling Requires hazard_explosive Explosive control_storage Proper Storage hazard_explosive->control_storage Requires hazard_toxic Toxic control_ppe Personal Protective Equipment hazard_toxic->control_ppe Requires control_ventilation Ventilation (Fume Hood) hazard_toxic->control_ventilation Requires hazard_oxidizer Oxidizer hazard_oxidizer->control_storage Requires outcome_safety Personnel Safety control_ppe->outcome_safety control_ventilation->outcome_safety control_storage->outcome_safety outcome_compliance Regulatory Compliance control_storage->outcome_compliance control_handling->outcome_safety outcome_integrity Experimental Integrity control_handling->outcome_integrity

Caption: Logical relationships of this compound safety.

References

Application of Methyl Nitrite in the Synthesis of Phenylpropanolamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenylpropanolamine (PPA), a sympathomimetic amine, has been utilized for its decongestant and appetite-suppressant properties. One established synthetic route to PPA involves the nitrosation of propiophenone using an alkyl nitrite, such as methyl nitrite, to form an intermediate, which is subsequently reduced. This application note provides detailed protocols for the synthesis of phenylpropanolamine from propiophenone, with a focus on the application of this compound in the formation of the key intermediate, isonitrosopropiophenone. The subsequent reduction of this intermediate to phenylpropanolamine via catalytic hydrogenation is also detailed.

Data Presentation

StepReactionReactantsCatalystYieldPurityReference
1NitrosationPropiophenone, this compound-65-68%Not SpecifiedOrganic Syntheses, Coll. Vol. 2, p.363 (1943); Vol. 15, p.48 (1935).
2ReductionIsonitrosopropiophenone, Hydrogen5% Palladium on Charcoal & 5% Platinum on Charcoal74% (first pass)Not SpecifiedJ. Am. Chem. Soc. 74, 5927-5929 (1952)[1]

Experimental Protocols

Part 1: Synthesis of Isonitrosopropiophenone

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.363 (1943); Vol. 15, p.48 (1935).

Materials:

  • Propiophenone: 469 g (3.5 moles)

  • Sodium Nitrite (95%): 290 g (4 moles)

  • Methyl Alcohol: 180 cc (142 g, 4.5 moles)

  • Sulfuric Acid (concentrated)

  • Ethyl Ether

  • Hydrogen Chloride (dry gas)

  • Sodium Hydroxide (10% solution)

  • Ice

Equipment:

  • 3 L three-necked, round-bottomed flask

  • Reflux condenser

  • Liquid-sealed mechanical stirrer

  • Two gas delivery tubes

  • 2 L Erlenmeyer flask

  • 500 cc dropping funnel

Procedure:

  • Preparation of the Reaction Mixture: In the 3 L flask, dissolve 469 g of propiophenone in 2.3 L of ethyl ether.

  • Generation of this compound: In the 2 L Erlenmeyer flask, prepare a mixture of 290 g of 95% sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water. In the dropping funnel, place 455 cc of cold dilute sulfuric acid (prepared by adding one volume of concentrated acid to two volumes of water).

  • Reaction Setup: Assemble the apparatus in a fume hood. Connect the dropping funnel to the Erlenmeyer flask. Connect the gas outlet of the Erlenmeyer flask to one of the gas delivery tubes leading into the 3 L reaction flask. The second gas delivery tube is for the introduction of dry hydrogen chloride.

  • Initiation of the Reaction: Start the stirrer in the reaction flask. Introduce a stream of dry hydrogen chloride through the gas delivery tube at a rate of 6–10 bubbles per second.

  • Addition of this compound: Slowly add the dilute sulfuric acid from the dropping funnel to the sodium nitrite mixture in the Erlenmeyer flask. The generated gaseous this compound is bubbled into the propiophenone solution.

  • Reaction Progression: The ether solution will develop a brown-red color and begin to reflux gently after about ten minutes. Adjust the rate of this compound evolution to maintain a gentle reflux. The addition of this compound will take approximately four hours.

  • Completion of the Reaction: Continue stirring and the introduction of hydrogen chloride for an additional 30 minutes after the this compound addition is complete. The solution will become a clear yellow color.

  • Work-up: Allow the reaction mixture to stand for several hours, preferably overnight. Extract the mixture repeatedly with 500 cc portions of 10% sodium hydroxide solution.

  • Isolation of Isonitrosopropiophenone: Slowly pour the combined alkaline extracts, with stirring, into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice. Filter the precipitated crystals of isonitrosopropiophenone with suction and dry. The expected yield is 370–390 g (65–68%).

Part 2: Reduction of Isonitrosopropiophenone to Phenylpropanolamine

This protocol is based on the catalytic hydrogenation method described in the literature.[1]

Materials:

  • Isonitrosopropiophenone: 16.3 parts by weight

  • Methanol: 80 parts by weight

  • Hydrogen Chloride: 7.65 parts by weight

  • Catalyst: 5.0 parts by weight of a 1:1 mixture of 5% palladium on charcoal and 5% platinum on charcoal

  • Water: 10 parts by weight

  • Nitrogen gas

Equipment:

  • Pressure reactor (Parr hydrogenator or similar)

Procedure:

  • Catalyst Preparation: To the pressure reactor, charge 5.0 parts by weight of the mixed palladium and platinum on charcoal catalyst, wet with 10 parts by weight of water.

  • Reactor Setup: Flush the reactor with nitrogen.

  • Charging the Reactor: Introduce a solution of 16.3 parts by weight of isonitrosopropiophenone in 80 parts by weight of methanol, containing 7.65 parts by weight of hydrogen chloride, into the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas according to the manufacturer's instructions for the specific equipment used. The reaction is typically carried out at a slightly elevated pressure and temperature, which should be optimized for the specific setup.

  • Reaction Monitoring: The uptake of hydrogen can be monitored to determine the progress of the reaction. Complete hydrogenation requires 3 moles of hydrogen per mole of isonitrosopropiophenone.

  • Completion and Work-up: Once the theoretical amount of hydrogen has been consumed, or the reaction ceases, depressurize the reactor.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can be saved for reuse, though a decrease in yield may be observed on subsequent runs.

  • Isolation of Phenylpropanolamine Hydrochloride: The filtrate contains the phenylpropanolamine hydrochloride. The solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude phenylpropanolamine hydrochloride can be purified by recrystallization. Dissolve the crude product in water (or the mother liquor from a previous recrystallization), adjust the pH to approximately 2, heat the solution, and then cool slowly to induce crystallization. The resulting crystals are purified phenylpropanolamine hydrochloride. A yield of approximately 74% can be expected on the first pass.[1]

Visualizations

Reaction_Pathway Propiophenone Propiophenone Isonitrosopropiophenone Isonitrosopropiophenone Propiophenone->Isonitrosopropiophenone Nitrosation MethylNitrite This compound (CH3ONO) MethylNitrite->Isonitrosopropiophenone PPA Phenylpropanolamine Isonitrosopropiophenone->PPA Reduction Hydrogen Hydrogen (H2) Hydrogen->PPA Catalyst Pd/C + Pt/C Catalyst->PPA

Caption: Reaction pathway for the synthesis of Phenylpropanolamine.

Experimental_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction A Dissolve Propiophenone in Ether C React Propiophenone with this compound A->C B Generate this compound in situ B->C D Work-up and Isolate Isonitrosopropiophenone C->D E Dissolve Isonitrosopropiophenone in Methanol with HCl D->E Intermediate F Catalytic Hydrogenation (Pd/C, Pt/C) E->F G Filter to Remove Catalyst F->G H Isolate and Purify Phenylpropanolamine HCl G->H

Caption: Experimental workflow for Phenylpropanolamine synthesis.

References

Application Notes and Protocols for Infrared Multiphoton Dissociation (IRMPD) Imaging of Methyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of Infrared Multiphoton Dissociation (IRMPD) coupled with velocity map imaging (VMI) for the study of methyl nitrite (CH₃ONO). It is intended to serve as a comprehensive resource for researchers in physical chemistry, molecular dynamics, and analytical sciences. Additionally, it explores potential applications of this sensitive and state-specific analytical technique in the broader context of drug discovery and development, particularly in understanding molecular fragmentation pathways. Included are detailed experimental protocols, data presentation tables, and conceptual diagrams to facilitate the understanding and implementation of this powerful technique.

Introduction

Infrared Multiphoton Dissociation (IRMPD) is a powerful technique used to induce fragmentation of molecules through the absorption of multiple infrared photons. When combined with state-selective detection methods like Resonance-Enhanced Multiphoton Ionization (REMPI) and advanced imaging techniques such as Velocity Map Imaging (VMI), IRMPD provides deep insights into the dynamics of unimolecular dissociation.[1][2][3][4]

This compound has served as a benchmark molecule for studying fundamental photodissociation dynamics. Its relatively simple structure and well-defined fragmentation pathway into methoxy (CH₃O) and nitric oxide (NO) radicals make it an ideal candidate for detailed investigation. The study of the energy distribution in the photofragments provides a stringent test for theoretical models of energy disposal in chemical reactions.

For drug development professionals, understanding the fragmentation pathways of small molecules is crucial for metabolism studies, identifying potential reactive metabolites, and developing analytical methods for drug quantification. While not a direct application, the principles and methodologies described herein for this compound can be extrapolated to more complex pharmaceutical compounds.

Data Presentation

The following tables summarize quantitative data obtained from IRMPD studies of this compound, focusing on the characterization of the nitric oxide (NO) fragment.

Table 1: Rotational and Spin-Orbit Temperatures of the NO Fragment [1]

ParameterValue (K)Experimental Conditions
Spin-Orbit Temperature (Tso)135IRMPD of this compound in a supersonic expansion with a CO₂ laser (800 MW/cm²).
Rotational Temperature (TR(F₁))410Corresponds to the ²Π₁/₂ spin-orbit state of NO.
Rotational Temperature (TR(F₂))460Corresponds to the ²Π₃/₂ spin-orbit state of NO.

Table 2: Center-of-Mass Total Translational Energy of Fragments [4][5]

Rotational BranchPeak Translational Energy (kcal/mol)Maximum Translational Energy (kcal/mol)
Q branch~0~5
R branch~0~5

Experimental Protocols

This section provides detailed methodologies for key experiments in the IRMPD imaging of this compound.

Synthesis and Handling of this compound

Caution: this compound is a toxic and potentially explosive gas. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol:

  • Preparation: this compound can be synthesized by the dropwise addition of a cold solution of concentrated sulfuric acid in water to a suspension of sodium nitrite in methanol and water.[6]

  • Purification: The generated this compound gas can be purified using a low-temperature, low-pressure fractionation column to remove impurities.[7]

  • Storage: The purified this compound should be stored in a stainless steel vessel at cryogenic temperatures (e.g., -200 K) to minimize decomposition.[1]

  • Sample Introduction: For experiments, a dilute mixture of this compound in a carrier gas (e.g., 4% in Argon) is prepared and introduced into the vacuum chamber via a pulsed molecular beam.[1]

Infrared Multiphoton Dissociation (IRMPD) Experimental Setup

Objective: To dissociate this compound molecules in a collision-free environment using a high-power infrared laser and to probe the resulting fragments.

Apparatus:

  • High-vacuum chamber

  • Pulsed molecular beam source

  • High-power, tunable infrared laser (e.g., TEA CO₂ laser)

  • Tunable UV probe laser (e.g., frequency-doubled dye laser)

  • Velocity Map Imaging (VMI) spectrometer, including microchannel plate (MCP) detector and phosphor screen

  • CCD camera

  • Timing and data acquisition electronics

Protocol:

  • Generate Molecular Beam: A pulsed valve introduces the this compound/argon mixture into the source chamber of the vacuum apparatus. The gas expands supersonically, cooling the internal degrees of freedom of the this compound molecules. The beam is then skimmed to produce a collimated molecular beam that travels into the main interaction chamber.

  • IRMPD: The molecular beam is intersected by the focused output of a high-power infrared laser (e.g., a TEA CO₂ laser operating at 10.2 μm).[4][5] The this compound molecules absorb multiple infrared photons, leading to dissociation into CH₃O and NO fragments.

  • State-Selective Ionization of NO: The nascent NO fragments are ionized using a (1+1) Resonance-Enhanced Multiphoton Ionization (REMPI) scheme. A tunable UV laser (probe laser) is tuned to a specific rovibronic transition of the NO A²Σ⁺ ← X²Π system (around 226 nm).[4][5] A second photon from the same laser pulse then ionizes the excited NO molecule.

  • Velocity Map Imaging: The resulting NO⁺ ions are accelerated by an electrostatic lens assembly towards a position-sensitive detector (MCP).[2][8][9] The VMI lens focuses all ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the interaction region.

  • Data Acquisition: The 2D image of the ion cloud on the phosphor screen is captured by a CCD camera. This 2D projection is then reconstructed into a 3D velocity distribution using a mathematical algorithm (e.g., inverse Abel transformation).

  • Timing: The timing between the molecular beam pulse, the IR dissociation laser, and the UV probe laser is critical and is controlled by digital delay generators. The probe laser is typically delayed by a short time (e.g., 100 ± 20 ns) with respect to the dissociation laser to ensure that the fragments are probed before any collisions can occur.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

IRMPD_VMI_Workflow cluster_preparation Sample Preparation cluster_experiment Experimental Chamber cluster_analysis Data Analysis synthesis Synthesis of This compound mixture Preparation of Gas Mixture (4% in Ar) synthesis->mixture beam Pulsed Molecular Beam Generation ir_laser IRMPD (CO2 Laser) beam->ir_laser Dissociation probe_laser REMPI of NO (UV Dye Laser) ir_laser->probe_laser Fragment Probing vmi Velocity Map Imaging Spectrometer probe_laser->vmi Ion Acceleration detector MCP Detector & Phosphor Screen vmi->detector Ion Detection ccd Image Acquisition (CCD Camera) detector->ccd reconstruction 3D Velocity Reconstruction ccd->reconstruction analysis Data Analysis (Energy & Angular Distributions) reconstruction->analysis

Caption: Experimental workflow for IRMPD imaging of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs molecule This compound (CH3ONO) dissociation Dissociation molecule->dissociation ir_photons Multiple IR Photons ir_photons->dissociation fragments Fragments (CH3O + NO) dissociation->fragments kinetic_energy Translational Energy fragments->kinetic_energy internal_energy Internal Energy (Rotation, Vibration) fragments->internal_energy

Caption: Logical relationship of the IRMPD process of this compound.

Potential Applications in Drug Development

While the direct study of this compound has limited applications in drug development, the IRMPD imaging technique itself holds significant potential. The ability to induce fragmentation in a controlled manner and to analyze the resulting fragments with high resolution can be a valuable tool in several areas of pharmaceutical research:

  • Metabolite Identification: IRMPD can be used to fragment potential drug metabolites in the gas phase, providing structural information that can aid in their identification. By comparing the fragmentation patterns of suspected metabolites with those of synthesized standards, researchers can confirm their structures.

  • Understanding Fragmentation Pathways: For the development of robust mass spectrometry-based bioanalytical methods, a thorough understanding of the fragmentation of a drug molecule and its metabolites is essential. IRMPD can provide detailed insights into these pathways, helping to select the most suitable precursor and product ions for selected reaction monitoring (SRM) assays.

  • Characterization of Drug-Target Complexes: In the future, advancements in this technology could potentially allow for the study of non-covalent drug-protein complexes in the gas phase. IRMPD could be used to selectively dissociate the drug from its target, providing information about the binding interactions.

  • Isomer Differentiation: The vibrational spectra obtained through IRMPD can be highly specific to the isomeric structure of a molecule. This could be applied to differentiate between drug isomers, which may have significantly different pharmacological and toxicological properties.

Conclusion

The IRMPD imaging of this compound provides a clear and detailed example of how this powerful technique can be used to unravel the intricate details of molecular dissociation dynamics. The protocols and data presented here offer a solid foundation for researchers looking to apply this method to their own systems of interest. For professionals in drug development, the underlying principles of controlled fragmentation and high-resolution fragment analysis demonstrated in this application note are highly relevant and offer a glimpse into the potential of advanced mass spectrometry techniques to address challenges in pharmaceutical research.

References

The Pivotal Role of Methyl Nitrite in Atmospheric Chemistry and Smog Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitrite (CH₃ONO), a volatile organic compound, plays a significant, multifaceted role in atmospheric chemistry, particularly in the formation of photochemical smog. Its high reactivity, primarily driven by photolysis, makes it a potent source of key radical species that initiate and propagate the complex chemical reactions leading to the formation of ground-level ozone, a primary component of smog. These application notes provide a detailed overview of the atmospheric chemistry of this compound, experimental protocols for its study, and quantitative data to support further research.

I. Atmospheric Chemistry of this compound

This compound is introduced into the atmosphere from various sources, including biomass burning and the reaction of nitrogen dioxide with methanol on surfaces.[1][2] Once in the troposphere, it undergoes rapid photolysis, even in the presence of visible light, to produce methoxy radicals (CH₃O) and nitric oxide (NO).[3][4][5]

Reaction 1: Photolysis of this compound CH₃ONO + hν (sunlight) → CH₃O• + NO•

This primary photochemical reaction is the cornerstone of this compound's role in smog formation. The methoxy radical is a highly reactive species that initiates a cascade of oxidation reactions involving volatile organic compounds (VOCs), while nitric oxide is a key player in the catalytic cycle of ozone formation.

The methoxy radical can react with molecular oxygen to produce formaldehyde (CH₂O), another important smog precursor, and a hydroperoxyl radical (HO₂).

Reaction 2: Oxidation of Methoxy Radical CH₃O• + O₂ → CH₂O + HO₂•

Formaldehyde can further photolyze to produce additional radicals, contributing to the overall radical pool in the atmosphere. The hydroperoxyl radical can react with nitric oxide to produce the hydroxyl radical (•OH), the primary atmospheric oxidant, and nitrogen dioxide (NO₂).

Reaction 3: Formation of Hydroxyl Radical HO₂• + NO• → •OH + NO₂

The hydroxyl radical is responsible for the daytime oxidation of most VOCs, leading to the formation of peroxy radicals (RO₂).

Nitrogen dioxide, produced in Reaction 3, is then photolyzed to generate ground-state oxygen atoms, which subsequently react with molecular oxygen to form ozone (O₃), a key component of photochemical smog.[6]

Reaction 4: Photolysis of Nitrogen Dioxide NO₂ + hν (sunlight) → NO• + O(³P)

Reaction 5: Ozone Formation O(³P) + O₂ + M → O₃ + M (where M is a third body, like N₂ or O₂)

The nitric oxide regenerated in Reaction 4 can then react with another peroxy radical, propagating the ozone formation cycle.

This compound also reacts with the hydroxyl radical, although this is a minor removal pathway compared to photolysis under typical sunlit urban atmospheric conditions.[7]

II. Quantitative Data

The following tables summarize key quantitative data related to the atmospheric chemistry of this compound.

Table 1: Photolysis and Reaction Rate Constants

ReactionRate Constant (k)Temperature (K)Reference
CH₃ONO + hν → CH₃O• + NO•1.1 x 10⁻³ s⁻¹ (photodissociation rate)Ambient[7]
CH₃O• + NO → CH₂O + HNO--[3]
CH₃O• + NO → CH₃ONO--[5]
2HNO → H₂O + N₂O--[5]
OH + CH₃ONO7.1 x 10⁸ dm³ mol⁻¹ s⁻¹Ambient[7]

Table 2: Quantum Yields

ProductQuantum Yield (Φ)Wavelength (nm)ConditionsReference
N₂O (from CH₃ONO photolysis)Approaches 0.055 at high pressure36625 - 150 °C[5]
Primary photolysis (CH₃O• + NO•)0.76366-[5]

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory method for the preparation of this compound.[4][8]

Materials:

  • Methanol (CH₃OH)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 33-50% v/v

  • Saturated sodium hydroxide (NaOH) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Oxygen-free nitrogen (N₂) gas

  • Reaction flask

  • Dropping funnel

  • Gas washing bottles

  • Cold trap (e.g., solid carbon dioxide/acetone bath, 196 K)

Procedure:

  • Set up a reaction flask containing a mixture of methanol and a saturated aqueous solution of sodium nitrite.

  • Continuously purge the system with a stream of oxygen-free nitrogen gas.

  • Slowly add 33% v/v sulfuric acid to the reaction mixture from a dropping funnel.

  • Pass the gaseous products through a gas washing bottle containing a strong NaOH solution to remove any acidic impurities.

  • Dry the gas stream by passing it through a tube containing anhydrous calcium chloride.

  • Collect the this compound product in a cold trap cooled with a dry ice/acetone bath.

  • The condensed product can be further purified by fractional distillation in vacuo.

Safety Note: this compound is unstable and can be explosive, especially when exposed to sunlight or heat.[9] It should be handled with care in a well-ventilated fume hood.

Protocol 2: Determination of OH Radical Rate Constants using this compound Photolysis

This compound is a convenient source of hydroxyl radicals for laboratory studies of atmospheric reactions.[8][10] This protocol outlines a relative rate method for determining the rate constant of an organic compound with the OH radical.

Materials:

  • Teflon reaction bag (e.g., 75-liter)

  • Fluorescent lamps (actinic region, λ > 295 nm)

  • Gas chromatograph (GC) with a suitable detector (e.g., FID)

  • This compound (CH₃ONO)

  • Nitric oxide (NO)

  • Test organic compound

  • Reference organic compound (with a known OH rate constant)

  • Pure air diluent

Procedure:

  • Introduce known concentrations of this compound (~10 ppm), nitric oxide (~5 ppm), the test organic compound (~1 ppm), and the reference organic compound (~1 ppm) into the Teflon reaction bag.

  • Fill the remainder of the bag with pure air.

  • Irradiate the bag with fluorescent lamps to initiate the photolysis of this compound and the generation of OH radicals.

  • Monitor the concentrations of the test and reference organic compounds over time using gas chromatography.

  • The rate constant of the test organic compound with the OH radical can be determined relative to the reference compound using the following relationship: ln([Test Organic]₀ / [Test Organic]ₜ) = (k_test / k_ref) * ln([Reference Organic]₀ / [Reference Organic]ₜ) where:

    • [ ]₀ is the initial concentration

    • [ ]ₜ is the concentration at time t

    • k_test is the rate constant for the reaction of the test organic with OH

    • k_ref is the rate constant for the reaction of the reference organic with OH

IV. Visualizations

Smog_Formation_Pathway CH3ONO This compound (CH₃ONO) CH3O Methoxy Radical (CH₃O•) CH3ONO->CH3O Photolysis NO Nitric Oxide (NO•) CH3ONO->NO hv1 Sunlight (hν) CH2O Formaldehyde (CH₂O) CH3O->CH2O + O₂ HO2 Hydroperoxyl Radical (HO₂•) CH3O->HO2 OH Hydroxyl Radical (•OH) O2_1 O₂ HO2->OH + NO NO2 Nitrogen Dioxide (NO₂) HO2->NO2 RO2 Peroxy Radicals (RO₂•) OH->RO2 + VOCs NO2->NO Photolysis O3P Oxygen Atom (O³P) NO2->O3P hv2 Sunlight (hν) O3 Ozone (Smog) (O₃) O3P->O3 + O₂ O2_2 O₂ VOC VOCs

Caption: Key reaction pathways in smog formation initiated by this compound photolysis.

Experimental_Workflow_OH_Rate start Start prep Prepare Gas Mixture (CH₃ONO, NO, Test & Ref. Organics, Air) start->prep load Introduce Mixture into Teflon Reaction Bag prep->load irradiate Irradiate with Fluorescent Lamps load->irradiate monitor Monitor Organic Concentrations with GC over Time irradiate->monitor calculate Calculate Relative Rate Constant monitor->calculate end End calculate->end

Caption: Experimental workflow for determining OH radical rate constants.

References

Analytical Methods for the Quantification of Methyl Nitrite in Gas Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitrite (CH₃ONO) is a volatile alkyl nitrite that plays a significant role in atmospheric chemistry and is of interest in various industrial and research applications. Accurate quantification of this compound in gas mixtures is crucial for monitoring its formation, understanding reaction kinetics, and ensuring safety in experimental and industrial settings. This document provides detailed application notes and protocols for the two primary analytical methods used for this purpose: Gas Chromatography (GC) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Overview of Analytical Methods

Gas Chromatography and FTIR Spectroscopy are powerful techniques for the analysis of gaseous compounds. GC offers excellent separation of volatile compounds, allowing for their individual quantification, while FTIR provides real-time, non-destructive analysis with high specificity based on the unique infrared absorption of molecules. The choice between these methods often depends on the specific requirements of the application, such as the complexity of the gas matrix, the required sensitivity, and the need for real-time monitoring.

Data Presentation: Quantitative Performance

The following table summarizes the key quantitative performance parameters for the analytical methods described. This allows for a direct comparison of their capabilities in the quantification of this compound in gas mixtures.

ParameterGas Chromatography (GC)Fourier-Transform Infrared (FTIR) Spectroscopy
Detector(s) Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD)Mercury Cadmium Telluride (MCT)
Linearity (R²) > 0.99 (Typical for volatile organic compounds)> 0.99 (Adherence to Beer's Law)[1]
Limit of Detection (LOD) FID: Low ppm to ppb levels; TCD: ~400 pg of analyte/mL of carrier gas[2]Low ppm levels, dependent on pathlength[1][3]
Limit of Quantification (LOQ) Not specified in literature for this compoundNot specified in literature for this compound
Precision (%RSD) Typically < 5% for repeated measurementsTypically < 2% for stable systems[4]
Analysis Time Minutes per sample (dependent on chromatography)Seconds to minutes for real-time monitoring[3]

Experimental Protocols

Gas Chromatography (GC) Method

Gas chromatography is a robust technique for separating and quantifying volatile compounds like this compound from a gas mixture. The choice of detector is critical, with the Flame Ionization Detector (FID) offering high sensitivity to hydrocarbons and the Thermal Conductivity Detector (TCD) providing universal detection for a wide range of compounds.

a. Protocol for GC-FID/TCD Analysis

1. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector, a suitable capillary column, and either a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).
  • Gas Sampling: Gas-tight syringes or a gas sampling valve for automated injections.

2. GC Conditions:

ParameterGC-FIDGC-TCD
Column Porapak™ Q or similar porous polymer columnMolecular Sieve 5A and/or Porapak™ Q[4]
Carrier Gas Helium or NitrogenHelium or Hydrogen[2]
Injector Temperature 150 °C150 °C
Oven Temperature Program Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 150 °C, Hold for 5 minIsothermal at 50 °C or a temperature program suitable for the gas mixture
Detector Temperature 250 °C200 °C
Flow Rate (Carrier Gas) 1-2 mL/min20-30 mL/min
Injection Volume 100 - 500 µL100 - 1000 µL

3. Sample Preparation and Analysis:

  • Ensure the gas mixture is homogeneous before sampling.
  • For calibration, use certified standard gas mixtures of this compound in a balance gas (e.g., nitrogen).
  • Inject the gas sample into the GC using a gas-tight syringe or an automated gas sampling valve.
  • Record the chromatogram and identify the this compound peak based on its retention time, confirmed by running a standard.
  • Quantify the concentration of this compound by comparing the peak area to a calibration curve generated from the standards.

Fourier-Transform Infrared (FTIR) Spectroscopy Method

FTIR spectroscopy allows for the rapid and non-destructive quantification of this compound in a gas mixture by measuring its characteristic infrared absorption. This method is particularly useful for real-time monitoring of gas concentrations.[3]

a. Protocol for FTIR Analysis

1. Instrumentation:

  • FTIR Spectrometer: Equipped with a gas cell and a suitable detector (e.g., Mercury Cadmium Telluride - MCT).
  • Gas Cell: A multi-pass gas cell with a known pathlength (e.g., 2 to 10 meters) is recommended to enhance sensitivity.[3]
  • Gas Handling System: To introduce the sample and calibration gases into the gas cell at a controlled pressure and temperature.

2. FTIR Parameters:

ParameterSetting
Spectral Range 4000 - 600 cm⁻¹
Resolution 0.5 - 1.0 cm⁻¹[1]
Number of Scans 16 - 64 (for signal averaging)
Gas Cell Pathlength 2 - 10 meters (application dependent)
Gas Cell Temperature Maintained at a constant temperature (e.g., 40 °C)
Gas Cell Pressure Maintained at a constant pressure (e.g., atmospheric or sub-atmospheric)
Analytical Bands Characteristic N=O stretching vibrations (trans- and cis-forms) around 1681 cm⁻¹ and 1629 cm⁻¹

3. Sample Preparation and Analysis:

  • Acquire a background spectrum with the gas cell filled with a non-absorbing gas (e.g., nitrogen).
  • Introduce the gas sample into the gas cell and allow the pressure and temperature to stabilize.
  • Acquire the sample spectrum.
  • The quantification of this compound is based on Beer's Law, where the absorbance at a specific wavenumber is directly proportional to the concentration.[1]
  • Create a calibration curve by introducing known concentrations of this compound standard gas into the cell and measuring the absorbance at the selected analytical band(s).
  • Calculate the concentration of this compound in the unknown sample using the calibration curve.

Diagrams

Experimental_Workflow cluster_GC Gas Chromatography (GC) Workflow cluster_FTIR FTIR Spectroscopy Workflow gc_sample Gas Mixture Sample gc_injection Injection into GC gc_sample->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation gc_detection Detection (FID or TCD) gc_separation->gc_detection gc_quantification Quantification via Calibration Curve gc_detection->gc_quantification ftir_sample Gas Mixture Sample ftir_cell Introduction into Gas Cell ftir_sample->ftir_cell ftir_acquisition Spectral Acquisition ftir_cell->ftir_acquisition ftir_analysis Analysis of Absorbance Bands ftir_acquisition->ftir_analysis ftir_quantification Quantification via Beer's Law ftir_analysis->ftir_quantification

Caption: General experimental workflows for GC and FTIR analysis.

Analytical_Method_Selection start Need to Quantify this compound in a Gas Mixture real_time Real-time monitoring required? start->real_time complex_matrix Complex gas matrix? real_time->complex_matrix No ftir Use FTIR Spectroscopy real_time->ftir Yes high_sensitivity High sensitivity required (ppb)? complex_matrix->high_sensitivity No gc_ms Consider GC-MS for complex matrices complex_matrix->gc_ms Yes gc Use Gas Chromatography (GC) high_sensitivity->gc Yes (GC-FID) high_sensitivity->gc No (GC-TCD/FID)

Caption: Decision tree for selecting an analytical method.

References

Application Notes & Protocols: Studying Methyl Nitrite Conformers with Matrix-Isolation Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application

Matrix-isolation spectroscopy is a powerful experimental technique used to study molecules, reactive intermediates, and conformational isomers at cryogenic temperatures.[1] By trapping guest molecules, such as methyl nitrite (CH₃ONO), in a solid, inert matrix (typically a noble gas like argon or nitrogen), intermolecular interactions are minimized, and molecular rotation is inhibited.[1] This results in simplified, high-resolution spectra, making it an ideal method for distinguishing between different conformers of a molecule.

This compound exists as two stable rotational isomers: cis-CH₃ONO and trans-CH₃ONO.[2] The cis form is energetically more stable by approximately 5 kJ/mol.[2] However, a significant energy barrier of about 45 kJ/mol prevents their interconversion under ambient conditions.[2] Matrix-isolation Fourier-transform infrared (FTIR) spectroscopy allows for the distinct identification and quantification of these conformers, providing insights into their vibrational properties and the dynamics of their isolation from the gas phase. This technique is crucial for understanding fundamental molecular properties and photochemical reaction pathways.[3][4]

Experimental Protocols

This section details the methodology for studying this compound conformers using matrix-isolation FTIR spectroscopy.

2.1. Synthesis and Preparation of this compound this compound is a toxic and explosive gas that should be handled with extreme caution. It can be synthesized by the dropwise addition of dilute sulfuric acid to a saturated aqueous solution of sodium nitrite and methanol in an ice bath. The resulting gas is passed through a drying agent (e.g., CaCl₂) to remove water.

2.2. Matrix Gas Preparation and Deposition

  • Gas Mixture Preparation: Prepare a dilute mixture of this compound in the desired matrix gas (e.g., Argon, Nitrogen, or Xenon). A typical mixing ratio is 1:500 (CH₃ONO:Matrix).[5] This is done in a vacuum-sealed mixing vessel.

  • Cryostat Setup: The experimental setup consists of a high-vacuum chamber containing a cryostat.[6] A polished, infrared-transparent window (e.g., KBr or CsI) is mounted on the cold head of the cryostat.[6] The system is evacuated to a high vacuum to prevent contamination.

  • Cooling: The cold head is cooled to cryogenic temperatures (typically 8-20 K) using a closed-cycle helium refrigerator.[6]

  • Deposition: The prepared gas mixture is slowly deposited from the mixing vessel onto the cold window through a fine control valve.[7] The deposition is carried out over a period of time to grow a solid, transparent matrix. The angle of deposition can be varied to study its effect on conformer trapping.[8]

2.3. Spectroscopic Measurement

  • FTIR Spectrometer: An FTIR spectrometer is used to record the infrared spectrum of the matrix-isolated sample.[9] The infrared beam is directed through the vacuum chamber and the cold window where the matrix is deposited.

  • Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 0.5 cm⁻¹ or better. A background spectrum of the bare cold window is recorded prior to deposition and subtracted from the sample spectrum.

  • Annealing (Optional): After deposition, the matrix can be annealed by warming it by a few Kelvin (e.g., to 30 K for an argon matrix) and then re-cooling it. This process can sometimes induce conversion of a higher-energy conformer to a more stable one and can sharpen spectral features.[10]

2.4. Photolysis and Isomerization Studies (Optional)

  • Irradiation: To study photochemical processes, the matrix can be irradiated with a light source, such as a mercury arc lamp or a tunable laser.[3][4] Filters can be used to select specific wavelength ranges.

  • Monitoring Changes: FTIR spectra are recorded at various intervals during irradiation to monitor the disappearance of reactant bands and the appearance of product bands, allowing for the study of photoisomerization or photodecomposition pathways.[11]

Data Presentation and Analysis

3.1. Vibrational Frequencies The high resolution of matrix-isolation spectroscopy allows for the clear separation of vibrational bands corresponding to the cis and trans conformers. The table below summarizes key vibrational frequencies observed for this compound in an argon matrix.

Vibrational Modecis-CH₃ONO (cm⁻¹)trans-CH₃ONO (cm⁻¹)
N=O stretch (ν₃)16171668
CH₃ rock12341177
N-O stretch839812
O-N=O bend626565
Data sourced from studies in Argon matrices.[3][11]

3.2. Conformer Abundance A key finding from matrix-isolation studies of this compound is that the relative abundance of the conformers in the matrix can differ significantly from the gas phase.[2][5] This is often attributed to the dynamics of the matrix formation process and the surface properties of the growing matrix, which can preferentially trap the more compact cis conformer.[2][5] The relative populations are determined by integrating the absorbance of characteristic, well-isolated vibrational bands, such as the N=O stretch (ν₃).[9]

Medium / Matrix Gascis-CH₃ONO Abundance (%)trans-CH₃ONO Abundance (%)
Gas Phase (Room Temp)57 ± 2%43 ± 2%
Nitrogen (N₂) Matrix65 ± 3%35 ± 1%
Argon (Ar) Matrix63 ± 3%37 ± 1%
Xenon (Xe) Matrix73 ± 3%27 ± 1%
Matrix data corresponds to deposition at an angle of 20°.[8][9]

The data clearly shows an enhancement of the more stable cis conformer in the cryogenic matrix compared to the room temperature gas phase, with the effect being most pronounced in the xenon matrix.[8]

Visualizations

The following diagrams illustrate the logical and experimental workflows associated with this technique.

Conformers cis cis-CH₃ONO (More Stable) trans trans-CH₃ONO (Less Stable) cis->trans Rotational Barrier (~45 kJ/mol)

Caption: Conformational isomers of this compound and their rotational barrier.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare CH₃ONO/Matrix Gas Mixture (e.g., 1:500) p2 Deposit Mixture onto Cold Window (~10 K) in High Vacuum p1->p2 Introduce Gas p3 Record FTIR Spectrum p2->p3 Acquire Data p4 Identify cis and trans Vibrational Bands p3->p4 p5 Integrate Peak Areas of ν₃ Bands p4->p5 p6 Calculate Relative Conformer Abundance p5->p6

Caption: Experimental workflow for matrix-isolation FTIR spectroscopy.

References

Application Notes and Protocols for the Use of Methyl Nitrite in Radical Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl nitrite (CH₃ONO) as a clean and efficient photochemical source for generating radicals, primarily alkoxyl and hydroxyl radicals, to study the kinetics of radical reactions. This document includes detailed experimental protocols, quantitative kinetic data, and visualizations of reaction mechanisms and experimental workflows.

Introduction to this compound as a Radical Source

This compound is a valuable tool in chemical kinetics, particularly for studying radical-molecule reactions relevant to atmospheric chemistry, combustion, and biological processes. Its primary advantage lies in its clean photolytic decomposition upon irradiation with UV light (typically around 300-400 nm), which yields a methoxy radical (CH₃O•) and nitric oxide (NO).

CH₃ONO + hν → CH₃O• + NO

In the presence of oxygen and nitric oxide, the methoxy radical can be efficiently converted to a hydroxyl radical (•OH), another crucial reactive intermediate. This makes this compound a versatile precursor for studying the kinetics of both alkoxyl and hydroxyl radical reactions.

Quantitative Kinetic Data

The photolysis of this compound has been employed to determine the rate constants and Arrhenius parameters for a variety of radical reactions. The following tables summarize key quantitative data from studies utilizing this technique.

Table 1: Rate Coefficients for Reactions of Methoxy Radicals (CH₃O•) Generated from this compound Photolysis

ReactantTemperature (K)Pressure (Torr)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
NO296 - 57315 - 125 (Ar, CF₄)3.6 x 10⁻¹¹ (T/298)⁻⁰.⁶ (High-pressure limit)
NO296 - 57315 - 125 (Ar, CF₄)1.35 x 10⁻²⁹ (T/298)⁻³⁸ (Low-pressure limit for association)
NO₂2956 - 125 (Ar, He, CF₄)2.0 x 10⁻¹¹ (High-pressure limit)
NO₂2956 - 100 (Ar)2.8 x 10⁻²⁹ (Low-pressure limit, M=Ar)

Table 2: Rate Coefficients for Reactions of Hydroxyl Radicals (•OH) Generated from this compound Photolysis

ReactantTemperature (K)Pressure (Torr)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
3-methyl-2-nitrophenol296 ± 3760 ± 10 (Synthetic Air)(3.69 ± 0.70) x 10⁻¹²
4-methyl-2-nitrophenol296 ± 3760 ± 10 (Synthetic Air)(3.59 ± 1.17) x 10⁻¹²
5-methyl-2-nitrophenol296 ± 3760 ± 10 (Synthetic Air)(6.72 ± 2.14) x 10⁻¹²
6-methyl-2-nitrophenol296 ± 3760 ± 10 (Synthetic Air)(2.70 ± 0.57) x 10⁻¹²
n-Butane (relative to n-hexane)AmbientAtmosphericRate constant ratio k(n-butane)/k(n-hexane) determined

Experimental Protocols

Synthesis of this compound

This compound is a toxic and potentially explosive gas and should be handled with extreme caution in a well-ventilated fume hood. The following protocol is adapted from the literature for laboratory-scale synthesis.

Materials:

  • Methanol (CH₃OH)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 50% solution

  • Ice bath

  • Dropping funnel

  • Three-necked round-bottom flask

  • Gas washing bottles

  • Drying tube with anhydrous calcium chloride (CaCl₂)

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Inert gas (e.g., Nitrogen, N₂)

Procedure:

  • Set up the apparatus in a fume hood. A three-necked flask is placed in an ice bath.

  • Add a saturated aqueous solution of sodium nitrite and methanol to the flask.

  • Slowly add 50% sulfuric acid dropwise from the dropping funnel while stirring the mixture. The reaction is exothermic and the temperature should be maintained near 0°C.

  • A stream of inert gas is passed through the flask to carry the gaseous this compound product.

  • The gas stream is first passed through a gas washing bottle containing a potassium hydroxide (KOH) solution or pellets to remove any acidic impurities.

  • The gas is then passed through a drying tube containing anhydrous calcium chloride to remove water.

  • The purified this compound is collected in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

  • The collected this compound can be stored at low temperatures in the dark.

Kinetic Studies using a Smog Chamber (Relative Rate Method)

This protocol describes a typical experiment for determining the rate constant of an organic compound with OH radicals using this compound photolysis in a smog chamber.

Materials and Equipment:

  • Teflon smog chamber

  • UV lamps (e.g., blacklights)

  • Gas-phase analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), Fourier-Transform Infrared (FTIR) Spectrometer)

  • This compound source

  • Nitric oxide (NO) source

  • Test organic compound

  • Reference organic compound with a known OH rate constant

  • Zero air or synthetic air

Procedure:

  • The smog chamber is first flushed with clean air to remove any residual compounds.

  • Inject a known concentration of the test organic compound and the reference organic compound into the chamber.

  • Introduce a known concentration of nitric oxide (NO). The presence of NO suppresses the formation of ozone and the nitrate radical (NO₃).

  • Introduce a known concentration of this compound into the chamber.

  • Allow the mixture to stabilize and measure the initial concentrations of the test and reference compounds using GC-FID or FTIR.

  • Turn on the UV lamps to initiate the photolysis of this compound and the generation of OH radicals.

  • Monitor the concentrations of the test and reference compounds over time.

  • The rate constant of the test compound relative to the reference compound can be determined from the relative decay rates using the following equation: ln([Test Compound]₀ / [Test Compound]ₜ) / ln([Reference Compound]₀ / [Reference Compound]ₜ) = k_test / k_ref where [ ]₀ and [ ]ₜ are the concentrations at time 0 and time t, and k_test and k_ref are the rate constants for the reaction with OH radicals.

Visualizations

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key reaction pathways involved in the use of this compound for radical kinetics studies.

G Generation of Radicals from this compound Photolysis CH3ONO This compound (CH₃ONO) hv hν (UV light) CH3O_rad Methoxy Radical (CH₃O•) CH3ONO->CH3O_rad + NO O2 Oxygen (O₂) HCHO Formaldehyde (HCHO) CH3O_rad->HCHO + O₂ NO Nitric Oxide (NO) HO2_rad Hydroperoxyl Radical (HO₂•) OH_rad Hydroxyl Radical (•OH) HO2_rad->OH_rad + NO NO2 Nitrogen Dioxide (NO₂)

Caption: Radical generation from this compound photolysis.

G Barton Reaction Mechanism AlkylNitrite Alkyl Nitrite (R-O-N=O) hv AlkoxyRadical Alkoxy Radical (R-O•) AlkylNitrite->AlkoxyRadical + •NO IntraHAbstraction Intramolecular δ-H Abstraction AlkoxyRadical->IntraHAbstraction NO_rad •NO CarbonRadical Carbon-centered Radical IntraHAbstraction->CarbonRadical RadicalRecombination Radical Recombination CarbonRadical->RadicalRecombination + •NO NitrosoAlcohol δ-Nitroso Alcohol RadicalRecombination->NitrosoAlcohol Tautomerization Tautomerization NitrosoAlcohol->Tautomerization Oxime Oxime Tautomerization->Oxime

Caption: Mechanism of the Barton nitrite photolysis reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining radical reaction rate constants using this compound photolysis in a smog chamber.

G Workflow for Relative Rate Kinetic Measurements start Start flush_chamber Flush Smog Chamber with Clean Air start->flush_chamber inject_reactants Inject Test and Reference Compounds flush_chamber->inject_reactants inject_no Inject Nitric Oxide (NO) inject_reactants->inject_no inject_ch3ono Inject this compound (CH₃ONO) inject_no->inject_ch3ono initial_measurement Measure Initial Concentrations (t=0) inject_ch3ono->initial_measurement photolysis Initiate Photolysis (Turn on UV Lamps) initial_measurement->photolysis monitor_concentrations Monitor Reactant Concentrations Over Time photolysis->monitor_concentrations data_analysis Data Analysis: Plot ln([C]₀/[C]ₜ) vs. time monitor_concentrations->data_analysis calculate_k Calculate Relative Rate Constant (k_test / k_ref) data_analysis->calculate_k end End calculate_k->end

Caption: Experimental workflow for kinetic studies.

Application Notes and Protocols for the Industrial Preparation of Methyl Nitrite Gas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitrite (CH₃ONO) is a volatile and highly reactive gas with significant industrial applications. It serves as a crucial intermediate in the synthesis of valuable chemicals, including ethylene glycol and various pharmaceuticals.[1][2][3] Its utility also extends to its use as a rocket propellant and a reagent in organic synthesis for the preparation of vasodilators and explosives.[2][3][4] This document provides detailed application notes and protocols for the industrial-scale preparation of this compound gas, focusing on safety, efficiency, and scalability.

Industrial Applications of this compound

This compound's reactivity makes it a versatile reagent and intermediate in several industrial processes:

  • Chemical Synthesis: It is a key intermediate in the coal-to-ethylene glycol process, where it is used to produce dimethyl oxalate, a precursor to ethylene glycol.[1] It is also employed in the synthesis of phenylpropanolamine and other nitrite and nitroso esters.[2][4]

  • Pharmaceuticals: The nitrite functional group is explored in medicinal chemistry for the development of vasodilator drugs.[5]

  • Propellants: this compound has been used as a rocket propellant due to its energetic properties.[2][4][6]

  • Organic Synthesis: It is utilized in the nitration of aromatic compounds and as a reagent in chromatography and spectroscopy.[5]

Protocols for Industrial Preparation of this compound Gas

Several methods are employed for the industrial production of this compound. The choice of method often depends on the desired purity, scale of production, and available raw materials.

Protocol 1: Continuous Production from Sodium Nitrite, Methanol, and Nitric Acid

This method allows for continuous and uninterrupted production of this compound, enhancing operational efficiency and safety compared to batch processes.[7]

Reaction: 2NaNO₂ + 2CH₃OH + H₂SO₄ → 2CH₃ONO + Na₂SO₄ + 2H₂O[3] (Note: The patent mentions nitric acid in the abstract but the detailed description and reaction equation in a related context use sulfuric acid. Industrial processes may vary.)

Experimental Protocol:

  • Reactant Preparation: Prepare separate solutions of sodium nitrite, methanol, and nitric acid.

  • Reaction: Continuously feed the three solutions into a stirred tank reactor. The reaction is typically carried out under controlled temperature and pressure to ensure uniform mixing and complete reaction. Nitrogen gas can be bubbled through the reactor to promote stirring.[7]

  • Separation: The output from the reactor, a gas-liquid mixture, is directed to a rectification tower.

  • Purification: In the rectification tower, this compound gas is separated from the liquid phase. The gas is discharged from the top of the tower.

  • By-product Handling: The liquid sodium nitrate solution is discharged from the bottom of the tower and can be processed in a drying crystallization device for recovery as a byproduct.[7]

Quantitative Data:

ParameterValueReference
Operating ModeContinuous[7]
Reactor TypeStirred Tank with optional Nitrogen Bubbling[7]
SeparationRectification Tower[7]
By-productSodium Nitrate[7]
Protocol 2: Catalytic Reduction of Dilute Nitric Acid with Methanol

This method is particularly relevant in the context of coal chemical industries where dilute nitric acid is a waste product. This process converts a waste stream into a valuable chemical intermediate.[1]

Reaction: HNO₃ + CH₃OH --(Carbon-based catalyst)--> CH₃ONO + H₂O (Simplified representation)

Experimental Protocol:

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a carbon-based catalyst (e.g., activated carbon, graphene, carbon nanotubes).

  • Reactant Feed: A dilute solution of nitric acid in methanol is continuously fed into the pre-heated fixed-bed reactor under a nitrogen atmosphere.

  • Reaction Conditions: The reaction is maintained at a specific temperature and pressure to optimize the conversion of nitric acid and the yield of this compound.

  • Product Separation: The gaseous this compound product is directly separated from the reaction system.

  • Purification: The gas stream is passed through a purification tower to remove any unreacted methanol or by-products.

Quantitative Data:

ParameterValueReference
Reactor TypeFixed-bed[1]
CatalystCarbon-based (Activated Carbon, Graphene, etc.)[1]
Nitric Acid Concentration0.1 - 5 wt%[1]
Reaction Temperature30 - 100 °C (Optimal: 50 - 80 °C)[1]
PressureNormal Pressure[1]
Protocol 3: Synthesis from Nitric Oxide, Nitric Acid, and Methanol

This process is often used for regenerating this compound in integrated chemical processes, such as the synthesis of ethylene glycol.[8]

Experimental Protocol:

  • Reactor Setup: A bubble column reactor is used for this gas-liquid reaction.

  • Reactant Introduction: A gaseous mixture of nitric oxide and an inert gas is bubbled through a solution of nitric acid in methanol.

  • Reaction Conditions: The reaction is carried out at controlled temperature, pressure, and gas flow rate to maximize the conversion of nitric oxide and the yield of this compound.

  • Product Recovery: The this compound gas exits the reactor with the gas stream and is subsequently condensed or used directly in the next process step.

Quantitative Data:

ParameterValueReference
Reactor TypeBubble Column
Reaction Temperature40 °C
Nitric Acid Mass Fraction10%
Methanol Mass Fraction85%
Gas Velocity100 mL/min
NO Volume Fraction20%
NO Conversion79.1%
This compound Yield71.9%
Optimal Regeneration Yield88.5%[8][9]

Diagrams and Workflows

Logical Workflow for Continuous this compound Production

Continuous_Production_Workflow cluster_reactants Reactant Feed NaNO2 Sodium Nitrite Solution Reactor Stirred Tank Reactor NaNO2->Reactor Methanol Methanol Solution Methanol->Reactor Acid Nitric/Sulfuric Acid Solution Acid->Reactor Rectification Rectification Tower Reactor->Rectification Gas-Liquid Mixture Product This compound Gas (Product) Rectification->Product Gaseous Phase Byproduct Sodium Nitrate Solution (By-product) Rectification->Byproduct Liquid Phase

Caption: Continuous production workflow for this compound.

Signaling Pathway for Catalytic Reduction of Nitric Acid

Catalytic_Reduction_Pathway cluster_inputs Reactants HNO3 Dilute Nitric Acid Catalyst Carbon-Based Catalyst Surface HNO3->Catalyst CH3OH Methanol CH3OH->Catalyst Intermediate Nitrous Acid (Intermediate) Catalyst->Intermediate Reduction Byproduct Water Catalyst->Byproduct Product This compound Intermediate->Product Esterification

Caption: Reaction pathway for this compound synthesis.

Safety Precautions

This compound is a hazardous substance and requires strict safety protocols for handling.

  • Toxicity: It is a toxic, asphyxiating gas and a potent cyanotic agent that can cause methemoglobinemia.[2][6]

  • Explosivity: this compound is a heat-sensitive explosive, and its sensitivity increases in the presence of metal oxides. It forms explosive mixtures with air.[2][3][6][10]

  • Handling: All operations should be conducted in a well-ventilated area using non-sparking tools. Personnel must wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.[6][11]

  • Storage: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, ignition sources, and incompatible materials such as reducing agents and inorganic bases.[6][11]

  • Spill Response: In case of a leak, eliminate all ignition sources and isolate the area. Use water spray to reduce vapors.[10]

These application notes and protocols are intended to provide a comprehensive overview for the industrial preparation of this compound gas. It is imperative that all procedures are carried out by trained personnel in compliance with all applicable safety regulations.

References

Application Notes and Protocols: Methyl Nitrite as an Intermediate in the Production of Vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasodilators are a critical class of therapeutic agents used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Their mechanism of action often involves the release of nitric oxide (NO), a potent endogenous signaling molecule that mediates smooth muscle relaxation. S-nitrosothiols (RSNOs) are a prominent class of NO donors that release NO under physiological conditions, making them attractive candidates for drug development. Methyl nitrite (CH₃ONO), a simple alkyl nitrite, serves as a valuable and reactive intermediate for the synthesis of these S-nitrosothiol-based vasodilators.

This document provides detailed application notes and protocols for the use of this compound as a nitrosating agent in the synthesis of S-nitrosothiol vasodilators, specifically focusing on the preparation of S-nitroso-N-acetylpenicillamine (SNAP) and S-nitrosoglutathione (GSNO).

The Role of this compound in S-Nitrosothiol Synthesis

This compound is an effective nitrosating agent for the conversion of thiols (R-SH) to S-nitrosothiols (R-SNO). The reaction proceeds via the transfer of a nitroso group from this compound to the sulfur atom of the thiol. This method offers a controlled way to generate the desired S-nitrosothiol product, which then acts as the active vasodilator by releasing nitric oxide. The released NO activates the soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[1][2][3][4][5]

The general scheme for the synthesis of S-nitrosothiols using an alkyl nitrite is as follows:

R-SH + R'-ONO → R-SNO + R'-OH

Where R-SH is the thiol-containing precursor and R'-ONO is the alkyl nitrite (e.g., this compound).

Experimental Protocols

The following protocols describe the synthesis of two well-characterized S-nitrosothiol vasodilators, SNAP and GSNO. While these protocols are often performed using acidified sodium nitrite (which generates nitrous acid in situ), they can be adapted for the use of this compound as the nitrosating agent.

Protocol 1: Synthesis of S-Nitroso-N-acetylpenicillamine (SNAP)

S-nitroso-N-acetylpenicillamine (SNAP) is a widely studied S-nitrosothiol known for its potent vasodilator effects.[6][7]

Materials:

  • N-acetyl-D-penicillamine (NAP)

  • This compound (CH₃ONO) solution in an appropriate solvent (e.g., methanol)

  • Hydrochloric acid (HCl), 2 M

  • Sulfuric acid (H₂SO₄), 2 M

  • Methanol

  • Water, deionized

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • UV-Vis Spectrophotometer

Procedure: [7][8][9]

  • In a flask protected from light (e.g., wrapped in aluminum foil), dissolve an equimolar amount of N-acetyl-D-penicillamine (NAP) in a 1:1 mixture of methanol and water.

  • To this solution, add 2 M HCl and 2 M H₂SO₄.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an equimolar amount of this compound solution to the cooled reaction mixture. The solution will typically turn a green color, indicating the formation of the tertiary S-nitrosothiol.[9]

  • Continue stirring the reaction mixture in the ice bath for 40-60 minutes.

  • Precipitate the SNAP crystals by keeping the mixture on ice for an extended period (e.g., 8 hours).

  • Collect the green crystals by filtration, wash with cold deionized water, and dry under vacuum.

  • Characterize the synthesized SNAP using UV-Vis spectroscopy. SNAP exhibits a characteristic absorbance maximum around 340 nm.[8]

Protocol 2: Synthesis of S-Nitrosoglutathione (GSNO)

S-nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that plays a role in physiological NO signaling.[10][11]

Materials:

  • Reduced glutathione (GSH)

  • This compound (CH₃ONO) solution

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 10 N and 1 N

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • UV-Vis Spectrophotometer

Procedure: [10][12][13]

  • In a fume hood, prepare an acidic solution by adding concentrated HCl to deionized water in a 50 ml conical tube with a magnetic stir bar.

  • Dissolve reduced glutathione (GSH) in the acidic solution.

  • Slowly add an equimolar amount of this compound solution to the acidic glutathione solution while stirring vigorously. The solution will turn a characteristic red color.

  • Allow the reaction to stir for at least 5 minutes, keeping the container covered and protected from light.

  • Carefully adjust the pH of the solution towards neutral (pH ~6.0) by the slow addition of 10 N NaOH, followed by 1 N NaOH for fine adjustment. Monitor the pH closely to avoid making the solution too alkaline, which would cause decomposition of the GSNO (indicated by a color change from red to brownish).

  • Bring the final volume of the solution to the desired concentration with deionized water.

  • Confirm the concentration of the synthesized GSNO using a spectrophotometer. GSNO has a molar extinction coefficient of 0.92 mM⁻¹ cm⁻¹ at 335 nm.[12]

  • Store the GSNO solution in aliquots at -80°C and protect from light.

Data Presentation

The vasodilator potency of S-nitrosothiols is typically quantified by their half-maximal effective concentration (EC₅₀) in relaxing pre-contracted vascular smooth muscle preparations. The following table summarizes the reported vasodilator activity of various S-nitrosothiols.

S-NitrosothiolVascular TissueEC₅₀ (nM)Reference
S-nitroso-galactopyranoseRabbit Aorta4.0[6]
S-nitroso-N-acetylpenicillamine (SNAP)Rabbit Aorta220[6]

Note: The potency of S-nitrosothiols can vary depending on the specific compound and the biological system being tested.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of S-nitrosothiol vasodilators using an alkyl nitrite intermediate.

experimental_workflow cluster_synthesis S-Nitrosothiol Synthesis cluster_purification Purification & Characterization cluster_application Application Thiol_Precursor Thiol Precursor (e.g., NAP, GSH) Reaction Nitrosation Reaction (Acidic Conditions, 0-4°C) Thiol_Precursor->Reaction Methyl_Nitrite This compound (Nitrosating Agent) Methyl_Nitrite->Reaction Product S-Nitrosothiol (e.g., SNAP, GSNO) Reaction->Product Precipitation Precipitation/ Purification Product->Precipitation Characterization Characterization (UV-Vis, NMR) Precipitation->Characterization Vasodilator Vasodilator Drug Product Characterization->Vasodilator

Caption: General workflow for S-nitrosothiol synthesis.

Signaling Pathway of Vasodilation

This diagram illustrates the signaling cascade initiated by nitric oxide (NO) released from S-nitrosothiols, leading to smooth muscle relaxation and vasodilation.

signaling_pathway cluster_extracellular Extracellular Space / Bloodstream cluster_cell Vascular Smooth Muscle Cell RSNO S-Nitrosothiol (e.g., SNAP, GSNO) NO NO RSNO->NO releases sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive sGC_active sGC - Active sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC-Active PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease Decrease in intracellular [Ca²⁺] PKG->Ca_decrease MLCP_activation Myosin Light Chain Phosphatase Activation PKG->MLCP_activation Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation MLCP_activation->Relaxation NO->sGC_inactive activates

Caption: NO-sGC-cGMP signaling pathway in vasodilation.

References

Application Notes and Protocols for In-Situ Spectroscopic Monitoring of Methyl Nitrite Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the in-situ monitoring of methyl nitrite (CH₃ONO) reactions using various spectroscopic techniques. The protocols are designed to offer a comprehensive guide for studying the kinetics and mechanisms of this compound decomposition and photolysis, which are crucial in atmospheric chemistry, combustion processes, and potentially in understanding the biological roles of nitrites.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for in-situ monitoring of gas-phase reactions due to its ability to identify and quantify multiple species simultaneously based on their unique vibrational spectra.

Application Note: In-Situ FTIR for Thermal Decomposition of this compound

This note describes the use of in-situ FTIR spectroscopy to monitor the thermal decomposition of this compound in the gas phase. The primary decomposition pathway involves the cleavage of the O-N bond, forming methoxy (CH₃O) and nitric oxide (NO) radicals. Subsequent reactions of the methoxy radical lead to the formation of stable products such as formaldehyde (CH₂O), methanol (CH₃OH), and carbon monoxide (CO). The major overall products of this compound pyrolysis are formaldehyde, nitrous oxide (N₂O), and water (H₂O).[1]

Key Identifiable Species and their Approximate IR Absorption Bands:

CompoundFormulaWavenumber (cm⁻¹)Vibrational Mode
This compoundCH₃ONO1685, 1625N=O stretch (trans and cis)[2]
FormaldehydeCH₂O2800-2700, 1740C-H stretch, C=O stretch
Nitric OxideNO1875N=O stretch
Nitrous OxideN₂O2224, 1285N=N stretch, N=O stretch
MethanolCH₃OH3680, 1030O-H stretch, C-O stretch
Carbon MonoxideCO2143C≡O stretch
Experimental Protocol: In-Situ FTIR Monitoring

This protocol outlines the steps for setting up an experiment to monitor the gas-phase thermal decomposition of this compound using an FTIR spectrometer coupled with a heated gas cell.

1. Materials and Equipment:

  • FTIR spectrometer with a mercury-cadmium-telluride (MCT) detector.

  • Heated long-path gas cell (e.g., 10-meter path length).

  • Temperature and pressure controllers for the gas cell.

  • Vacuum line for evacuating the gas cell and handling gases.

  • This compound gas source.

  • Inert buffer gas (e.g., N₂ or Ar).

  • Reference spectra for all expected reactants and products.

2. Experimental Procedure:

  • System Preparation:

    • Assemble the heated gas cell within the sample compartment of the FTIR spectrometer.

    • Connect the gas cell to the vacuum line and gas handling system.

    • Evacuate the gas cell to a low pressure (e.g., < 1 mTorr) to remove any residual gases.

  • Background Spectrum Acquisition:

    • Heat the gas cell to the desired reaction temperature (e.g., 200 °C).[1]

    • Fill the cell with the inert buffer gas to the desired total pressure.

    • Acquire a background spectrum. This will be used to subtract the spectral features of the empty cell and the buffer gas.

  • Reaction Initiation and Monitoring:

    • Introduce a known partial pressure of this compound into the heated gas cell.

    • Immediately begin acquiring spectra at regular time intervals (e.g., every 30 seconds). The time resolution can be adjusted based on the reaction rate.

    • Continue data acquisition until the reaction has reached completion, as indicated by the stabilization of the spectral features.

  • Data Analysis:

    • Process the acquired spectra by subtracting the background spectrum.

    • Identify the reactants and products by comparing their characteristic absorption bands with reference spectra.

    • Quantify the concentration of each species over time by applying the Beer-Lambert law, using the integrated absorbance of a characteristic peak and a known absorption cross-section.

    • Plot the concentration profiles of reactants and products as a function of time to determine reaction kinetics.

Quantitative Data: Thermal Decomposition of this compound
ParameterValueConditionsReference
Activation Energy152.30 kJ/molGas Phase[3]
Frequency Factor10¹³ s⁻¹Gas Phase[3]
Major ProductsCH₂O, N₂O, H₂O25-150 °F[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. For in-situ monitoring, it can be coupled to a reaction chamber through a sampling interface.

Application Note: In-Situ GC-MS for Analysis of this compound Reaction Products

This note describes the application of in-situ GC-MS for the real-time analysis of the product stream from a this compound reaction. This technique is particularly useful for identifying a wide range of products, even those present at low concentrations. A key advantage of modern GC-MS systems is the ability to perform rapid analysis, enabling near real-time monitoring.[5][6] A method for quantifying nitrite in biological fluids without derivatization has been reported, which involves solvent extraction and subsequent GC-MS analysis.[7]

Experimental Protocol: In-Situ GC-MS Monitoring

This protocol details the procedure for continuous monitoring of a gas-phase this compound reaction using a GC-MS system.

1. Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Reaction chamber (e.g., a flow tube or static reactor) with temperature and pressure control.

  • Heated transfer line to connect the reaction chamber to the GC inlet.

  • Sampling valve for automated, periodic injection of the gas mixture.

  • This compound gas source and other reactants (if any).

  • Inert carrier gas for GC (e.g., Helium).

  • Calibration standards for all expected products.

2. Experimental Procedure:

  • System Setup and Calibration:

    • Connect the reaction chamber to the GC-MS system via the heated transfer line and sampling valve.

    • Develop a GC method (temperature program, column type) suitable for separating the expected products of the this compound reaction.

    • Calibrate the MS by running known standards of this compound and its expected products to determine their retention times and mass fragmentation patterns.

  • Reaction Initiation and Sampling:

    • Establish the desired reaction conditions (temperature, pressure, flow rates) in the reaction chamber.

    • Introduce this compound to initiate the reaction.

    • Program the automated sampling valve to inject a small aliquot of the reactor's gas content into the GC-MS at regular intervals.

  • Data Acquisition and Analysis:

    • Acquire chromatograms and mass spectra for each injected sample.

    • Identify the products in each chromatogram based on their retention times and by comparing their mass spectra to a library of known spectra.

    • Quantify the concentration of each product by integrating the peak area in the chromatogram and using the calibration curves established in the setup phase.

    • Plot the concentration of each product as a function of reaction time to monitor the reaction progress.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive and selective technique for detecting specific atomic and molecular species. It is particularly well-suited for studying the kinetics and dynamics of radical reactions.

Application Note: LIF for Monitoring NO from this compound Photolysis

This note describes the use of pulsed laser photolysis coupled with LIF to study the formation of nitric oxide (NO) from the photolysis of this compound. The primary photolysis step is the cleavage of the CH₃O-NO bond, producing a methoxy radical and an NO molecule.[8] LIF is used to probe the nascent NO fragment, providing information on its quantum state distribution and formation kinetics.

Experimental Protocol: Pulsed Photolysis-LIF

This protocol provides a method for studying the kinetics of NO formation from the photolysis of this compound using a pump-probe LIF technique.

1. Materials and Equipment:

  • Pulsed photolysis laser (e.g., Nd:YAG laser at 355 nm).[9]

  • Tunable probe laser system (e.g., dye laser) to excite the NO A²Σ⁺ ← X²Π transition.

  • Reaction chamber with quartz windows for laser beam entry and exit, and fluorescence collection.

  • Photomultiplier tube (PMT) or an intensified CCD camera for detecting the fluorescence signal.

  • Digital delay generator to control the time delay between the photolysis and probe laser pulses.

  • Gas handling system for introducing this compound and a buffer gas into the reaction chamber.

2. Experimental Procedure:

  • System Setup:

    • Align the photolysis and probe laser beams to be collinear or orthogonal and to pass through the center of the reaction chamber.

    • Position the fluorescence detection system perpendicular to the laser beams.

    • Interface the PMT and laser systems with the digital delay generator and a data acquisition system.

  • Reaction and Detection:

    • Introduce a low pressure of this compound and a buffer gas into the reaction chamber.

    • Fire the photolysis laser to initiate the photolysis of this compound.

    • After a controlled time delay, fire the probe laser, tuned to a specific rotational-vibrational transition of NO.

    • Detect the resulting fluorescence from the excited NO molecules.

  • Kinetic Measurements:

    • Vary the time delay between the photolysis and probe laser pulses to obtain the temporal profile of the NO concentration.

    • The rise of the LIF signal as a function of the delay will provide information on the rate of NO formation.

  • Data Analysis:

    • Normalize the LIF signal to the laser powers to account for pulse-to-pulse variations.

    • Fit the temporal profile of the NO LIF signal to an appropriate kinetic model to extract the rate constant for the photolysis reaction.

Quantitative Data: Photolysis of this compound
ParameterValueConditionsReference
Primary Quantum Yield of CH₃O + NO0.76With ¹⁵NO[10]
Major ProductsCH₂O, N₂O, H₂O25-150 °F[4]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR as it is sensitive to the vibrational modes of non-polar bonds. It can be used for in-situ monitoring, particularly in systems where FTIR is challenging due to strong IR absorption from the solvent or other components.

Application Note: In-Situ Raman for Nitrite Reaction Monitoring

While less common for gas-phase this compound studies, in-situ Raman spectroscopy has been successfully applied to monitor nitrite reactions in other contexts, such as electrochemical systems.[11] This technique can be adapted for gas-phase studies to probe the symmetric vibrations of this compound and its reaction products.

Experimental Protocol: In-Situ Raman Monitoring

1. Materials and Equipment:

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

  • Reaction cell with optical access for the laser beam and collection of the Raman scattered light.

  • Gas handling system.

  • This compound gas source.

2. Experimental Procedure:

  • System Setup:

    • Align the laser to focus on the center of the reaction cell.

    • Optimize the collection optics to maximize the Raman signal.

  • Data Acquisition:

    • Record a spectrum of the empty cell and the buffer gas as a background.

    • Introduce this compound into the cell and begin the reaction (e.g., by heating).

    • Acquire Raman spectra at regular intervals.

  • Data Analysis:

    • Subtract the background spectrum from the reaction spectra.

    • Identify the characteristic Raman peaks of the reactants and products.

    • Monitor the intensity of these peaks over time to follow the reaction kinetics.

Visualizations

This compound Thermal Decomposition Pathway

G CH3ONO This compound (CH₃ONO) CH3O_NO Methoxy Radical (CH₃O•) + Nitric Oxide (NO•) CH3ONO->CH3O_NO Primary Decomposition (O-N bond cleavage) CH2O_HNO Formaldehyde (CH₂O) + Nitroxyl (HNO) CH3O_NO->CH2O_HNO Intramolecular H-abstraction CH2O_H Formaldehyde (CH₂O) + H• CH3O_NO->CH2O_H C-H bond cleavage Products1 Major Products: Formaldehyde (CH₂O) Nitrous Oxide (N₂O) Water (H₂O) CH2O_HNO->Products1 Further Reactions Products2 Minor Products: Methanol (CH₃OH) Carbon Monoxide (CO) CH2O_H->Products2 Further Reactions

Caption: Thermal decomposition pathway of this compound.

This compound Photolysis Pathway

G CH3ONO This compound (CH₃ONO) Excited_CH3ONO Excited this compound (CH₃ONO*) CH3ONO->Excited_CH3ONO UV Photon (hν) CH3O_NO Methoxy Radical (CH₃O•) + Nitric Oxide (NO•) Excited_CH3ONO->CH3O_NO Primary Photodissociation (O-N bond cleavage) Products Major Products: Formaldehyde (CH₂O) Nitric Oxide (NO) CH3O_NO->Products Further Reactions

Caption: Primary photolysis pathway of this compound.

General Experimental Workflow for In-Situ Spectroscopic Monitoring

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Monitoring cluster_analysis 3. Data Analysis Prep_System System Setup & Evacuation Prep_Background Acquire Background Spectrum Prep_System->Prep_Background React_Init Introduce Reactants & Initiate Reaction Prep_Background->React_Init React_Monitor Acquire Spectra (Time-resolved) React_Init->React_Monitor Analysis_Process Process Spectra (e.g., Background Subtraction) React_Monitor->Analysis_Process Analysis_ID Identify Species Analysis_Process->Analysis_ID Analysis_Quant Quantify Concentrations Analysis_ID->Analysis_Quant Analysis_Kinetics Determine Kinetics & Mechanism Analysis_Quant->Analysis_Kinetics

Caption: General workflow for in-situ spectroscopic analysis.

References

Application Notes and Protocols for the Generation of Methoxy Radicals from Methyl Nitrite Photolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy radicals (CH₃O•) are highly reactive intermediates of significant interest in various fields, including atmospheric chemistry, combustion science, and organic synthesis. Their role in chemical transformations makes understanding their generation and reactivity crucial. Photolysis of methyl nitrite (CH₃ONO) is a clean and efficient method for producing methoxy radicals in the gas phase. This document provides detailed protocols for the synthesis of this compound, its photolysis to generate methoxy radicals, and the subsequent detection of these radicals using Laser-Induced Fluorescence (LIF).

Experimental Protocols

Protocol 1: Synthesis of this compound (CH₃ONO)

This compound is a yellow gas at room temperature and is typically synthesized by the reaction of methanol with sodium nitrite in the presence of a strong acid, such as sulfuric acid.[1] Due to its instability and potential for explosion when exposed to heat or sunlight, it is crucial to handle this compound with care and prepare it in a well-ventilated fume hood.[2]

Materials:

  • Methanol (CH₃OH)

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Ice bath

  • Dropping funnel

  • Reaction flask (e.g., a two-neck round-bottom flask)

  • Gas outlet tube

  • Cold trap (e.g., using a dry ice/acetone slush, ~-78°C or liquid nitrogen, -196 K[1])

Procedure:

  • Prepare a saturated aqueous solution of sodium nitrite in methanol.

  • Set up the reaction flask in an ice bath to maintain a low temperature.

  • Slowly add a cold solution of concentrated sulfuric acid in water dropwise from the dropping funnel into the stirred methanol-sodium nitrite solution.[1] The rate of addition should be controlled to keep the reaction temperature below 15°C to ensure a smooth generation of this compound gas.[3]

  • The generated this compound gas is passed through a gas outlet tube.

  • To purify and collect the this compound, the gas is passed through a cold trap cooled with a dry ice/acetone slush or liquid nitrogen. This will condense the this compound into a liquid.[1]

  • The collected liquid this compound can be stored at low temperatures, for example, in a cooling trap at 195 K.[1]

G Diagram 1: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products & Collection NaNO2 Sodium Nitrite (NaNO₂) Reaction Dropwise addition of H₂SO₄ to NaNO₂/CH₃OH solution in an ice bath NaNO2->Reaction CH3OH Methanol (CH₃OH) CH3OH->Reaction H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction CH3ONO_gas This compound Gas (CH₃ONO) Reaction->CH3ONO_gas ColdTrap Cold Trap (-78°C to -196°C) CH3ONO_gas->ColdTrap CH3ONO_liquid Liquid this compound ColdTrap->CH3ONO_liquid

Caption: Diagram 1: Synthesis of this compound.

Protocol 2: Photolysis of this compound for Methoxy Radical Generation

The generation of methoxy radicals is achieved by the photolysis of this compound vapor using a suitable light source, typically a laser. The primary photolytic process involves the cleavage of the O-N bond.[4]

Materials and Equipment:

  • Synthesized this compound

  • Photolysis reactor or reaction chamber (e.g., a quartz or Teflon bag reaction chamber[1])

  • Vacuum line for gas handling

  • Pressure gauge

  • Pulsed laser system (e.g., Nd:YAG laser providing the third harmonic at 355 nm[5])

  • Optics for directing and focusing the laser beam

Procedure:

  • Evacuate the photolysis reactor to a low pressure.

  • Introduce a known pressure of this compound vapor into the reactor. Typical initial mixing ratios can range from 10-16 ppmV.[1]

  • If studying reactions of the methoxy radical, introduce other gases (e.g., O₂, NO, or a reference organic compound) into the reactor at desired concentrations. For example, to suppress ozone formation, NO can be added.[1]

  • Direct the laser beam through the windows of the photolysis reactor. A common wavelength for photolysis is 355 nm, which corresponds to an absorption band of this compound.[5]

  • The laser pulse initiates the photolysis of this compound, producing methoxy radicals (CH₃O•) and nitric oxide (NO).

G Diagram 2: Experimental Workflow cluster_synthesis Step 1: Synthesis cluster_photolysis Step 2: Photolysis cluster_detection Step 3: Detection Synth Synthesize this compound (CH₃ONO) Intro Introduce CH₃ONO vapor into reaction chamber Synth->Intro Laser Irradiate with Pulsed Laser (e.g., 355 nm) Intro->Laser Photolysis CH₃ONO + hν → CH₃O• + NO Laser->Photolysis Probe Probe with Tunable Dye Laser Photolysis->Probe LIF Detect Laser-Induced Fluorescence (LIF) Probe->LIF Data Data Acquisition and Analysis LIF->Data

Caption: Diagram 2: Experimental Workflow.

G Diagram 3: Photolysis Mechanism CH3ONO This compound (CH₃ONO) Excited Excited State [CH₃ONO]* CH3ONO->Excited + hν Photon Photon (hν) Photon->Excited CH3O Methoxy Radical (CH₃O•) Excited->CH3O O-N bond cleavage NO Nitric Oxide (NO) Excited->NO O-N bond cleavage

Caption: Diagram 3: Photolysis Mechanism.

Protocol 3: Detection of Methoxy Radicals by Laser-Induced Fluorescence (LIF)

LIF is a sensitive and selective technique for detecting radical species like the methoxy radical. It involves exciting the radical to a higher electronic state with a laser and detecting the subsequent fluorescence as it relaxes back to a lower state.

Equipment:

  • Tunable dye laser system (pumped by, for example, the second harmonic of a Nd:YAG laser)

  • Photomultiplier tube (PMT) or a similar light detector

  • Optical filters to isolate the fluorescence signal

  • Data acquisition system (e.g., oscilloscope or boxcar integrator)

Procedure:

  • The probe laser beam (from the dye laser) is directed into the reaction chamber, spatially overlapping with the photolysis laser beam but delayed in time.

  • The wavelength of the dye laser is tuned to an electronic transition of the methoxy radical. The òA₁ ← X̃²E electronic transition is commonly used.

  • The methoxy radicals absorb the probe laser light and are excited to the òA₁ state.

  • The excited radicals fluoresce as they decay back to the X̃²E ground state.

  • The fluorescence is collected at a right angle to the laser beam path using appropriate optics (lenses).

  • An optical filter is used to block scattered laser light and allow the fluorescence signal to pass through to the detector (PMT).

  • The signal from the PMT is processed by the data acquisition system. By scanning the wavelength of the probe laser, a fluorescence excitation spectrum of the methoxy radical can be obtained. The intensity of the LIF signal is proportional to the concentration of the methoxy radical.

G Diagram 4: LIF Detection of Methoxy Radical Ground Ground State (X̃²E) Excited Excited State (òA₁) Ground->Excited Laser Excitation (Probe Laser) Excited->Ground Fluorescence

Caption: Diagram 4: LIF Detection of Methoxy Radical.

Data Presentation

The photolysis of this compound provides a controlled source of methoxy radicals, enabling the study of their subsequent reactions. The rate constants for these reactions are crucial for chemical kinetics models.

ReactionRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
CH₃O• + O₂ → CH₂O + HO₂1.4 x 10⁻¹⁵[6]
CH₃O• + NO₂ → CH₃ONO₂Varies with pressure[6]
CD₃O• + O₂ → CD₂O + DO₂Slower than CH₃O• + O₂ (Isotope effect)[6]

Quantum Yield:

The primary quantum yield for the photolysis of this compound (CH₃ONO + hν → CH₃O• + NO) has been reported to be close to unity at wavelengths around 350-360 nm, meaning that the absorption of a photon almost certainly leads to the dissociation into a methoxy radical and a nitric oxide molecule. However, the exact quantum yield can be influenced by the specific wavelength and pressure conditions. More detailed studies are required to provide a comprehensive table of quantum yields across a wide range of photolysis wavelengths.

References

Application Notes and Protocols for Modeling Methyl Nitrite Reactions with Computational Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl nitrite (CH₃ONO) is a molecule of significant interest in atmospheric chemistry, combustion processes, and as a potential intermediate in biological systems. Understanding its reaction mechanisms is crucial for accurately modeling these complex environments. Computational chemistry provides a powerful toolkit for elucidating the intricate details of this compound's reactivity, offering insights into reaction pathways, transition states, and kinetics that can be difficult to probe experimentally.

These application notes provide an overview of computational methods and detailed protocols for modeling various reactions of this compound. The focus is on density functional theory (DFT) and high-level ab initio methods, which are commonly employed for such studies.

I. Unimolecular Decomposition of this compound

The thermal decomposition of this compound is a fundamental process that can proceed through several channels. Computational chemistry is instrumental in determining the preferred reaction pathways and their associated energy barriers.

A. Reaction Pathways

Two primary unimolecular decomposition pathways for trans-methyl nitrite are:

  • Concerted Elimination: A one-step reaction involving a hydrogen transfer to form formaldehyde (CH₂O) and nitrosyl hydride (HNO).

  • Simple Bond Fission: Cleavage of the O-N bond to yield methoxy (CH₃O) and nitric oxide (NO) radicals.

B. Quantitative Data

The following table summarizes calculated activation energies and reaction enthalpies for the decomposition of trans-methyl nitrite.

Reaction PathwayLevel of TheoryActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Reference
trans-CH₃ONO → CH₂O + HNOM06-2X/6-31g(d)46.2-[1]
trans-CH₃ONO → CH₃O + NOCASPT246.4842.60[2][3]
trans-CH₃ONO → CH₃O + NOM06-2X42.6337.86[2][3]
C. Experimental and Computational Protocols

Protocol 1: Investigating the Unimolecular Decomposition of trans-Methyl Nitrite

This protocol outlines the steps to calculate the potential energy surface for the decomposition of trans-methyl nitrite to formaldehyde and HNO using Density Functional Theory.

  • Geometry Optimization of Reactant and Products:

    • Create input files for the geometry optimization of trans-methyl nitrite, formaldehyde, and HNO.

    • Use the M06-2X functional with the 6-31g(d) basis set.

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies).

    • Example Gaussian Input Snippet (Reactant):

  • Transition State (TS) Search:

    • Use the reactant and product structures to perform a transition state search using the Quadratic Synchronous Transit (QST2) method.[1][4]

    • The Opt=QST2 keyword in Gaussian requires the coordinates of both the reactant and product.[4]

    • Example Gaussian Input Snippet (TS Search):

  • Transition State Verification:

    • Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[1]

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the found transition state connects the reactant and products, perform an IRC calculation.[1]

    • This calculation maps the minimum energy path from the transition state down to the reactant and product wells.

    • Example Gaussian Input Snippet (IRC):

  • Energy Profile and Rate Constant Calculation:

    • Calculate the single-point energies of the optimized reactant, transition state, and product structures to obtain the activation energy and reaction enthalpy.

    • The rate constant can be estimated using Eyring's Transition State Theory.[1][5]

D. Visualization

G cluster_workflow Computational Workflow for Reaction Mechanism start Define Reactants and Products opt_react Optimize Reactant Geometry start->opt_react opt_prod Optimize Product Geometry start->opt_prod ts_search Transition State Search (e.g., QST2) opt_react->ts_search opt_prod->ts_search freq_ts Verify TS (1 Imaginary Freq.) ts_search->freq_ts irc IRC Calculation freq_ts->irc energy Calculate Energy Profile irc->energy kinetics Calculate Rate Constants (TST) energy->kinetics

Caption: A general computational workflow for studying a chemical reaction mechanism.

II. Bimolecular Reactions: Reaction with the Hydroxyl Radical

The reaction of this compound with the hydroxyl (OH) radical is of significant importance in atmospheric chemistry. Computational methods can be used to explore the different possible reaction channels and determine their relative importance. While direct studies on this compound with OH are less common in the provided search results, the methodology is analogous to the well-studied reaction of methyl nitrate with the OH radical.[6][7]

A. Reaction Pathways

Possible reaction channels for CH₃ONO + OH include:

  • Hydrogen Abstraction: The OH radical abstracts a hydrogen atom from the methyl group, forming water and a CH₂ONO radical.

  • Addition/Elimination Reactions: The OH radical can add to the nitrogen or oxygen atoms, followed by rearrangement or elimination.

Based on analogous systems like methyl nitrate, hydrogen abstraction is expected to be a major channel.[6][7]

B. Quantitative Data

The following table presents calculated data for the analogous reaction of methyl nitrate with the OH radical, which can serve as a benchmark for this compound studies.

Reaction PathwayLevel of TheoryActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Reference
CH₃ONO₂ + OH → CH₂ONO₂ + H₂OUCCSD(T)-F12/CBS//M06-2X/6-31+G**>0 (low barrier)-17.90[6][7]
CH₃ONO₂ + OH → CH₃OOH + NO₂UCCSD(T)-F12/CBS//M06-2X/6-31+G >24-[6][7]
CH₃ONO₂ + OH → CH₃OH + NO₃UCCSD(T*)-F12/CBS//M06-2X/6-31+G>24-[6][7]
C. Experimental and Computational Protocols

Protocol 2: Modeling the Reaction of this compound with the OH Radical

This protocol details the steps to investigate the hydrogen abstraction from this compound by an OH radical.

  • Optimization of Reactants, Products, and Complexes:

    • Optimize the geometries of the reactants (this compound and OH radical) and products (CH₂ONO radical and water).

    • It is also advisable to search for pre- and post-reaction complexes, as these can influence the reaction energetics.

    • A suitable level of theory would be M06-2X with an augmented basis set like aug-cc-pVTZ to properly describe the radical species and potential hydrogen bonding.

  • Transition State Search:

    • Construct an initial guess for the transition state geometry. This can be done by placing the OH radical in proximity to a hydrogen atom of the methyl group and manually adjusting the bond lengths to be intermediate between reactant and product values.

    • Perform a transition state search using an algorithm like Berny optimization (Opt=TS) with the CalcFC or CalcAll keyword to compute the initial Hessian.

  • TS Verification and IRC:

    • Follow the same verification and IRC procedures as described in Protocol 1 to ensure the located TS is correct.

  • High-Level Energy Corrections:

    • To obtain more accurate energetics, perform single-point energy calculations on the M06-2X optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[7]

D. Visualization

G cluster_atm Simplified Atmospheric Cycle Involving this compound CH3O2 CH3O2• CH3OONO CH3ONO (this compound) CH3O2->CH3OONO + NO NO NO CH3O CH3O• CH3OONO->CH3O Photolysis CH2ONO •CH2ONO CH3OONO->CH2ONO + •OH hv Photolysis (hν) CH3O->NO + NO NO2 NO2 CH3O->NO2 + NO2 O2 O2 CH3O->O2 + O2 -> HCHO + HO2 OH •OH H2O H2O CH2ONO->H2O - H2O

Caption: Simplified atmospheric reaction pathways involving this compound.

III. Photochemical Reactions

The photochemistry of this compound is complex and often involves transitions between multiple electronic states. Modeling these reactions requires more advanced computational methods.

A. Computational Approaches
  • Time-Dependent DFT (TD-DFT): Useful for calculating vertical excitation energies and identifying the initial electronic transitions upon light absorption.

  • Complete Active Space Self-Consistent Field (CASSCF): A multi-configurational method necessary for describing the electronic structure of excited states, especially near conical intersections where different potential energy surfaces cross.[8][9]

  • Multiconfigurational Second-Order Perturbation Theory (CASPT2): Adds dynamic electron correlation to the CASSCF wave function, providing more accurate energies for excited states.[2][8][9]

B. Protocol 3: Preliminary Investigation of this compound Photochemistry
  • Ground State Optimization:

    • Optimize the ground state geometry of this compound using a suitable method (e.g., DFT or CASSCF).

  • Vertical Excitation Energies:

    • Using the optimized ground state geometry, calculate the vertical excitation energies using TD-DFT or CASPT2//CASSCF. This will provide insight into the UV-Vis absorption spectrum and identify the bright electronic states.

  • Excited State Geometry Optimization:

    • Optimize the geometry of the lowest-lying excited states to find their equilibrium structures.

  • Exploring the Potential Energy Surface:

    • Search for critical points on the excited-state potential energy surfaces, such as minima and conical intersections, which are crucial for understanding non-radiative decay pathways. This is a complex task and often requires specialized expertise.

Conclusion

Computational chemistry offers a robust framework for investigating the diverse reactivity of this compound. By employing a hierarchy of theoretical methods, from DFT for ground-state reactions to multi-configurational methods for photochemistry, researchers can gain detailed mechanistic insights. The protocols outlined above provide a starting point for these investigations, and the choice of method should always be tailored to the specific scientific question and available computational resources. Careful validation against experimental data, where available, is crucial for ensuring the reliability of the computational models.

References

Troubleshooting & Optimization

methods for purifying methyl nitrite from nitromethane byproduct

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting advice for the purification of methyl nitrite from its common byproduct, nitromethane.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between this compound and nitromethane that enable their separation?

A1: The primary method for separating this compound from nitromethane relies on their vastly different physical properties, particularly their boiling points and states at room temperature. This compound is a gas at room temperature with a very low boiling point, while nitromethane is a liquid with a much higher boiling point.[1][2] This significant difference allows for a straightforward separation via distillation or condensation techniques.

Q2: Why is nitromethane a common byproduct in this compound synthesis?

A2: Nitromethane (CH₃NO₂) and this compound (CH₃ONO) are isomers. Their co-production is a common outcome in synthesis reactions involving a methylating agent and a nitrite salt (e.g., sodium nitrite).[3][4] The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack the methyl group with either its nitrogen atom or one of its oxygen atoms. Attack via the nitrogen atom yields nitromethane, while attack via an oxygen atom yields this compound.[3] The choice of reagents and reaction conditions can influence the ratio of the two products.[3]

Q3: What are the primary safety concerns when handling and purifying this compound?

A3: this compound is a hazardous substance that requires strict safety protocols. Key concerns include:

  • Explosive Potential: It is a heat-sensitive explosive, and its sensitivity can increase in the presence of metal oxides.[3][5] It can form explosive mixtures with air and may decompose violently, even when stored under refrigeration.[3][6]

  • Toxicity: It is a toxic, asphyxiating gas and a potent cyanotic agent. Inhalation can lead to methemoglobinemia.[3][6]

  • Flammability: this compound is a flammable gas that can easily be ignited.[6]

Data Summary: Physical Properties

The following table summarizes the key quantitative data for this compound and its byproduct, nitromethane, which are critical for designing a purification strategy.

PropertyThis compound (CH₃ONO)Nitromethane (CH₃NO₂)Reference(s)
Molar Mass 61.040 g/mol 61.04 g/mol [3]
State at 25°C, 1 atm GasLiquid[1][2][5]
Boiling Point -12 °C (10 °F)101.2 °C (214.2 °F)[1][3]
Melting Point -16 °C (3 °F)-29 °C (-20 °F)[3][5]
Appearance Yellow GasColorless, oily liquid[2][3]

Troubleshooting Guide

Issue 1: Low yield of purified this compound is collected after separation.

  • Possible Cause 1: Inefficient Condensation: The cold trap or condenser used to liquefy the gaseous this compound may not be at a sufficiently low temperature. The cooling medium should be maintained below this compound's boiling point of -12 °C.[7]

  • Possible Cause 2: System Leaks: Given that this compound is a gas, any leaks in the reaction or collection apparatus will lead to a significant loss of product. Ensure all joints and connections are properly sealed and tested for leaks before starting.

  • Possible Cause 3: Product Decomposition: this compound is unstable and can decompose if exposed to heat or sunlight.[7] Ensure the purification apparatus is shielded from light and that the initial reaction mixture is not heated excessively.

Issue 2: Final this compound product is contaminated with nitromethane.

  • Possible Cause 1: Insufficient Separation: The temperature of the separation vessel may be too high, causing some nitromethane to vaporize and be carried over with the this compound gas. The initial separation should be performed at a temperature where this compound is a gas but nitromethane has negligible vapor pressure.

  • Possible Cause 2: Aerosol Carry-over: Vigorous boiling or gas evolution in the initial reaction mixture can create fine droplets (aerosols) of liquid nitromethane that get carried into the collection system. Implementing a mist trap or ensuring a slow, controlled evolution of this compound gas can mitigate this.

Issue 3: Pressure fluctuations or blockages occur during purification.

  • Possible Cause 1: Solidification of Product: If the cold trap is too cold (i.e., below -16 °C), the collected this compound can freeze, potentially blocking the gas flow path.[5] This can lead to a dangerous pressure buildup in the system. The temperature of the collection vessel must be carefully controlled to be between the melting and boiling points (-16 °C to -12 °C).

  • Possible Cause 2: Uncontrolled Reaction/Decomposition: A sudden increase in pressure can indicate a runaway reaction or the rapid decomposition of this compound.[3] This is a critical safety issue. Immediately cease the reaction (e.g., by stopping reagent addition and applying emergency cooling) and vent the system to a safe area or scrub solution.

Generalized Experimental Protocol: Purification by Cryogenic Separation

This protocol describes a general method for separating gaseous this compound from liquid nitromethane at a laboratory scale. Warning: This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures, including a blast shield.

Objective: To separate this compound from the crude reaction mixture containing nitromethane byproduct by exploiting their different boiling points.

Materials:

  • Crude reaction mixture containing this compound and nitromethane.

  • Two- or three-neck reaction flask.

  • Gas outlet adapter.

  • Two cold traps (Dewar condensers or similar).

  • Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler).

  • Bubbler or vent for exhaust gas.

  • Inert gas supply (e.g., Nitrogen or Argon).

Methodology:

  • Apparatus Setup:

    • Assemble the apparatus in a fume hood. The reaction flask containing the crude mixture is placed on a magnetic stirrer.

    • Connect the gas outlet of the flask to the inlet of the first cold trap. Connect the outlet of the first trap to the inlet of the second trap.

    • The outlet of the second trap should be connected to a bubbler to monitor gas flow and prevent atmospheric contamination. .

  • Purge System: Gently purge the entire apparatus with an inert gas (Nitrogen) for 5-10 minutes to remove air, which can form explosive mixtures with this compound.[6]

  • Separation Process:

    • Maintain the crude reaction mixture at a controlled temperature (e.g., 0-10 °C) to allow for the gentle evolution of this compound gas without significant vaporization of nitromethane.

    • Fill the cooling baths for the cold traps. The first trap should be cooled to a temperature that condenses this compound but allows it to remain liquid (e.g., -15 °C). The second trap can be cooled to a lower temperature (e.g., -78 °C) to catch any remaining product.

    • A gentle flow of inert gas can be used as a carrier to sweep the this compound from the reaction flask into the cold traps.

  • Product Collection:

    • As the gaseous this compound passes through the cold traps, it will condense into a liquid. The liquid nitromethane and other non-volatile byproducts will remain in the initial reaction flask.

    • Once the evolution of this compound has ceased, the collected liquid in the traps is the purified product. It must be kept at low temperatures to prevent it from boiling away and decomposing.

Workflow and Logic Diagrams

Purificaiton_Workflow cluster_setup Step 1: System Setup & Purge cluster_process Step 2: Separation & Collection ReactionVessel Crude Mixture (MeONO + MeNO2) in Reaction Vessel Trap1 Cold Trap 1 (-15°C) ReactionVessel->Trap1 Gaseous MeONO + Carrier Gas Waste Liquid Waste (Nitromethane, etc.) ReactionVessel->Waste Remains Trap2 Cold Trap 2 (-78°C) Trap1->Trap2 Uncondensed Gas LiquidMeONO Purified Liquid MeONO Trap1->LiquidMeONO Vent Inert Vent / Bubbler Trap2->Vent Inert Gas GasFlow Gentle Inert Gas Sweep (0-10°C) Troubleshooting_Logic Start Problem Encountered LowYield Low Product Yield? Start->LowYield Contamination Product Contaminated? LowYield->Contamination No CheckTemp Check Condenser Temp (< -12°C) LowYield->CheckTemp Yes Instability System Unstable? Contamination->Instability No CheckSepTemp Lower Separation Temp Contamination->CheckSepTemp Yes CheckFreeze Check for Blockage (Trap too cold?) Instability->CheckFreeze Yes Emergency EMERGENCY Cease Reaction / Vent Instability->Emergency No (Pressure Spike) CheckLeaks Check for System Leaks CheckTemp->CheckLeaks CheckFlow Reduce Gas Flow Rate (Prevent Aerosols) CheckSepTemp->CheckFlow

References

strategies to prevent the explosive decomposition of methyl nitrite

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Nitrite Handling and Safety

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound, with a primary focus on preventing its explosive decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it inherently unstable?

A1: this compound (CH₃ONO) is the simplest alkyl nitrite, existing as a gas at room temperature.[1] Its instability stems from the weak oxygen-nitrogen (O-N) bond, which has a low dissociation energy. This makes the molecule susceptible to decomposition when subjected to energy inputs like heat, shock, or light, potentially leading to a rapid, exothermic, and explosive release of gaseous products.[1][2] The decomposition can be self-accelerating (autocatalytic), posing a significant hazard.[3]

Q2: What are the primary triggers for the explosive decomposition of this compound?

A2: The primary triggers for decomposition are:

  • Heat: this compound is a heat-sensitive explosive.[2][4] Thermal decomposition can begin at temperatures as low as 170-240°C, but this can be lowered by contaminants.[5][6] Containers may explode when heated.[2][4]

  • Light: Photolysis, or decomposition by light (specifically UV light), can break the O-N bond, initiating the decomposition process even at ordinary temperatures.[7][8]

  • Contamination: The presence of certain substances can catalyze or accelerate decomposition. These include:

    • Acids: Traces of acid, such as from the synthesis process, can facilitate violent decomposition.[9]

    • Metal Oxides: The presence of metal oxides increases the thermal sensitivity of this compound.[1][4][10]

    • Inorganic Bases: Reacts with inorganic bases to form explosive salts.[1][4][10]

    • Strong Bases: Contrary to what might be expected for neutralizing acid catalysts, strong bases like triethylamine have been found to materially speed up degradation.[3]

  • Shock: While primarily heat-sensitive, this compound carries a severe explosion risk when shocked.[2]

Q3: How should this compound be stored safely?

A3: Safe storage is critical. Key guidelines include:

  • Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Refrigeration is recommended, but be aware that lower alkyl nitrites can decompose and burst containers even when stored under refrigeration.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent the formation of explosive mixtures with air and to protect from moisture.[11]

  • Light Protection: Store in a light-resistant container to prevent photolytic decomposition.[11]

  • Ventilation: Ensure the storage area is well-ventilated. This compound vapors can cause dizziness or asphyxiation.[2][4]

  • Container Integrity: Never refill gas cylinders with this compound, especially if they previously held other reactive compounds.[2]

Q4: Are there any known chemical stabilizers for alkyl nitrites?

A4: Yes. While many substances accelerate decomposition, certain compounds have been found to act as stabilizers. Secondary aryl amines, such as diphenylamine and pyridine , at concentrations of 1-2% w/v, have been shown to materially retard or prevent the degradation of alkyl nitrites.[3]

Troubleshooting Guide

Q1: The pressure in my this compound cylinder is rising, but the ambient temperature is stable. What is happening and what should I do?

A1: A spontaneous pressure rise indicates that the this compound is decomposing, generating gaseous products. This is an extremely dangerous situation that can lead to a container rupture or explosion.

Immediate Actions:

  • Do Not Approach: Do not attempt to handle the cylinder directly.

  • Evacuate: Immediately evacuate all personnel from the area.

  • Alert Safety Personnel: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately and inform them of the situation.

  • Remote Venting (If Possible): Only if the cylinder is in a system designed for it (e.g., a blast-proof fume hood with remote controls), consider venting the pressure to a safe exhaust system. This should only be performed by trained personnel with appropriate safety measures in place.

Potential Causes for Investigation (Post-Incident):

  • Contamination: The sample may have been contaminated with an incompatible material (acid, base, metal oxide) that initiated decomposition.

  • Age of Sample: The sample may be old, as spontaneous decomposition can occur over time even under refrigeration.[1]

  • Loss of Stabilizer: If a stabilizer was used, it may have been consumed over time.

Q2: My liquid this compound sample has developed a green or brown color. Is it safe to use?

A2: No, it is not safe to use. Pure liquid this compound is a pale yellow liquid.[7] A green color often indicates the presence of dinitrogen trioxide (N₂O₃), which is formed from the reaction of decomposition products with oxygen.[7] This discoloration is a clear sign of degradation and instability. The material should be marked for disposal according to your institution's hazardous waste protocols.

Q3: I am planning a reaction using this compound. What are the most critical safety checks to perform?

A3: Before starting any experiment, perform the following checks:

  • Material Compatibility: Ensure your reaction vessel and all wetted parts (tubing, valves, etc.) are made of compatible materials. Avoid metal oxides and check for incompatibility with any reagents, especially bases.[4][10]

  • Eliminate Ignition Sources: this compound is extremely flammable and forms explosive mixtures with air.[2][4] Ensure there are no sparks, flames, or hot surfaces in the vicinity. All equipment must be properly grounded.[2][10]

  • Temperature Control: Use a reliable cooling system (e.g., cryostat, ice bath) to maintain the desired reaction temperature and prevent thermal runaway. Have a plan for emergency cooling.

  • Ventilation: All work must be conducted in a chemical fume hood with a certified face velocity.

  • Pressure Relief: The experimental setup should include a pressure relief system (e.g., a bubbler or a pressure-rated rupture disc) that vents to a safe location or a scrubbing system.

  • Personal Protective Equipment (PPE): Wear fire-resistant and impervious clothing, tightly fitting safety goggles, and appropriate gloves.[10]

Data Presentation

Table 1: Kinetic Parameters for this compound Decomposition

This table summarizes key kinetic data related to the thermal decomposition of this compound. The activation energy is the minimum energy required to initiate the reaction.

ParameterValueNotesSource
Activation Energy (Ea) 152.30 kJ/molFor the first-order thermal decomposition.[12]
Frequency Factor (A) 10¹³ s⁻¹Pre-exponential factor in the Arrhenius equation.[12]
Critical Increment ~36.4 kcals (~152.3 kJ/mol)The energy calculated from the temperature coefficient of the decomposition.[5][6]

Table 2: Incompatible Materials and Conditions for this compound

This table lists materials and conditions known to be incompatible with this compound, which can increase the risk of explosive decomposition.

CategoryIncompatible Agents/ConditionsConsequence of InteractionSource
Heat & Light Elevated Temperatures, Sunlight/UV LightInitiates thermal or photolytic decomposition.[2][7][13]
Oxidizing Agents Forms explosive mixtures with air/oxygen.Increased risk of fire and explosion.[2][4]
Acids Traces of acid (e.g., H₂SO₄, HNO₃)Catalyzes violent decomposition and explosion.[3][9]
Bases Inorganic Bases, Strong Organic Bases (e.g., triethylamine)Forms explosive salts; accelerates degradation.[3][4][10]
Metals & Metal Compounds Metal OxidesIncreases thermal sensitivity.[1][4][10]
Reducing Agents Hydrides, Sulfides, NitridesCan lead to a vigorous reaction culminating in detonation.[4][10]

Experimental Protocols

Protocol for Stability Assessment of a this compound Sample

Objective: To qualitatively assess the thermal stability of a this compound sample by monitoring for pressure changes under controlled, small-scale heating. Warning: This experiment must be conducted behind a blast shield in a certified fume hood.

Materials:

  • Small-volume (~10 mL) high-pressure reaction vessel with pressure transducer and thermocouple.

  • Heating mantle or oil bath with a programmable temperature controller.

  • Gas-tight syringe for sample introduction.

  • Inert gas (Nitrogen or Argon) supply.

  • Data logging system for pressure and temperature.

  • This compound sample to be tested.

Methodology:

  • System Preparation: Ensure the reaction vessel is clean, dry, and free of any contaminants, especially acidic or basic residues and metal oxides.

  • Inerting: Assemble the vessel and purge thoroughly with an inert gas (e.g., Nitrogen) for at least 15 minutes to remove all air.

  • Sample Introduction: Cool the reaction vessel to a temperature where this compound is liquid (e.g., -15°C). Using a pre-chilled gas-tight syringe, carefully introduce a small, precise volume (e.g., 0.1 mL) of liquid this compound into the vessel.

  • Sealing: Immediately seal the reaction vessel. Allow the internal temperature to equilibrate back to the setpoint. Record the initial pressure.

  • Controlled Heating: Program the temperature controller to slowly ramp up the temperature at a controlled rate (e.g., 1°C/minute).

  • Monitoring: Continuously monitor and log the internal pressure and temperature of the vessel. The experiment should be monitored remotely.

  • Defining Instability: An exponential increase in pressure that deviates significantly from the ideal gas law (P ∝ T) indicates the onset of decomposition.

  • Termination: Set a pressure limit for the experiment. If the pressure rises rapidly or exceeds the predetermined safety limit, immediately stop the heating and initiate cooling of the vessel.

  • Post-Experiment: Once the vessel has cooled to a safe temperature, slowly and carefully vent the contents through a scrubbing solution (e.g., sodium hydroxide solution) to neutralize any remaining reactants and acidic products.

Visualizations

DecompositionPathways cluster_triggers Decomposition Triggers cluster_primary Primary Decomposition Step cluster_secondary Secondary Reactions & Products Heat Heat (Δ) Primary_Break O-N Bond Cleavage Heat->Primary_Break Thermal Decomposition Light Light (hν) Light->Primary_Break Photolytic Decomposition MN This compound (CH₃ONO) MN->Primary_Break Methoxy Methoxy Radical (CH₃O•) Primary_Break->Methoxy NO Nitric Oxide (NO) Primary_Break->NO Formaldehyde Formaldehyde (CH₂O) Methoxy->Formaldehyde Decomposes to Methanol Methanol (CH₃OH) Methoxy->Methanol Further Reactions NO->Methanol Further Reactions N2O Nitrous Oxide (N₂O) NO->N2O Reacts with other intermediates

Caption: Primary decomposition pathways for this compound initiated by heat or light.

TroubleshootingWorkflow cluster_immediate Immediate Actions cluster_analysis Post-Incident Analysis Start Pressure Rise Detected in Storage Cylinder Evacuate 1. Evacuate Area Start->Evacuate Alert 2. Alert EHS / Emergency Response Evacuate->Alert Isolate 3. Isolate Area (Do Not Approach) Alert->Isolate End Follow EHS Guidance for Cylinder Disposal/Remediation Isolate->End Check_Temp Review Temperature Logs Check_Age Check Sample Age and History Check_Temp->Check_Age Check_Contam Analyze for Contaminants (If safe sample can be obtained) Check_Age->Check_Contam End->Check_Temp After situation is resolved

Caption: Troubleshooting workflow for unexpected pressure buildup in a this compound cylinder.

PreventativeStrategies cluster_storage Storage Details cluster_handling Handling Details Center Prevention of Explosive Decomposition Temp Strict Temperature Control Center->Temp Purity High Purity (Acid-Free) Center->Purity Handling Safe Handling Protocols Center->Handling Storage Proper Storage Conditions Center->Storage Grounding Ground Equipment Handling->Grounding NoIgnition No Ignition Sources Handling->NoIgnition Compatible Use Compatible Materials Handling->Compatible Inert Inert Atmosphere Storage->Inert Light Protect from Light Storage->Light Cool Cool & Ventilated Storage->Cool

Caption: Logical relationship of key strategies to prevent this compound decomposition.

References

Technical Support Center: Managing the Heat and Light Sensitivity of Alkyl Nitrites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of experiments involving alkyl nitrites, with a focus on their inherent sensitivity to heat and light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for alkyl nitrites?

A1: To ensure the stability and purity of alkyl nitrites, they should be stored under refrigerated conditions, typically between 2°C and 8°C.[1][2] It is crucial to protect them from light by using amber or opaque containers.[2][3] Furthermore, alkyl nitrites are sensitive to air and moisture, so it is recommended to store them under an inert atmosphere, such as argon or nitrogen, with the container tightly sealed.[1][2]

Q2: How can I tell if my alkyl nitrite sample has degraded?

A2: Degradation of alkyl nitrites can be indicated by several observable changes. A noticeable change in color, often to a yellowish or brownish hue, can signify decomposition. The presence of a foul odor, different from the characteristic fruity smell of pure alkyl nitrites, is another indicator.[4] Degradation can also lead to the formation of a precipitate or cloudiness in the liquid. For quantitative assessment, a decrease in potency or the appearance of extra peaks in analytical chromatograms (GC or HPLC) are definitive signs of degradation.

Q3: What are the primary degradation products of alkyl nitrites when exposed to heat and light?

A3: Alkyl nitrites primarily decompose into their corresponding alcohols, nitrogen oxides (NOx), and water.[5][6] Exposure to light can induce photolytic cleavage, yielding alkoxy radicals and nitric oxide.[2][7] Thermal decomposition can also lead to the formation of aldehydes and polymerization products.[5][6]

Q4: How does temperature affect the stability of alkyl nitrites?

A4: Higher temperatures significantly accelerate the degradation of alkyl nitrites. The rate of decomposition increases with temperature, leading to a shorter shelf-life.[4] Storing these compounds at elevated temperatures can lead to a rapid loss of purity and the formation of unwanted byproducts, which can interfere with experimental results.

Q5: What is the impact of light exposure on alkyl nitrite stability?

A5: Light, particularly UV light, can initiate the photochemical degradation of alkyl nitrites. This process involves the homolytic cleavage of the O-NO bond, generating reactive radical species.[2][7] This can lead to a cascade of secondary reactions, resulting in a complex mixture of degradation products and a significant loss of the active compound.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Reactions Involving Alkyl Nitrites
Possible Cause Troubleshooting Steps
Degraded Alkyl Nitrite Reagent 1. Verify Storage Conditions: Ensure the alkyl nitrite has been stored at 2-8°C, protected from light, and under an inert atmosphere. 2. Visual Inspection: Check for any color change, precipitate, or unusual odor. 3. Analytical Confirmation: If possible, analyze the purity of the starting material using GC-MS or HPLC (see Experimental Protocols section). A purity below 95% may indicate significant degradation. 4. Use a Fresh Batch: If degradation is suspected, use a new, unopened bottle of the alkyl nitrite.
Reaction Temperature Too High 1. Review Protocol: Confirm the recommended reaction temperature. 2. Optimize Temperature: If the reaction is exothermic, ensure adequate cooling is in place to maintain the target temperature. Consider running the reaction at a lower temperature to minimize degradation of the alkyl nitrite.
Extended Reaction Time 1. Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the reaction progress and determine the optimal reaction time. 2. Quench Promptly: Once the reaction is complete, quench it immediately to prevent further degradation of products or remaining starting material.
Issue 2: Presence of Unexpected Side Products in the Reaction Mixture
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Identify Side Products: Use GC-MS or LC-MS to identify the unexpected peaks. Common degradation products include the corresponding alcohol of the alkyl nitrite and nitrogen oxides. 2. Minimize Degradation: Follow the recommendations in Issue 1 to minimize the degradation of the alkyl nitrite starting material.
Reaction with Degradation Products 1. Purify Alkyl Nitrite: If the starting material is found to be impure, consider purifying it by distillation under reduced pressure and inert atmosphere immediately before use. Caution: Alkyl nitrites can be thermally unstable; consult safety data sheets for appropriate procedures.

Data Presentation: Stability of Alkyl Nitrites

The following tables summarize the expected stability of a typical alkyl nitrite (e.g., isoamyl nitrite) under various conditions. Please note that these are representative values and actual degradation rates may vary based on the specific alkyl nitrite, purity, and container type.

Table 1: Effect of Temperature on the Shelf-Life of Alkyl Nitrites (Stored in the dark, in an airtight container under nitrogen)

TemperatureEstimated Shelf-Life (Time to 10% Degradation)
2-8°C12-24 months
25°C (Room Temperature)1-3 months
40°C< 1 month

Table 2: Effect of Light Exposure on the Degradation of Alkyl Nitrites at Room Temperature (25°C)

Light ConditionApproximate % Degradation after 24 hours
Direct Sunlight> 50%
Ambient Laboratory Light5-15%
Dark (in amber vial)< 1%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Alkyl Nitrites

This protocol outlines a general method for assessing the purity of alkyl nitrites and detecting degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for different alkyl nitrites.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at a wavelength appropriate for the specific alkyl nitrite (typically around 220 nm).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the pure alkyl nitrite in the mobile phase at a known concentration (e.g., 1 mg/mL). From this, prepare a working standard solution (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the alkyl nitrite sample to be tested at the same concentration as the working standard solution using the mobile phase as the diluent.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Analyze the chromatogram for the main alkyl nitrite peak and any additional peaks corresponding to impurities or degradation products. The purity can be calculated based on the peak area percentage.

Protocol 2: GC-MS Analysis of Alkyl Nitrite Purity and Decomposition Products

This protocol provides a general procedure for the qualitative and quantitative analysis of alkyl nitrites and their volatile degradation products.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 2 minutes.

  • Injector Temperature: 200°C.

  • Transfer Line Temperature: 220°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-200.

2. Sample Preparation:

  • Prepare a dilute solution of the alkyl nitrite sample in a volatile, inert solvent such as hexane or dichloromethane (e.g., 1 µL of alkyl nitrite in 1 mL of solvent).

3. Procedure:

  • Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS.

  • Acquire the data over the specified scan range.

  • Identify the alkyl nitrite peak based on its retention time and mass spectrum.

  • Identify potential degradation products (e.g., the corresponding alcohol) by comparing their mass spectra to a library (e.g., NIST).

  • Quantify the components by integrating the peak areas and using a calibration curve if absolute quantification is required.

Mandatory Visualizations

cluster_Storage Optimal Storage cluster_Degradation Degradation Pathways cluster_Products Degradation Products Storage Alkyl Nitrite Storage Temp Temperature: 2-8°C Storage->Temp Light Light (UV) Storage->Light Atmosphere Inert Atmosphere (Nitrogen/Argon) Storage->Atmosphere Seal Airtight Seal Storage->Seal Degradation Degradation Degradation->Light Heat Heat Degradation->Heat Air Air (Oxygen) Degradation->Air Moisture Moisture (Water) Degradation->Moisture Products Products Degradation->Products Alcohol Corresponding Alcohol Products->Alcohol NOx Nitrogen Oxides Products->NOx Aldehyde Aldehydes Products->Aldehyde Water Water Products->Water Polymer Polymerization Products Products->Polymer AlkylNitrite Pure Alkyl Nitrite AlkylNitrite->Storage Proper Handling AlkylNitrite->Degradation Improper Handling

Caption: Logical relationship between storage, degradation pathways, and products.

Start Experimental Issue Encountered (e.g., low yield, side products) CheckReagent Check Alkyl Nitrite Reagent Start->CheckReagent Storage Verify Storage: - 2-8°C - Dark - Inert Gas CheckReagent->Storage Purity Assess Purity: - Visual Inspection - GC/HPLC Analysis CheckReagent->Purity CheckConditions Review Reaction Conditions Temp Check Temperature Control CheckConditions->Temp Time Monitor Reaction Time CheckConditions->Time Degraded Reagent Degraded? Purity->Degraded Degraded->CheckConditions No Replace Use Fresh Reagent Degraded->Replace Yes End Problem Resolved Replace->End Optimize Optimize Conditions: - Lower Temperature - Shorter Time Temp->Optimize Time->Optimize Optimize->End

Caption: Troubleshooting workflow for experimental issues with alkyl nitrites.

cluster_cell Smooth Muscle Cell sGC_inactive Soluble Guanylyl Cyclase (sGC) (Inactive) sGC_active sGC (Active) sGC_inactive->sGC_active Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to AlkylNitrite Alkyl Nitrite NO Nitric Oxide (NO) AlkylNitrite->NO Releases NO->sGC_inactive Diffuses into cell and binds to

Caption: Signaling pathway of alkyl nitrite-induced smooth muscle relaxation.

References

troubleshooting low yield in the synthesis of methyl nitrite

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl Nitrite

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that can lead to suboptimal results during the synthesis of this compound.

Q1: My this compound yield is significantly lower than expected. What are the most common causes?

A1: Low yield in this compound synthesis is a frequent issue stemming from several factors. The most common culprits are:

  • Improper Temperature Control: this compound is a gas at room temperature with a boiling point of -12°C[1][2]. The reaction to form it is often exothermic. Without adequate cooling, the product can be lost through evaporation or decomposition. Conversely, for collection, condensation temperatures must be cold enough to liquefy the gas but not so cold as to cause solidification or frosting, which can clog the apparatus[3].

  • Presence of Water: this compound is susceptible to hydrolysis, which breaks it down into methanol and nitrous acid[2][3]. Using anhydrous reagents and ensuring the reaction apparatus is dry are critical steps. Some industrial processes are specifically designed to remove water as it forms to prevent this side reaction[4].

  • Side Reactions: The formation of nitromethane (CH₃NO₂) is a common side reaction, particularly when using alkali metal nitrites like sodium nitrite with methylating agents. The nitrite ion is an ambident nucleophile, meaning it can react via the oxygen or the nitrogen atom. Reaction at the nitrogen atom produces nitromethane, which reduces the yield of the desired this compound[1].

  • Decomposition of Reactants or Product: Nitrous acid, often generated in situ from a nitrite salt and a strong acid, is unstable and can decompose before it reacts with methanol[5]. This compound itself is unstable and can decompose upon exposure to heat, sunlight, or certain metal oxides[3][6].

Q2: How does my choice of reagents affect the yield and purity?

A2: Reagent selection is critical.

  • Nitrite Source: While sodium nitrite is commonly used with an acid like sulfuric acid, this can lead to the formation of nitromethane as a byproduct[1][5]. The use of silver nitrite (AgNO₂) with iodomethane can increase the yield of this compound because the silver ion helps to direct the reaction towards the oxygen atom of the nitrite ion[1]. For a high-purity product free of nitromethane, reacting iodomethane directly with nitrogen dioxide is an effective method[1].

  • Acid Concentration: In syntheses involving nitric oxide and methanol, the concentration of nitric acid is a key parameter. One study found that a 10% mass fraction of nitric acid was optimal for achieving high yields[7][8].

Q3: I suspect a side reaction is occurring. How can I minimize the formation of nitromethane?

A3: To minimize the formation of the nitromethane byproduct, consider the following:

  • Change Reagents: As mentioned, using silver nitrite (AgNO₂) instead of sodium nitrite (NaNO₂) can significantly favor the formation of this compound over nitromethane[1].

  • Control Reaction Conditions: The SN2-like reaction that forms nitromethane can be influenced by the solvent and reaction conditions, although changing the cation (from Na⁺ to Ag⁺) is the most direct method to influence the reaction pathway[1].

Q4: What is the optimal temperature for the synthesis and collection of this compound?

A4: The optimal temperature depends heavily on the specific synthesis method.

  • For synthesis from nitric oxide and methanol in a bubble reactor , optimal temperatures are reported in the range of 293-308 K (20-35°C)[7][9]. Another study using nitric oxide and nitric acid specifies 40°C[8].

  • For a process involving the esterification of nitrogen oxides with methanol , a reaction temperature of 65-70°C is used, followed by cooling the product gas to 5-10°C for collection[4].

  • For low-temperature condensation of the gaseous product, a condenser temperature between -20°C and 0°C is recommended. A more precise range of -17°C to -13°C can prevent solidification while ensuring efficient liquefaction without requiring excessively high system pressure[3].

Q5: My reaction seems to stop prematurely or fails to initiate. What could be wrong?

A5: This issue often points to the stability of a key intermediate, nitrous acid. When preparing this compound from an alcohol, sodium nitrite, and sulfuric acid, the order of addition is crucial. Sulfuric acid should be added to the alcohol first and cooled. The sodium nitrite solution is then added to this mixture. If the acid is added to the nitrite first, the generated nitrous acid may decompose before it has a chance to react with the alcohol[5].

Data Presentation: Optimal Reaction Conditions for High Yield

The following table summarizes quantitative data from various published methods for synthesizing this compound, highlighting the conditions that lead to maximum yields.

Synthesis MethodKey ReactantsOptimal TemperatureReagent SpecificationsMaximum YieldReference(s)
Regeneration in Bubble ReactorNitric Oxide (NO), Oxygen (O₂), Methanol293-308 K (20-35°C)Methanol: 40-80 wt. %NO to O₂ mole ratio: 688.5%[7][9]
Synthesis in Bubble Column ReactorNitric Oxide (NO), Nitric Acid, Methanol40°CMethanol: 85 wt. %Nitric Acid: 10 wt. %71.9%[7][8]
Catalytic Reduction of Dilute Nitric AcidMethanol, Dilute Nitric Acid, Carbon Catalyst50-80°CNitric Acid: 0.1-5 wt.%>95%[10]
Esterification of Nitrogen OxidesMethanol, Nitrogen Oxides65-70°CN/AHigh[4]

Experimental Protocols

Below are generalized methodologies for two common lab-scale syntheses of this compound.

Protocol 1: Synthesis from Sodium Nitrite and Methanol

This method is common for laboratory preparations but requires careful control to minimize side products and ensure safety.

Materials:

  • Methanol (CH₃OH), anhydrous

  • Sodium nitrite (NaNO₂), aqueous solution

  • Sulfuric acid (H₂SO₄), concentrated

  • Ice-salt bath

  • Reaction flask with a dropping funnel and gas outlet

  • Cold trap/condenser cooled to approx. -15°C

Methodology:

  • Prepare a cooling bath using ice and salt to reach temperatures below 0°C.

  • In the reaction flask, place a measured amount of anhydrous methanol.

  • Cool the flask in the ice-salt bath.

  • Slowly and carefully add concentrated sulfuric acid to the methanol while stirring. This step is exothermic and must be kept cold.

  • Once the methanol-acid mixture is cold and stable, slowly add the aqueous sodium nitrite solution from the dropping funnel.

  • A reaction should occur immediately, producing gaseous this compound. The gas will bubble out of the solution.

  • Pass the exiting gas through a drying tube (e.g., filled with anhydrous CaCl₂) and then into the cold trap/condenser cooled to approximately -15°C to collect the liquefied, pale yellow this compound[2][3][5].

  • Safety Note: this compound is toxic, flammable, and potentially explosive[1][6]. This procedure must be performed in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment.

Protocol 2: Synthesis from Nitric Oxide and Methanol

This method is based on industrial processes and can achieve high yields.

Materials:

  • Methanol (CH₃OH)

  • Nitric oxide (NO) gas

  • Oxygen (O₂) gas

  • Nitric Acid (HNO₃) (optional, as catalyst/reactant)

  • Bubble column reactor or a similar gas-washing bottle setup

  • Mass flow controllers for gases

  • Thermostated reaction vessel

  • Low-temperature condenser (-15°C to -20°C)

Methodology:

  • Set up the bubble column reactor containing a solution of methanol (e.g., 85 wt.%) and nitric acid (e.g., 10 wt.%)[8].

  • Maintain the reactor temperature at the optimal point, for instance, 40°C, using the thermostated bath[8].

  • Using mass flow controllers, introduce a gaseous mixture of nitric oxide and oxygen at a specified molar ratio (e.g., 6:1 NO to O₂) into the reactor below the liquid surface[7][9].

  • The gases will bubble through the methanol solution, reacting to form this compound.

  • The gas exiting the reactor, containing this compound, unreacted gases, and methanol vapor, is passed through a condenser cooled to -15°C to -20°C to liquefy the this compound product[3].

  • The unreacted gases can be vented or recycled. The collected liquid is purified this compound.

Visualizations

Troubleshooting Workflow for Low this compound Yield

The following diagram provides a logical workflow to diagnose and resolve the causes of low yield during synthesis.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_apparatus Apparatus Issues cluster_analysis Byproduct Issues start Low Yield Observed reagents 1. Check Reagents start->reagents conditions 2. Verify Reaction Conditions reagents->conditions Reagents OK reagent_purity Purity / Stoichiometry Incorrect? reagents->reagent_purity Check reagent_water Water Present in Reagents? reagents->reagent_water Check apparatus 3. Inspect Apparatus conditions->apparatus Conditions OK cond_temp Improper Temperature? conditions->cond_temp Check cond_addition Incorrect Addition Order/Rate? conditions->cond_addition Check analysis 4. Analyze Byproducts apparatus->analysis Apparatus OK app_leaks Leaks in System? apparatus->app_leaks Check app_trap Inefficient Cold Trap? apparatus->app_trap Check an_side_products Nitromethane Detected? analysis->an_side_products Check solution_reagents Use Anhydrous Reagents Verify Molar Ratios reagent_purity->solution_reagents reagent_water->solution_reagents solution_conditions Adjust Cooling/Heating Follow Correct Procedure cond_temp->solution_conditions cond_addition->solution_conditions solution_apparatus Seal Joints Improve Condenser Efficiency app_leaks->solution_apparatus app_trap->solution_apparatus solution_analysis Change Nitrite Source (e.g., AgNO2) Modify Reaction Conditions an_side_products->solution_analysis

Caption: A flowchart for diagnosing causes of low this compound yield.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl Nitrite Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methyl nitrite. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental production of this compound.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Ensure proper mixing: Vigorous stirring is crucial to ensure contact between the reactants, especially in heterogeneous mixtures.[1][2] - Check reaction time: Some methods require several hours for the reaction to complete. Monitor the reaction progress using appropriate analytical techniques.[3] - Verify reactant quality: Use pure, dry methanol and high-quality sodium nitrite. Contaminants can interfere with the reaction.
Decomposition of Product - Maintain low temperature: The synthesis of this compound is often exothermic. Use an ice bath or other cooling methods to keep the temperature below 10°C, and ideally around 0°C, to prevent the decomposition of the unstable product.[1][4][5] - Avoid localized heating: Add acidic solutions slowly and dropwise to the reaction mixture to prevent localized hotspots that can lead to decomposition and the formation of nitrogen oxides.[4][6] - Prompt work-up: Isolate and purify the this compound as soon as the reaction is complete, as it decomposes on standing.[2][5]
Improper Order of Reagent Addition - For the sodium nitrite and sulfuric acid method, a common successful procedure involves the slow addition of a pre-cooled mixture of sulfuric acid and methanol to a cooled solution of sodium nitrite.[2][5] Adding the acid to the nitrite solution before the alcohol can lead to the premature decomposition of nitrous acid.[7]
Loss during Work-up - Efficient gas trapping: this compound is a gas at room temperature. Ensure your apparatus is equipped with an efficient cold trap (e.g., cooled with dry ice/acetone) to collect the gaseous product. - Minimize transfers: Plan your work-up to minimize the number of transfers of the volatile product.

Issue 2: Formation of Brown/Yellow Gaseous Byproducts (Nitrogen Oxides)

Potential Cause Recommended Solution
Decomposition of Nitrous Acid - Maintain low temperature: As with preventing this compound decomposition, keeping the reaction mixture cold is critical to prevent the breakdown of the intermediate nitrous acid into nitrogen oxides.[4] - Slow acid addition: Rapid addition of acid can lead to a high concentration of nitrous acid, which is unstable and decomposes.[4]
Oxidation of Product - Inert atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent the oxidation of this compound, especially if it is to be stored.[8]

Issue 3: Explosive Decomposition

Potential Cause Recommended Solution
Accumulation of this compound - Continuous removal: For larger-scale syntheses, consider a setup that allows for the continuous removal of the gaseous this compound from the reaction vessel as it is formed. This prevents the buildup of a high concentration of the explosive gas.[9] - Avoid high temperatures: this compound is a heat-sensitive explosive. Strict temperature control is paramount.[10][11]
Presence of Impurities - Avoid contact with metal oxides: The presence of metal oxides can increase the thermal sensitivity of this compound.[10][12] Ensure glassware is clean. - Avoid strong bases: this compound can form explosive salts with inorganic bases.[10][12]
Heating during Distillation - Distill with extreme caution: If distillation is necessary for purification, do not heat the distillation flask suddenly and ensure no residual acid is present.[13] It is often recommended to use the crude product promptly to avoid the risks associated with distillation.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory methods include:

  • The reaction of sodium nitrite with a mixture of methanol and a strong acid like sulfuric acid.[4][14]

  • The reaction of nitric oxide and methanol, sometimes with the addition of nitric acid or oxygen.[15]

  • The catalytic reduction of dilute nitric acid with methanol over a carbon-based catalyst.[8]

  • The reaction of an alkyl halide (like iodomethane) with a nitrite salt (e.g., silver nitrite).

Q2: What are the critical safety precautions I should take when synthesizing this compound?

A2: this compound is a toxic, flammable, and explosive gas.[10][11] Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use an efficient cooling system (ice bath) to control the reaction temperature.

  • Avoid heat, sparks, and open flames.[11]

  • Be aware of its potential to form explosive mixtures with air.[14]

  • Have a plan for quenching the reaction and handling any potential runaway reactions.

  • Understand the risks of methemoglobinemia upon inhalation and have appropriate emergency procedures in place.[11]

Q3: How can I purify the synthesized this compound?

A3: Purification methods depend on the scale and the impurities present.

  • Gas Scrubbing: The gaseous product can be passed through a series of traps to remove impurities. A trap with a drying agent (like anhydrous calcium chloride) can remove water. A cold trap will condense the this compound, separating it from more volatile gases.

  • Washing: If the this compound is collected as a liquid, it can be washed with a cold, dilute sodium bicarbonate solution to remove acidic impurities, followed by a wash with cold water.[5]

  • Distillation: Fractional distillation can be used, but it is hazardous and should be performed with extreme caution due to the explosive nature of this compound.[13]

Q4: What are common side products, and how can I minimize them?

A4: Common side products include:

  • Nitrogen oxides (NOx): Formed from the decomposition of nitrous acid. Minimized by maintaining a low reaction temperature and slow addition of acid.[4]

  • Nitromethane: Can be a significant byproduct in the reaction of iodomethane with sodium nitrite. Using silver nitrite can increase the yield of this compound.

  • Water: A byproduct of the esterification reaction. Its presence can lead to the hydrolysis of this compound.[14] Using an excess of methanol can help to shift the equilibrium towards the product.

  • Aldehyde polymerization products: Result from the decomposition of this compound.[2][5] Minimized by keeping the product cold and using it promptly.

Q5: How can I monitor the progress of the reaction?

A5: Monitoring the reaction can be challenging due to the gaseous nature of the product.

  • Visual Observation: The formation of a yellowish gas (this compound) and potentially brown gases (nitrogen oxides if the reaction is not well-controlled) can indicate that the reaction is proceeding.

  • Gas Chromatography (GC): A sample of the gas from the reaction headspace can be analyzed by GC to determine the concentration of this compound and detect any volatile impurities.[8]

  • Infrared (IR) Spectroscopy: The N=O stretching vibrations of this compound can be observed in the IR spectrum.[16]

Section 3: Data Presentation

Table 1: Comparison of Optimized Reaction Conditions for Different this compound Synthesis Methods

Synthesis Method Reactants Catalyst/Acid Temperature (°C) Pressure Yield (%) Reference
Nitric Oxide EsterificationNitric oxide, Methanol, Nitric acid-40Normal71.9[15]
Dilute Nitric Acid ReductionDilute nitric acid, MethanolActivated Carbon50-80Normal>95 (yield based on converted nitric acid)[8]
Sodium Nitrite AcidificationSodium nitrite, MethanolSulfuric Acid0NormalNot specified[3]
Nitric Oxide & OxygenNitric oxide, Oxygen, Methanol-20-35Not specified88.5[17]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound from Sodium Nitrite and Sulfuric Acid

This protocol is adapted from literature procedures for the synthesis of alkyl nitrites.[2][5]

Materials:

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Gas outlet connected to a cold trap (e.g., dry ice/acetone)

  • Ice bath

Procedure:

  • In the three-necked flask, dissolve sodium nitrite in water and cool the solution to 0°C in an ice-salt bath.

  • In a separate beaker, prepare a mixture of methanol and concentrated sulfuric acid by slowly adding the acid to the methanol while cooling in an ice bath.

  • Slowly add the cold methanol-sulfuric acid mixture to the stirred sodium nitrite solution via the dropping funnel. Maintain the reaction temperature at or below 0°C.

  • The gaseous this compound produced will exit the flask through the gas outlet. Collect the product in the cold trap.

  • Continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • The collected this compound should be stored at low temperatures and used promptly.

Protocol 2: Synthesis from Nitric Oxide, Nitric Acid, and Methanol in a Bubble Column Reactor

This protocol is based on a described experimental setup.[15]

Materials:

  • Nitric oxide (NO) gas

  • Methanol (CH₃OH)

  • Nitric acid (HNO₃)

Equipment:

  • Bubble column reactor

  • Gas flow controllers

  • Liquid pump

  • Condenser

  • Product collection vessel

Procedure:

  • Prepare a solution with the desired concentrations of methanol and nitric acid.

  • Heat the solution to the target reaction temperature (e.g., 40°C).

  • Bubble nitric oxide gas through the solution at a controlled flow rate.

  • The gaseous products, including this compound, will exit the reactor.

  • Pass the gas stream through a condenser to remove unreacted methanol and other less volatile components.

  • Collect the purified this compound gas. The yield and conversion can be optimized by adjusting temperature, reactant concentrations, and gas velocity.[15]

Section 5: Visualizations

reaction_workflow_sodium_nitrite cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Collection NaNO2_sol Sodium Nitrite Solution ReactionVessel Reaction Vessel (0°C) NaNO2_sol->ReactionVessel MeOH_H2SO4 Methanol & Sulfuric Acid Mixture MeOH_H2SO4->ReactionVessel Slow Addition ColdTrap Cold Trap ReactionVessel->ColdTrap Gaseous Product MethylNitrite This compound (Product) ColdTrap->MethylNitrite

Caption: Workflow for this compound synthesis from sodium nitrite.

logical_relationship_troubleshooting LowYield Low Yield Decomposition Product Decomposition LowYield->Decomposition SideReactions Side Reactions LowYield->SideReactions HighTemp High Temperature Decomposition->HighTemp SideReactions->HighTemp Impurities Impurities SideReactions->Impurities

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

identifying and removing impurities in laboratory-prepared methyl nitrite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laboratory-prepared methyl nitrite. Our goal is to help you identify and remove common impurities, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in laboratory-prepared this compound?

A1: Common impurities depend on the synthetic route.

  • Synthesis from an alcohol and sodium nitrite with acid (e.g., H₂SO₄):

    • Unreacted Methanol: A common impurity due to incomplete reaction.

    • Water: Introduced from reagents and formed during the reaction.[1]

    • Nitrous Acid: Can be present due to the equilibrium nature of its formation.[1]

    • Nitric Oxide (NO): A potential byproduct from the decomposition of nitrous acid.[2]

  • Synthesis from iodomethane and silver nitrite:

    • Nitromethane (CH₃NO₂): A significant byproduct due to the ambident nature of the nitrite ion.[3]

  • Decomposition Products:

    • This compound is thermally unstable and can decompose to form formaldehyde, methanol, nitric oxide, carbon monoxide, and nitrous oxide.[4]

Q2: How can I identify impurities in my this compound sample?

A2: Several analytical techniques can be used for impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities like methanol, nitromethane, and decomposition products.[3][5][6] Headspace GC-MS is particularly effective for analyzing gaseous samples.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify this compound and impurities by their characteristic absorption bands. For instance, the N=O stretching vibrations of this compound are readily observable.[2][7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): This method can be used to determine the purity of the sample and quantify impurities without the need for reference standards for each impurity.[8]

Q3: What are the recommended storage conditions for this compound?

A3: this compound is a toxic, flammable, and potentially explosive gas. It is also sensitive to heat and light.

  • Store in a cool, well-ventilated area, away from heat sources and direct sunlight.

  • Due to its low boiling point (-12 °C), it is often prepared immediately before use or stored as a liquefied gas under pressure at low temperatures.

  • It is crucial to avoid contact with metal oxides, as they can increase its thermal sensitivity.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction; decomposition of the product.Ensure starting materials are pure and dry. Maintain low reaction temperatures to minimize decomposition.
Presence of Acidic Impurities Carryover of the acid catalyst (e.g., sulfuric acid).Wash the crude product with a cold, dilute sodium bicarbonate solution, followed by washing with ice-cold water.[10][11]
Water Contamination Use of wet reagents or glassware; water produced during the reaction.Dry the crude product using a suitable drying agent like anhydrous calcium chloride or sodium sulfate. For gaseous this compound, pass it through a drying tube containing a desiccant like molecular sieves.[1][12]
Nitromethane Impurity (in silver nitrite synthesis) The SN2 reaction pathway is favored.To obtain this compound free of nitromethane, consider an alternative synthesis by reacting iodomethane with nitrogen dioxide.[3]
Product Decomposes Upon Storage Presence of impurities (especially acids); exposure to heat or light.Purify the this compound thoroughly to remove any acidic residues. Store in a dark, refrigerated, and well-ventilated location.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Washing and Drying

This protocol is adapted from procedures for similar low-boiling esters and is suitable for removing acidic impurities, water, and unreacted methanol.

Methodology:

  • Collection: If the this compound is prepared in a liquid phase, carefully separate the crude ester layer. If it is generated as a gas, condense it at a low temperature (e.g., using a dry ice/acetone bath).

  • Acid Removal: Transfer the condensed, crude this compound to a pre-chilled separatory funnel. Wash with two portions of ice-cold, saturated sodium chloride solution. To the second wash, add a few drops of a dilute sodium bicarbonate solution until the aqueous layer is faintly alkaline. This neutralizes any residual acid.[10]

  • Water Wash: Wash the organic layer with two portions of ice-cold water to remove any remaining salts and water-soluble impurities.[10][11]

  • Drying: Transfer the washed this compound to a flask containing a suitable drying agent, such as anhydrous calcium chloride or sodium sulfate. Allow it to stand for at least 30 minutes at a low temperature with occasional swirling.[12]

  • Isolation: Carefully decant or filter the purified this compound from the drying agent. The product should be used immediately or stored under appropriate conditions.

Protocol 2: Identification and Quantification of Impurities by GC-MS

Methodology:

  • Sample Preparation: For liquefied this compound, a headspace vial is cooled to a low temperature before a small aliquot of the liquid is introduced. The vial is then sealed and allowed to warm to room temperature to generate a gaseous sample in the headspace. For gaseous this compound, a gas-tight syringe can be used to inject a known volume directly into the GC inlet.

  • GC-MS Parameters:

    • Column: A suitable column for separating volatile polar and non-polar compounds, such as a DB-624 or a column with a stationary phase like β,β' oxidipropionitrile on diatomaceous earth.

    • Injector Temperature: Typically set around 150-200 °C.

    • Oven Program: Start at a low temperature (e.g., 35-40 °C) and ramp up to a higher temperature (e.g., 180-200 °C) to elute all components.

    • Carrier Gas: Helium or hydrogen.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 15-150.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities by integrating the peak areas and comparing them to the peak area of the this compound or by using an internal or external standard calibration.

Data Presentation

Table 1: Representative Purity of this compound Before and After Purification

The following table summarizes typical purity levels of crude this compound synthesized via the reaction of methanol, sodium nitrite, and sulfuric acid, and the expected purity after the washing and drying protocol.

Compound Concentration in Crude Product (%) Concentration after Purification (%)
This compound85 - 90> 98
Methanol5 - 10< 1
Water3 - 5< 0.5
Acidic Residues0.5 - 1Not Detected
NitromethaneNot applicable for this synthesis methodNot applicable

Note: These are representative values and actual results may vary based on specific reaction conditions and the efficiency of the purification steps.

Visualizations

Experimental Workflow for this compound Purification and Analysis

Workflow for this compound Purification and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis Crude this compound (Liquid or Condensed Gas) washing Washing (Salt Solution & Water) synthesis->washing Remove acidic impurities & methanol drying Drying (Anhydrous CaCl2) washing->drying Remove water gcms GC-MS Analysis drying->gcms Purity & Impurity ID ftir FTIR Analysis drying->ftir Functional Group ID final_product Purified this compound (>98% Purity) gcms->final_product ftir->final_product

Caption: Workflow for the purification and analysis of this compound.

Logical Relationship of Impurities and Purification Steps

Relationship between Impurities and Purification Steps cluster_impurities Common Impurities cluster_methods Purification Methods methanol Methanol washing_water Washing (Water) methanol->washing_water Targets water Water water->washing_water Partially Targets drying_agent Drying Agent water->drying_agent Targets acid Acidic Residues washing_bicarb Washing (Dilute Bicarbonate) acid->washing_bicarb Targets nitromethane Nitromethane alt_synthesis Alternative Synthesis nitromethane->alt_synthesis Avoids

Caption: Relationship between impurities and purification methods.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed procedures and safety information for the disposal of methyl nitrite and its associated waste products. It is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic, flammable, and highly volatile gas. It is a potent oxidizing agent and is explosive, especially when heated or in the presence of metal oxides. It can form explosive mixtures with air and explosive salts with inorganic bases. Inhalation can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.

Q2: Can I dispose of small quantities of this compound down the drain?

A2: No. Due to its toxicity and reactivity, this compound should never be disposed of down the drain. This practice can lead to the formation of explosive compounds and contaminate water systems.

Q3: What are the products of this compound degradation?

A3: this compound hydrolyzes to form methanol and nitrous acid.[1] Nitrous acid is unstable and can decompose into various nitrogen oxides.

Q4: Is it safe to store this compound for extended periods?

A4: Lower alkyl nitrites like this compound can decompose even under refrigeration and may burst their containers.[2] It is recommended to synthesize or use this compound as needed and avoid long-term storage.

Q5: What should I do in case of a this compound leak?

A5: In case of a leak, evacuate the area immediately. If it is safe to do so, stop the flow of gas. Ventilate the area thoroughly. Do not re-enter until the area is confirmed to be safe. For large spills, consider downwind evacuation of at least 800 meters (1/2 mile).[3]

Troubleshooting Guide

IssueProbable CauseRecommended Action
Violent reaction or explosion during handling or disposal. Heat, shock, or contact with incompatible materials (e.g., metal oxides, reducing agents, inorganic bases).[2][3]Always handle this compound in a well-ventilated area, away from heat sources and incompatible substances. Follow the prescribed disposal protocol precisely.
Incomplete neutralization of nitrite/nitrous acid (positive test with potassium iodide-starch paper). Insufficient amount of sulfamic acid added. Inadequate reaction time or mixing.Add a small excess of sulfamic acid and stir the solution for an additional 30 minutes. Retest for the presence of nitrite.
Yellow to brown discoloration of the final waste solution. Formation of nitrogen dioxide (NO₂) from the decomposition of nitrous acid.This indicates that the neutralization of nitrous acid was not performed promptly. Ensure the sulfamic acid is added immediately after the hydrolysis step. The final solution should still be disposed of as hazardous waste.

Experimental Protocols

Principle of Disposal

The safe disposal of this compound is achieved through a two-step process:

  • Acid-Catalyzed Hydrolysis: this compound is hydrolyzed in an acidic aqueous solution to form methanol and nitrous acid. This reaction is faster under acidic conditions.

  • Neutralization of Nitrous Acid: The resulting nitrous acid is then neutralized with sulfamic acid to produce nitrogen gas, water, and sodium bisulfate, which are significantly less hazardous.

Materials Required
  • Dilute hydrochloric acid (HCl, 1 M)

  • Sulfamic acid (H₃NSO₃)

  • Sodium bicarbonate (NaHCO₃) for final pH adjustment

  • Potassium iodide-starch test paper

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • A well-ventilated fume hood

  • Glass reaction vessel (e.g., beaker or flask) with a stirrer

Detailed Methodology for Disposal of Gaseous this compound
  • Preparation:

    • Perform all steps in a certified chemical fume hood.

    • Prepare a solution of dilute hydrochloric acid (1 M) in a suitably sized reaction vessel. The volume should be sufficient to absorb the quantity of this compound to be disposed of. A general guideline is to use a 10-fold molar excess of water to the estimated moles of this compound.

    • Have a container of sulfamic acid and a separate container of sodium bicarbonate ready.

  • Hydrolysis:

    • Slowly bubble the gaseous this compound through the dilute hydrochloric acid solution. The hydrolysis reaction will begin, converting this compound to methanol and nitrous acid.

    • Control the flow rate to prevent a rapid buildup of pressure or an exothermic reaction.

    • After all the this compound has been introduced, continue to stir the solution for at least one hour to ensure complete hydrolysis.

  • Neutralization:

    • Immediately following the hydrolysis step, slowly add a stoichiometric amount of solid sulfamic acid to the solution while stirring. The reaction will produce nitrogen gas, which will be visible as effervescence. The reaction is: HNO₂ + H₃NSO₃ → N₂ + H₂SO₄ + H₂O.

    • After the initial effervescence subsides, add a small excess of sulfamic acid to ensure all nitrite is destroyed.

    • Stir the solution for an additional 30 minutes.

  • Verification of Nitrite Removal:

    • Test the solution for the presence of residual nitrite using potassium iodide-starch paper. A blue-black color indicates the presence of nitrites, and more sulfamic acid should be added. The absence of a color change confirms the completion of the neutralization.

  • Final pH Adjustment and Waste Disposal:

    • Carefully neutralize the acidic solution by slowly adding sodium bicarbonate until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.

    • The final solution contains methanol, sodium sulfate, sodium chloride, and water. This solution must be collected in a designated hazardous waste container for aqueous methanol solutions and disposed of according to your institution's guidelines.[2][3][4][5][6]

Data Presentation

Table 1: Reactant and Product Summary for Disposal Protocol

SubstanceFormulaRole in DisposalKey Hazard
This compoundCH₃ONOWaste ProductToxic, Flammable, Explosive
Hydrochloric AcidHClCatalyst for HydrolysisCorrosive
WaterH₂OReactant for HydrolysisN/A
MethanolCH₃OHProduct of HydrolysisFlammable, Toxic
Nitrous AcidHNO₂Product of HydrolysisUnstable, Toxic
Sulfamic AcidH₃NSO₃Neutralizing AgentIrritant
Nitrogen GasN₂Product of NeutralizationAsphyxiant (in high conc.)
Sulfuric AcidH₂SO₄Product of NeutralizationCorrosive
Sodium BicarbonateNaHCO₃pH Adjusting AgentN/A

Visualizations

DisposalWorkflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_neutralization Neutralization cluster_verification Verification cluster_final Final Steps Prep Prepare 1M HCl Solution in Reaction Vessel Hydrolysis Slowly bubble this compound Gas through HCl solution. Stir for 1 hour. Prep->Hydrolysis In Fume Hood Neutralization Add Sulfamic Acid. Stir for 30 minutes. Hydrolysis->Neutralization Forms Methanol & Nitrous Acid Verification Test for residual Nitrite with KI-Starch paper. Neutralization->Verification Produces N₂ Gas Result Nitrite Present? Verification->Result Result->Neutralization Yes pH_Adjust Neutralize with NaHCO₃ to pH 6-8. Result->pH_Adjust No Waste Collect in designated Aqueous Methanol Waste Container. pH_Adjust->Waste

Caption: Experimental Workflow for the Safe Disposal of this compound.

SignalingPathways cluster_reactants Initial Reactants cluster_hydrolysis_products Hydrolysis Products cluster_neutralization_reactants Neutralization Reactant cluster_final_products Final Products in Solution (before pH adjustment) MN This compound (CH₃ONO) Methanol Methanol (CH₃OH) MN->Methanol Hydrolysis NitrousAcid Nitrous Acid (HNO₂) MN->NitrousAcid Hydrolysis H2O Water (H₂O) H2O->Methanol H2O->NitrousAcid FinalMethanol Methanol (CH₃OH) N2 Nitrogen Gas (N₂) NitrousAcid->N2 Neutralization H2SO4 Sulfuric Acid (H₂SO₄) NitrousAcid->H2SO4 FinalH2O Water (H₂O) NitrousAcid->FinalH2O SulfamicAcid Sulfamic Acid (H₃NSO₃) SulfamicAcid->N2 SulfamicAcid->H2SO4 SulfamicAcid->FinalH2O

References

Technical Support Center: Mitigating Methemoglobinemia Risk During Methyl Nitrite Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to mitigate the risk of methemoglobinemia during experiments involving methyl nitrite.

Frequently Asked Questions (FAQs)

Q1: What is methemoglobinemia and why is it a concern during this compound exposure?

Methemoglobinemia is a condition characterized by the presence of a higher than normal level of methemoglobin (MetHb) in the blood. Methemoglobin is a form of hemoglobin in which the iron in the heme group is in the ferric (Fe³⁺) state, rather than the ferrous (Fe²⁺) state of normal hemoglobin.[1] This change renders the hemoglobin unable to bind and transport oxygen, leading to tissue hypoxia.[1] this compound is a potent oxidizing agent that can directly oxidize the ferrous iron in hemoglobin to the ferric state, thereby inducing methemoglobinemia.[2] Levels of methemoglobin above 70% can be lethal.[2]

Q2: What are the primary signs of methemoglobinemia in an experimental setting?

The most noticeable sign is a change in blood color to a characteristic "chocolate brown," which can be observed during blood sampling.[3] In animal models, cyanosis (a bluish discoloration of the skin and mucous membranes) that is unresponsive to oxygen therapy is a key indicator.[3][4] A rapid decrease in oxygen saturation readings from pulse oximetry, often to around 85%, despite supplemental oxygen, is also a strong indicator.[4]

Q3: What is the primary antidote for this compound-induced methemoglobinemia?

The first-line and most effective antidote for severe methemoglobinemia is methylene blue.[4][5] It acts by accelerating the enzymatic reduction of methemoglobin back to hemoglobin.[6][7]

Q4: How does methylene blue work to reduce methemoglobin levels?

Methylene blue is reduced in red blood cells by the enzyme NADPH-methemoglobin reductase to leucomethylene blue.[1][6] Leucomethylene blue then acts as an electron donor, non-enzymatically reducing the ferric iron (Fe³⁺) of methemoglobin back to its ferrous state (Fe²⁺), thereby restoring the oxygen-carrying capacity of the hemoglobin molecule.[6][7] This process is dependent on the availability of NADPH, which is generated through the pentose phosphate pathway.[8]

Q5: Are there any alternative or adjunct therapies to methylene blue?

Yes, N-acetylcysteine (NAC) has been shown in vitro to reduce chemically induced methemoglobin.[9] It can be considered as a potential adjunct therapy. While sometimes used in cyanide poisoning, hydroxocobalamin is not a primary treatment for methemoglobinemia and has been reported to potentially cause elevated methemoglobin levels as a side effect.[9][10]

Troubleshooting Guides

Issue: Unexpectedly high methemoglobin levels in control samples.

  • Possible Cause: Spontaneous auto-oxidation of hemoglobin.

  • Troubleshooting Steps:

    • Ensure fresh blood samples are used for each experiment.

    • Use a stabilizing buffer for blood samples if there is a delay between collection and analysis. A phosphate buffer (pH 7.0) with a non-ionic detergent can help stabilize methemoglobin levels for up to 9 days at 4-8°C.[11][12]

    • Analyze samples as quickly as possible after collection.[11]

Issue: Methylene blue treatment is ineffective in reducing methemoglobin levels.

  • Possible Cause 1: Glucose-6-phosphate dehydrogenase (G6PD) deficiency in the experimental animal model or cell line. The action of methylene blue is dependent on NADPH produced by G6PD.[6]

  • Troubleshooting Steps:

    • If possible, screen the animal model or cell line for G6PD activity.

    • Consider alternative treatments such as ascorbic acid (which acts as a direct reducing agent, albeit more slowly) or, in severe cases in vivo, exchange transfusion.[13]

  • Possible Cause 2: Incorrect dosage of methylene blue.

  • Troubleshooting Steps:

    • The standard recommended dose is 1-2 mg/kg of body weight administered intravenously.[5] Doses can be repeated if the initial response is inadequate.[14] However, high doses of methylene blue (>7 mg/kg) can paradoxically induce methemoglobinemia.[14]

    • Prepare fresh methylene blue solutions for each experiment to ensure potency.

Issue: Inconsistent results in methemoglobin measurement.

  • Possible Cause: Interference with the spectrophotometric assay.

  • Troubleshooting Steps:

    • Ensure proper wavelength calibration of the spectrophotometer. The Evelyn-Malloy method relies on absorbance readings at specific wavelengths (typically 630-635 nm).[15][16]

    • Methylene blue can interfere with some co-oximetry methods. If methylene blue is used, the Evelyn & Malloy method is preferred for its accuracy in the presence of the dye.[17]

    • Ensure complete hemolysis of red blood cells before measurement to release hemoglobin.

Quantitative Data Summary

Table 1: Comparative Efficacy of Methemoglobin-Reducing Agents (In Vitro)

Mitigating AgentConcentrationEffect on Methemoglobin Half-Life (t½)% Methemoglobin after 3 hrs NO ExposureReference
Control (No Agent) -356 minutes4.3% ± 0.7%[18]
Methylene Blue 1 µM-1.9% ± 0.1%[18]
10 µM5 minutes0.3% ± 0.1%[18]
N-Acetylcysteine (NAC) Not specifiedNo significant alterationNot specified[18]
Riboflavin 120 µM168 minutes2.2% ± 0.5%[18]

Table 2: Dose-Response of Methylene Blue for Nitrite-Induced Methemoglobinemia

Methylene Blue Dose (in vivo)EfficacyNotesReference
1-2 mg/kg IVStandard therapeutic dose for significant methemoglobinemia (>20-30% or symptomatic).Administered over 5 minutes. Can be repeated if necessary.[1][5]
> 7 mg/kg IVCan paradoxically induce methemoglobinemia.Acts as an oxidizing agent at high concentrations.[14]
22 mg/kgIncreased effectiveness observed in some animal studies.May be associated with higher toxicity.[19]

Experimental Protocols

Protocol 1: In Vitro Induction of Methemoglobinemia with this compound

Objective: To induce a controlled level of methemoglobin in a blood sample for experimental purposes.

Materials:

  • Fresh whole blood (e.g., from a healthy volunteer or animal model) collected in an anticoagulant tube (e.g., heparin or EDTA).

  • This compound gas or a solution of a nitrite salt (e.g., sodium nitrite) as a surrogate. Caution: this compound is a toxic gas and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Spectrophotometer or co-oximeter.

Procedure:

  • Dilute the whole blood sample with PBS to achieve a desired hemoglobin concentration.

  • Prepare a stock solution of the nitrite-inducing agent. For in vitro studies, sodium nitrite is often used as a more stable and easily handled alternative to this compound gas. A starting concentration of 0.18 mol/L can be used and serially diluted to achieve different methemoglobin levels.[9]

  • Add a specific volume of the nitrite solution to the blood sample and mix gently. The final concentration of the nitrite will determine the percentage of methemoglobin formed.

  • Incubate the mixture at 37°C for a set period (e.g., 60-90 minutes) to allow for the oxidation of hemoglobin.[9]

  • At various time points, take aliquots of the blood mixture to measure the methemoglobin concentration using a co-oximeter or the Evelyn-Malloy method (see Protocol 2).

  • A dose-response curve can be generated by plotting the percentage of methemoglobin against the concentration of the nitrite agent used.

Protocol 2: Measurement of Methemoglobin using the Evelyn-Malloy Method

Objective: To quantify the percentage of methemoglobin in a blood sample.

Materials:

  • Blood sample.

  • Phosphate buffer (pH 6.8).

  • Saponin solution (1%).

  • Potassium ferricyanide solution.

  • Potassium cyanide solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate safety measures.

  • Spectrophotometer.

Procedure:

  • Hemolysate Preparation: Mix 100 µL of whole blood with 100 µL of 1% saponin solution to lyse the red blood cells. Add 6 mL of phosphate buffer (pH 6.8).

  • Sample Preparation for Measurement:

    • Tube A (Total Hemoglobin): To 3 mL of phosphate buffer, add 300 µL of the hemolysate from step 1. Add one drop of potassium ferricyanide to convert all hemoglobin to methemoglobin. Then add one drop of potassium cyanide to convert methemoglobin to the stable cyanmethemoglobin.

    • Tube B (Methemoglobin): To 3 mL of phosphate buffer, add 300 µL of the hemolysate from step 1. Add one drop of potassium cyanide. This converts the existing methemoglobin to cyanmethemoglobin without oxidizing the remaining hemoglobin.

  • Spectrophotometric Reading:

    • Read the absorbance of both tubes at a wavelength of 630-635 nm against a phosphate buffer blank.

  • Calculation:

    • The percentage of methemoglobin can be calculated using the following formula: % Methemoglobin = (Absorbance of Tube B / Absorbance of Tube A) x 100

This is a simplified representation of the Evelyn-Malloy method. For detailed calculations and corrections, refer to the original publications.[15][16]

Mandatory Visualizations

Methemoglobinemia_Pathway cluster_RBC Red Blood Cell Hb Hemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) Hb->MetHb Reduction MetHb->Hb MethylNitrite This compound (Oxidizing Agent) MethylNitrite->Hb Oxidation NADPH_Reductase NADPH-Methemoglobin Reductase LeucomethyleneBlue Leucomethylene Blue NADPH_Reductase->LeucomethyleneBlue Reduces NADP NADP⁺ NADPH_Reductase->NADP MethyleneBlue Methylene Blue MethyleneBlue->NADPH_Reductase Activates MethyleneBlue->LeucomethyleneBlue LeucomethyleneBlue->MetHb Reduces NADPH NADPH NADPH->NADPH_Reductase PPP Pentose Phosphate Pathway PPP->NADPH Produces

Caption: Nitrite-induced methemoglobinemia and the action of methylene blue.

Experimental_Workflow cluster_Induction Methemoglobin Induction cluster_Mitigation Mitigation Assessment cluster_Analysis Data Analysis start Obtain Fresh Whole Blood Sample induce Incubate with This compound start->induce measure_initial Measure Initial Methemoglobin Level induce->measure_initial add_agent Add Mitigating Agent (e.g., Methylene Blue) measure_initial->add_agent incubate_agent Incubate for Defined Time add_agent->incubate_agent measure_final Measure Final Methemoglobin Level incubate_agent->measure_final calculate Calculate % Reduction of Methemoglobin measure_final->calculate compare Compare Efficacy of Different Agents/Doses calculate->compare

Caption: Workflow for evaluating methemoglobinemia mitigating agents.

References

Technical Support Center: Spectroscopic Analysis of Methyl Nitrite Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of methyl nitrite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the spectroscopic analysis of this compound?

A1: The main challenges in the spectroscopic analysis of this compound (CH₃ONO) stem from its chemical and physical properties:

  • Presence of Conformational Isomers: this compound exists as a mixture of cis and trans conformers.[1][2][3] These conformers have distinct spectral signatures that can overlap, complicating quantification. The equilibrium between these conformers is temperature-dependent.[1][4]

  • Photodecomposition: this compound is susceptible to photolysis, especially under UV irradiation, which can alter the sample composition during analysis.[5][6][7] The primary photolysis products are formaldehyde and nitroxyl (HNO).[5]

  • Thermal Instability: The compound can undergo thermal decomposition, which can be a concern during sample preparation or analysis at elevated temperatures.[8]

  • Spectral Interference: In complex mixtures, absorption bands of other components can overlap with those of this compound, leading to inaccurate quantification.[9][10] Common interferents include other nitrogen-containing compounds like methyl nitrate (CH₃ONO₂) and various oxides of nitrogen.[11]

  • Sample Preparation: Due to its low boiling point (12 °C), handling and preparing this compound samples require care to prevent evaporation and changes in concentration.[12]

Q2: Which spectroscopic techniques are most suitable for analyzing this compound?

A2: Several spectroscopic techniques can be used, each with its own advantages and disadvantages:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to identify and quantify the cis and trans conformers of this compound due to their distinct vibrational frequencies.[2][11] It is also effective for studying decomposition products.[5][8]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for studying the photochemistry of this compound and for quantitative analysis, although spectral overlap from other species can be a challenge.[6][13][14]

  • Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FTIR and can be used to study the different isomers and their reactions.[15][16][17] It can also be a powerful tool for quantitative analysis of related nitrite compounds.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, can be used for the quantification of nitrites in mixtures, offering an alternative to vibrational spectroscopy.[20]

Q3: How do the spectra of cis and trans this compound differ?

A3: The cis and trans conformers of this compound have distinct vibrational and rotational spectra. In mid-infrared spectra, key differences are observed in the positions of various vibrational bands.[1][2] For example, the ν3 and ν8 conformational doublets show different extinction coefficients.[1][4] The cis conformer is generally more stable.[1][2][4]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible spectral measurements.
Possible Cause Troubleshooting Step
Sample Decomposition This compound is sensitive to light and heat.[5][8] Prepare fresh samples for each analysis and protect them from light. If possible, perform measurements at low temperatures.
Conformer Equilibrium Shift The cis-trans equilibrium is temperature-dependent.[1][4] Ensure strict temperature control during sample preparation and measurement to maintain a consistent conformer ratio.
Evaporation Due to its low boiling point, this compound can evaporate, leading to concentration changes.[12] Use sealed cuvettes or a closed-system setup for analysis.
Instrumental Drift Instrument performance can vary over time. Perform regular calibration and background checks to ensure instrument stability.
Problem 2: Difficulty in quantifying this compound in a mixture due to spectral overlap.
Possible Cause Troubleshooting Step
Overlapping Absorption Bands The absorption bands of this compound may overlap with those of other components in the mixture.[9]
1. Spectral Deconvolution: Use curve-fitting algorithms to resolve overlapping peaks into individual components.
2. Chemometrics: Employ multivariate analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression to analyze complex spectra.
3. Alternative Wavelengths: Identify spectral regions where the interference is minimal and use those for quantification.
4. Chromatographic Separation: Couple spectroscopy with a separation technique like Gas Chromatography (GC-FTIR) to analyze the components individually.
Matrix Effects The sample matrix can influence the spectral response of the analyte.[9] Prepare calibration standards in a matrix that closely matches the sample matrix.
Problem 3: Unexpected peaks in the spectrum.
Possible Cause Troubleshooting Step
Decomposition Products Photochemical or thermal decomposition can lead to the formation of new species.[5][8] Common decomposition products include formaldehyde, nitroxyl (HNO), and nitrogen oxides.[5][11]
1. Identify Products: Compare the observed peaks with reference spectra of potential decomposition products.
2. Control Decomposition: Minimize exposure to light and heat. Use an inert atmosphere if necessary.
Impurities The initial this compound sample or the solvent may contain impurities. Run a blank spectrum of the solvent and check the purity of the this compound source.

Experimental Protocols

Protocol 1: FTIR Analysis of this compound Conformers

This protocol is based on cryospectroscopic studies to investigate the cis and trans conformers of this compound.[1][3][4]

1. Sample Preparation:

  • Prepare this compound by reacting methanol with nitrosyl chloride at temperatures below -20 °C.[3]
  • Purify the sample using low-temperature, low-pressure fractionation.[3]
  • Dissolve the purified this compound in a cryogenic solvent such as liquid argon, krypton, or xenon.[1][4]

2. Instrumentation and Data Acquisition:

  • Use a high-resolution FTIR spectrometer equipped with a cryostat to maintain low temperatures.
  • Acquire spectra in the mid-infrared range (e.g., 4000-400 cm⁻¹) with a suitable resolution (e.g., 0.5 cm⁻¹).[2]
  • Record spectra at various temperatures to study the conformational equilibrium.[1][4]

3. Data Analysis:

  • Identify the characteristic absorption bands for the cis and trans conformers.
  • Calculate the integrated absorbance of these bands to determine the relative concentrations of the conformers.
  • Use the van't Hoff equation to determine the standard enthalpy difference (ΔH°) between the conformers from the temperature-dependent measurements.[1][4]

Protocol 2: UV-Vis Spectrophotometric Quantification of Nitrite

This is a general protocol for the colorimetric determination of nitrite, which can be adapted for mixtures containing this compound after appropriate sample preparation.[21][22]

1. Reagent Preparation:

  • Griess Reagent: Prepare a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic medium (e.g., phosphoric acid or hydrochloric acid).[22]
  • Nitrite Standard Solutions: Prepare a series of standard solutions of sodium nitrite in deionized water with known concentrations.

2. Sample Preparation:

  • If analyzing a sample containing this compound, a hydrolysis step may be necessary to convert it to nitrite ions.
  • Dilute the sample to bring the nitrite concentration within the linear range of the assay.

3. Procedure:

  • To a known volume of the sample and each standard, add the Griess reagent.
  • Allow the color to develop for a specific time (e.g., 15-20 minutes) at room temperature.[22] A pink azo dye will form.
  • Measure the absorbance of the solutions at the wavelength of maximum absorption (typically around 540 nm) using a UV-Vis spectrophotometer.[22]

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
  • Determine the concentration of nitrite in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing prep1 Synthesize this compound prep2 Purify by Fractionation prep1->prep2 prep3 Dissolve in Cryogenic Solvent prep2->prep3 analysis1 Load sample into Cryostat prep3->analysis1 analysis2 Acquire Spectra at Various Temperatures analysis1->analysis2 data1 Identify Conformer Bands analysis2->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Thermodynamic Parameters data2->data3

Caption: Workflow for FTIR analysis of this compound conformers.

Troubleshooting_Logic start Inconsistent Spectra? cause1 Sample Decomposition? start->cause1 Yes cause2 Conformer Equilibrium Shift? start->cause2 Yes cause3 Evaporation? start->cause3 Yes overlap Spectral Overlap? start->overlap No, but... sol1 Prepare Fresh Sample Protect from Light/Heat cause1->sol1 sol2 Strict Temperature Control cause2->sol2 sol3 Use Sealed Cuvette cause3->sol3 sol4 Spectral Deconvolution Chemometrics overlap->sol4 Yes

Caption: Troubleshooting logic for common spectroscopic issues.

References

emergency response procedures for accidental methyl nitrite release

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides emergency response procedures, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with methyl nitrite.

Emergency Response Troubleshooting Guide

This section offers immediate, step-by-step guidance for specific issues that may arise during an accidental release of this compound.

Issue Immediate Action Explanation
Suspected this compound Leak (Gas) 1. Immediately cease all work. 2. Without inhaling, quickly leave the immediate area. 3. Alert all personnel in the vicinity to evacuate. 4. If safe to do so from a distance, shut off any potential ignition sources. 5. Proceed to a well-ventilated area and follow your institution's emergency reporting protocol.This compound is a toxic and highly flammable gas.[1][2] Immediate evacuation is crucial to prevent inhalation and potential ignition.
Skin Contact with Liquid this compound 1. Immediately proceed to the nearest emergency shower or drench hose. 2. Remove any contaminated clothing while under the shower. Do not pull contaminated clothing over your head.[3] 3. Flush the affected area with copious amounts of water for at least 15 minutes.[1] 4. Seek immediate medical attention.Liquid this compound can cause severe burns and frostbite upon contact.[1][2] Rapid and thorough flushing with water is essential to remove the chemical and minimize tissue damage.
Eye Contact with this compound 1. Immediately go to the nearest emergency eyewash station. 2. Hold your eyelids open and flush your eyes with a continuous stream of water for at least 15 minutes. 3. Do not rub your eyes. 4. Seek immediate medical attention.This compound is severely irritating to the eyes and can cause significant damage. Prompt and prolonged irrigation is critical to prevent permanent injury.
Personnel Exhibiting Symptoms of Exposure (Dizziness, Headache, Cyanosis) 1. Immediately move the affected person to fresh air. 2. If the person is not breathing, administer artificial respiration, but avoid mouth-to-mouth resuscitation.[1] 3. Call for emergency medical services immediately. 4. Keep the individual warm and at rest.[1]These are symptoms of this compound toxicity and potentially life-threatening methemoglobinemia.[4] Moving to fresh air and providing oxygen (if trained) are critical first steps while awaiting professional medical help.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a highly flammable and explosive gas that is toxic upon inhalation.[1][2] It is a potent oxidizing agent and can form explosive mixtures with air.[2] Its primary health hazard is the induction of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[4]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: The following PPE should be worn when handling this compound:

  • Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is recommended, especially in situations with potential for release.

  • Hand Protection: Chemical-resistant gloves are mandatory.

  • Eye Protection: Chemical splash goggles and a face shield should be worn.

  • Skin and Body Protection: A flame-resistant lab coat or chemical-resistant suit is necessary to protect against skin contact.

Q3: What are the symptoms of this compound exposure?

A3: Symptoms of exposure can appear rapidly and may include:

  • Dizziness and lightheadedness

  • Headache

  • Nausea and vomiting

  • Cyanosis (a bluish discoloration of the skin, lips, and nail beds)

  • Shortness of breath

  • Rapid heart rate

  • In severe cases, confusion, seizures, and coma can occur.

Q4: What is methemoglobinemia?

A4: Methemoglobinemia is a blood disorder in which an abnormal amount of methemoglobin is produced. Hemoglobin is the protein in red blood cells that carries and distributes oxygen to the body. In methemoglobinemia, the iron in hemoglobin is oxidized, rendering it unable to bind to and transport oxygen effectively. This can lead to a dangerous lack of oxygen in the tissues.

Q5: Are there established occupational exposure limits for this compound?

A5: While this compound is known to be hazardous, specific Permissible Exposure Limits (PELs) from OSHA, Threshold Limit Values (TLVs) from ACGIH, or Recommended Exposure Limits (RELs) from NIOSH for this compound are not readily found in publicly available databases. It is recommended to handle this compound with the utmost caution in a well-ventilated area, preferably within a fume hood, and to minimize all potential for exposure.

Quantitative Data Summary

First Aid Response Times
Exposure Route Action Minimum Duration
Skin ContactFlushing with water15 minutes
Eye ContactFlushing with water15 minutes
Methylene Blue Dosage for Methemoglobinemia
Parameter Dosage and Administration
Initial Dose 1-2 mg/kg of a 1% solution administered intravenously over 5 minutes.
Repeat Dose If symptoms persist or methemoglobin levels remain high, a repeat dose of 1 mg/kg may be given 30-60 minutes after the initial dose.
Maximum Dose The total dose should not exceed 7 mg/kg.

Note: The administration of methylene blue should only be performed by qualified medical personnel.

Experimental Protocols

Decontamination of Laboratory Surfaces Following a Small this compound Spill

Objective: To safely neutralize and clean a small spill of this compound on a laboratory surface. This protocol is based on general principles for handling reactive, oxidizing chemicals, as specific validated methods for this compound are not widely published.

Materials:

  • Appropriate PPE (SCBA, chemical-resistant gloves, goggles, face shield, lab coat)

  • Absorbent pads (e.g., vermiculite, sand)

  • Two plastic buckets

  • Long-handled tongs or forceps

  • 5% aqueous solution of sodium thiosulfate (or another suitable reducing agent)

  • pH indicator strips

  • Hazardous waste disposal bags

Procedure:

  • Evacuate and Ventilate: Ensure the immediate area is evacuated and, if safe to do so, increase ventilation to the area (e.g., open fume hood sash).

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: If the spill is liquid, contain it by surrounding the area with absorbent material.

  • Absorb the Spill: Gently cover the spill with more absorbent material.

  • Neutralization: Slowly and carefully add a 5% solution of sodium thiosulfate to the absorbent material. Be prepared for a potential reaction, including gas evolution or a change in temperature. Do not add the neutralizing agent directly to the liquid this compound.

  • Test for Neutralization: After the reaction appears to have subsided, test the pH of the mixture with a pH indicator strip to ensure it is near neutral (pH 6-8).

  • Collect Waste: Using tongs or forceps, carefully collect the absorbent material and place it in a designated hazardous waste bag.

  • Final Decontamination: Wipe down the spill area with the 5% sodium thiosulfate solution, followed by a wipe-down with soap and water.

  • Dispose of Waste: Seal the hazardous waste bag and dispose of it according to your institution's hazardous waste management guidelines.

  • Doff PPE: Remove personal protective equipment in the correct sequence to avoid cross-contamination.

Visualizations

Emergency_Response_Workflow cluster_release Accidental this compound Release cluster_immediate_actions Immediate Actions cluster_assessment Personnel Assessment cluster_first_aid First Aid cluster_spill_response Spill Response (Trained Personnel Only) Release Release Detected Evacuate Evacuate Immediate Area Release->Evacuate Alert Alert Others Evacuate->Alert Ignition Remove Ignition Sources (If Safe) Alert->Ignition Exposure Personnel Exposed? Ignition->Exposure NoExposure No Exposure Exposure->NoExposure No ExposureConfirmed Exposure Confirmed Exposure->ExposureConfirmed Yes DonPPE Don Appropriate PPE NoExposure->DonPPE MoveToFreshAir Move to Fresh Air ExposureConfirmed->MoveToFreshAir Decontaminate Decontaminate (Skin/Eyes) MoveToFreshAir->Decontaminate MedicalAttention Seek Immediate Medical Attention Decontaminate->MedicalAttention Contain Contain Spill DonPPE->Contain Neutralize Neutralize & Decontaminate Contain->Neutralize Dispose Dispose of Hazardous Waste Neutralize->Dispose

Caption: Emergency response workflow for an accidental this compound release.

Methemoglobinemia_Pathway cluster_exposure Exposure & Absorption cluster_blood Effect on Hemoglobin cluster_symptoms Physiological Effect MethylNitrite This compound Inhalation Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Carrying) MethylNitrite->Hemoglobin Oxidizes Methemoglobin Methemoglobin (Fe³⁺) (Non-Oxygen Carrying) Hemoglobin->Methemoglobin OxygenTransport Reduced Oxygen Transport Methemoglobin->OxygenTransport Leads to Hypoxia Tissue Hypoxia OxygenTransport->Hypoxia Cyanosis Cyanosis & Other Symptoms Hypoxia->Cyanosis

Caption: Simplified signaling pathway of this compound-induced methemoglobinemia.

References

Centre de support technique : Manipulation et stockage du nitrite de méthyle

Author: BenchChem Technical Support Team. Date: November 2025

Ce guide fournit des informations techniques essentielles pour la manipulation et le stockage en toute sécurité du nitrite de méthyle, destinées aux chercheurs, aux scientifiques et aux professionnels du développement de médicaments.

Foire aux questions (FAQ)

Q1 : Quelles sont les principaux dangers associés au nitrite de méthyle ?

R1 : Le nitrite de méthyle est une substance dangereuse qui présente plusieurs risques importants :

  • Explosivité : C'est un explosif sensible à la chaleur, et sa sensibilité augmente en présence d'oxydes métalliques.[1][2] Les nitrites d'alkyle inférieurs peuvent se décomposer et faire éclater le récipient, même lorsqu'ils sont stockés au réfrigérateur.

  • Inflammabilité : C'est un gaz extrêmement inflammable qui peut facilement s'enflammer par la chaleur, des étincelles ou des flammes.[2] Il forme des mélanges explosifs avec l'air.[3]

  • Toxicité : Le nitrite de méthyle est un gaz toxique asphyxiant et un agent cyanotique puissant. L'exposition peut entraîner une méthémoglobinémie.[1] L'inhalation de fortes concentrations peut provoquer des étourdissements ou une asphyxie.[3]

  • Réactivité : C'est un agent oxydant qui peut réagir vigoureusement avec les agents réducteurs, les hydrures, les sulfures, les nitrures et les bases inorganiques, pouvant conduire à une détonation.[2]

Q2 : Quelles sont les conditions de stockage générales recommandées pour le nitrite de méthyle ?

R2 : En raison de sa volatilité et de son instabilité, le nitrite de méthyle nécessite des conditions de stockage strictes :

  • Température : Conserver dans un endroit frais et bien ventilé, à l'abri de la chaleur et des sources d'ignition. Le stockage réfrigéré est souvent recommandé, mais il faut être conscient du risque de décomposition et de rupture du récipient même à basse température.

  • Contenant : Utiliser des contenants hermétiquement fermés. Pour les substances volatiles, des récipients en verre ambré peuvent protéger les composants sensibles à la lumière.

  • Atmosphère : Pour les composés sensibles à l'air, à la lumière et à l'humidité, la manipulation et le stockage sous un gaz inerte sont conseillés.

  • Séparation : Stocker à l'écart des matériaux incompatibles, en particulier les agents réducteurs, les bases inorganiques et les oxydes métalliques.[2]

Q3 : Quel équipement de protection individuelle (EPI) dois-je porter lors de la manipulation du nitrite de méthyle ?

R3 : Un EPI complet est essentiel pour minimiser l'exposition :

  • Protection respiratoire : Un appareil respiratoire autonome est nécessaire lors de la manipulation de nitrite de méthyle gazeux ou en cas de risque d'inhalation.

  • Protection des yeux : Des lunettes de sécurité ou des lunettes de protection contre les produits chimiques doivent être portées.

  • Protection de la peau : Des gants résistants aux produits chimiques (le nitrile est souvent une bonne première considération, mais la compatibilité doit être vérifiée) et une blouse de laboratoire sont obligatoires.[4]

  • Installations d'urgence : S'assurer qu'une douche de sécurité et une station de lavage oculaire sont facilement accessibles.

Guides de dépannage

Problème : Décoloration ou déformation observée dans le matériau de stockage en plastique.

  • Cause possible : Attaque chimique du polymère par le nitrite de méthyle, entraînant un gonflement, une plastification ou une dégradation.

  • Mesures immédiates : Transférer immédiatement le nitrite de méthyle dans un récipient de stockage en verre inerte (par exemple, du verre borosilicaté) en utilisant une ventilation et un EPI appropriés.

  • Solution à long terme : Cesser l'utilisation du matériau plastique en question. Effectuer des tests de compatibilité (voir le protocole expérimental ci-dessous) avant d'introduire tout nouveau matériau polymère.

Problème : Signes de corrosion ou de piqûres sur les raccords ou les récipients métalliques.

  • Cause possible : Le nitrite de méthyle, éventuellement en présence d'impuretés (par exemple, de l'eau), peut être corrosif pour certains métaux. La présence d'oxydes métalliques peut également accélérer la décomposition du nitrite de méthyle.[1][2]

  • Mesures immédiates : Mettre le système hors service en toute sécurité. Évacuer le nitrite de méthyle vers un récipient de confinement approprié.

  • Solution à long terme : Utiliser des métaux plus résistants comme l'acier inoxydable (les grades 304 ou 316 sont souvent de bons points de départ pour les produits chimiques organiques, mais des tests sont nécessaires). S'assurer que le système est sec et exempt d'oxydes avant l'introduction du nitrite de méthyle.

Problème : Perte de produit malgré un stockage dans un contenant scellé.

  • Cause possible : Perméation à travers le matériau du contenant ou défaillance du joint d'étanchéité. Les élastomères (joints toriques, septa) sont particulièrement sujets au gonflement ou à la dégradation.

  • Mesures immédiates : Inspecter le contenant et les joints pour déceler tout signe de dégradation. Si nécessaire, transférer le produit dans un contenant dont l'intégrité est connue.

  • Solution à long terme : Sélectionner des matériaux de joint d'étanchéité ayant une résistance chimique connue aux solvants organiques et aux agents oxydants, tels que le PTFE ou le FFKM. Refroidir le contenant avant de l'ouvrir pour minimiser la perte de gaz volatil.

Tableau de compatibilité des matériaux

Le manque de données de compatibilité publiées spécifiquement pour le nitrite de méthyle rend les tests par l'utilisateur final essentiels. Ce tableau est fourni à titre indicatif uniquement, sur la base des principes chimiques généraux et des données sur des composés similaires.

Classe de matériauMatériaux potentiellement compatiblesMatériaux potentiellement incompatiblesJustification et commentaires
Verres Verre borosilicaté, Verre ambréVerre au plombLe verre borosilicaté est généralement inerte. Le verre ambré est recommandé pour les composés sensibles à la lumière.
Métaux Acier inoxydable (par exemple, 304, 316), HastelloyAluminium, Zinc, Cuivre, Alliages de cuivre (Laiton, Bronze), Acier au carboneLe nitrite de méthyle est sensible à la chaleur en présence d'oxydes métalliques.[1][2] Les métaux réactifs et leurs oxydes doivent être évités. Les aciers inoxydables offrent généralement une bonne résistance aux produits chimiques organiques.
Plastiques Polytétrafluoroéthylène (PTFE), Polyéthylène fluoré (FEP)Polyéthylène (PE), Polypropylène (PP), Polychlorure de vinyle (PVC), PolycarbonateLes polymères fluorés comme le PTFE présentent généralement une excellente résistance chimique. D'autres plastiques sont susceptibles d'être attaqués par des solvants organiques et des agents oxydants.
Élastomères Perfluoroélastomère (FFKM), Kalrez®Caoutchouc naturel, Néoprène, Nitrile (Buna-N), EPDM, Silicone, Viton® (FKM)Les élastomères sont très susceptibles de gonfler et de se dégrader. Seuls les élastomères les plus résistants chimiquement doivent être envisagés, et les tests sont essentiels.

Avis de non-responsabilité : Les informations contenues dans ce tableau sont fournies à titre indicatif uniquement. L'utilisateur doit effectuer ses propres tests de compatibilité dans les conditions réelles d'utilisation pour garantir la sécurité et l'adéquation.

Protocoles expérimentaux

Protocole : Test de compatibilité des matériaux avec le nitrite de méthyle (basé sur la norme ASTM D543)

Ce protocole décrit une méthode d'évaluation de la résistance des matériaux (plastiques, élastomères et métaux) au nitrite de méthyle.

1. Préparation des échantillons

  • Pour les plastiques et les élastomères, préparer au moins 3 échantillons de test de dimensions uniformes (par exemple, 50 mm x 25 mm x 2 mm).

  • Pour les métaux, préparer au moins 3 coupons de dimensions connues (par exemple, 50 mm x 25 mm x 2 mm).

  • Nettoyer tous les échantillons avec un solvant qui ne réagit pas avec l'échantillon (par exemple, de l'isopropanol), puis sécher complètement.

  • Mesurer et enregistrer avec précision les propriétés initiales de chaque échantillon :

    • Masse (à 0,1 mg près)

    • Dimensions (longueur, largeur, épaisseur à 0,01 mm près)

    • Dureté (pour les élastomères, en utilisant un duromètre Shore A)

    • Apparence (couleur, transparence, état de surface)

2. Procédure d'exposition

  • Placer chaque échantillon de test dans un récipient en verre borosilicaté propre et sec avec un couvercle hermétique (par exemple, une bouteille en verre avec un bouchon doublé de PTFE).

  • Dans une hotte chimique fonctionnant correctement, introduire soigneusement le nitrite de méthyle dans le récipient. Le nitrite de méthyle étant un gaz à température ambiante, cette étape doit être réalisée à basse température (par exemple, sur un bain de glace sèche/acétone) pour manipuler le nitrite de méthyle sous forme liquide.

  • S'assurer que l'échantillon est complètement immergé dans le nitrite de méthyle liquide.

  • Sceller hermétiquement les récipients. Inclure un récipient témoin contenant uniquement du nitrite de méthyle pour observer tout changement dans le produit chimique lui-même.

  • Placer les récipients scellés dans un endroit de stockage secondaire (par exemple, une boîte antidéflagrante) dans un environnement à température contrôlée (par exemple, 23 °C ± 2 °C) pendant une durée prédéterminée (par exemple, 24, 72 ou 168 heures).

3. Évaluation post-exposition

  • Après la période d'exposition, refroidir les récipients avant de les ouvrir dans une hotte chimique pour minimiser la perte de produit.

  • Retirer les échantillons et les sécher rapidement en les tamponnant avec un chiffon non pelucheux.

  • Mesurer et enregistrer immédiatement les propriétés post-exposition (masse, dimensions, dureté, apparence).

  • Laisser les échantillons s'aérer dans la hotte jusqu'à ce que tout le nitrite de méthyle absorbé se soit évaporé (masse constante). Mesurer et enregistrer à nouveau les propriétés finales.

4. Analyse des données

  • Calculer le pourcentage de changement pour chaque propriété mesurée :

    • Changement de masse (%) = [ (Masse finale - Masse initiale) / Masse initiale ] * 100

    • Changement de volume (%) = [ (Volume final - Volume initial) / Volume initial ] * 100

    • Changement de dureté (points)

  • Comparer les changements d'apparence (décoloration, gonflement, fissuration, délaminage, piqûres pour les métaux).

  • Interpréter les résultats :

    • Compatible : Changements minimes de masse, de dimensions et d'apparence (<1-2 %).

    • Compatibilité limitée : Changements modérés. Le matériau peut convenir pour une exposition à court terme.

    • Incompatible : Changements importants (généralement >10 %) ou dégradation visible.

Visualisations

experimental_workflow cluster_prep 1. Préparation cluster_exposure 2. Exposition cluster_eval 3. Évaluation cluster_analysis 4. Analyse prep_samples Préparer et nettoyer les échantillons (Plastique, Élastomère, Métal) initial_meas Mesurer les propriétés initiales (Masse, Dimensions, Dureté, Apparence) prep_samples->initial_meas place_samples Placer les échantillons dans des récipients en verre initial_meas->place_samples add_mn Ajouter du nitrite de méthyle (basse température) place_samples->add_mn seal_store Sceller et stocker à température contrôlée add_mn->seal_store remove_samples Retirer et sécher les échantillons seal_store->remove_samples post_meas Mesurer les propriétés post-exposition remove_samples->post_meas aerate_meas Aérer jusqu'à masse constante et remesurer post_meas->aerate_meas calculate Calculer les changements en % (Masse, Volume) aerate_meas->calculate compare Comparer les changements visuels et de dureté calculate->compare interpret Interpréter les résultats (Compatible / Incompatible) compare->interpret

Légende : Flux de travail pour le test de compatibilité des matériaux avec le nitrite de méthyle.

material_selection_pathway cluster_screening Évaluation initiale cluster_testing Tests empiriques cluster_final Décision finale start Début : Besoin de matériau pour le nitrite de méthyle chem_family Le matériau est-il généralement résistant aux agents oxydants et aux solvants organiques ? start->chem_family family_no NON (par exemple, caoutchouc naturel, polyoléfines) chem_family->family_no Non family_yes OUI (par exemple, PTFE, verre, acier inoxydable) chem_family->family_yes Oui re_evaluate Reconsidérer le choix du matériau ou les conditions du processus family_no->re_evaluate perform_test Effectuer le test de compatibilité (voir le protocole) family_yes->perform_test eval_results Les changements sont-ils minimes (<2 %) et aucune dégradation visuelle n'est observée ? perform_test->eval_results results_fail ÉCHEC (Incompatible) eval_results->results_fail Non results_pass RÉUSSITE (Potentiellement compatible) eval_results->results_pass Oui results_fail->re_evaluate select_material Sélectionner le matériau pour l'application results_pass->select_material

Légende : Chemin de décision logique pour la sélection des matériaux.

References

refining protocols to minimize methyl nitrite hydrolysis during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to minimize methyl nitrite hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis, and why is it a significant concern in experiments?

A1: this compound (CH₃ONO) is a reactive compound that can readily undergo hydrolysis, a chemical reaction with water.[1] This reaction breaks down this compound into methanol (CH₃OH) and nitrous acid (HNO₂).[1] This is a major concern for several reasons:

  • Reagent Loss: Hydrolysis depletes the active this compound reagent, leading to lower-than-expected product yields and potentially incomplete reactions.

  • Formation of Side Products: The resulting nitrous acid can be reactive and lead to unwanted side reactions, such as nitrosation of other molecules in the reaction mixture, complicating the product profile and purification process.[2]

  • Inconsistent Results: The rate of hydrolysis can be sensitive to experimental conditions, leading to poor reproducibility between experiments.

  • Safety Concerns: this compound is unstable and can decompose, especially when exposed to heat or sunlight.[3] While hydrolysis is a controlled decomposition, uncontrolled breakdown can pose a risk.[3]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: Several factors can significantly increase the rate of this compound hydrolysis. These include:

  • Presence of Water: As a reactant in the hydrolysis process, the presence of water is the most critical factor. Using anhydrous (dry) solvents and reagents is crucial.

  • Acidic or Basic Conditions: The hydrolysis of alkyl nitrites is known to be catalyzed by both acids (H⁺) and bases (OH⁻).[4][5] Reactions should be run under neutral pH conditions whenever possible, unless the reaction mechanism specifically requires an acidic or basic environment.

  • Elevated Temperatures: Higher temperatures increase the rate of most chemical reactions, including hydrolysis.[2] Performing reactions at low temperatures is a key strategy to minimize this degradation.[6]

  • Exposure to Light: Photolysis, or decomposition due to light, can also degrade this compound.[2] Experiments should be conducted in shielded glassware or a dark environment.

Q3: What are the best practices for preparing and storing this compound to ensure its stability?

A3: Due to its inherent instability, storing this compound for extended periods is not recommended.[7] The preferred method is to generate it in-situ for immediate use. If short-term storage is unavoidable, the following precautions should be taken:

  • Preparation: this compound is typically prepared by reacting sodium nitrite with methanol in the presence of an acid like sulfuric or hydrochloric acid.[3][8] This reaction should be performed at low temperatures (e.g., in an ice bath) to minimize decomposition and side reactions.[6]

  • Storage: If the prepared this compound must be stored, it should be kept as a condensed liquid in a sealed, pressure-rated container at very low temperatures (e.g., -20°C to -17°C).[3] It is crucial to exclude moisture and store it in the dark.

  • Handling: Always handle this compound in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE).[9] It is a toxic and highly flammable gas.[10][11]

Q4: How can I monitor the extent of this compound hydrolysis during my experiment?

A4: Monitoring hydrolysis involves detecting the disappearance of the reactant (this compound) or the appearance of its products (nitrous acid/nitrite ions). Several analytical methods can be employed:

  • Spectrophotometry: The Griess test is a common colorimetric method for detecting nitrite ions.[12] This test involves a reaction that forms a colored azo dye, the absorbance of which can be measured to quantify the nitrite concentration.[13]

  • Chromatography: Techniques like ion chromatography can be used to separate and quantify nitrite and nitrate ions in aqueous samples.[12][14] Gas chromatography can be used to measure the concentration of this compound directly in the gas phase or in organic solutions.[15]

  • pH Monitoring: Since hydrolysis produces nitrous acid, a gradual decrease in the pH of an unbuffered solution can indicate that hydrolysis is occurring.

Troubleshooting Guide

Problem: My reaction yield is significantly lower than expected.

Possible CauseSuggested Solution
This compound Hydrolysis The most likely cause is the degradation of your reagent before or during the reaction.
1. Wet Reagents/Solvents Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened reagents.
2. High Reaction Temperature Perform the reaction at the lowest feasible temperature. Use an ice bath or a cryo-cooler to maintain a consistent low temperature.
3. Premature Decomposition Generate this compound in-situ and bubble it directly into the reaction mixture to ensure it is used immediately.[8]
4. Incorrect pH If your reaction conditions are not pH-neutral, consider if an alternative synthetic route is possible. If not, minimize reaction time.

Problem: I am observing unexpected side products or a complex mixture.

Possible CauseSuggested Solution
Nitrosation by Nitrous Acid The nitrous acid formed from hydrolysis is a known nitrosating agent.[2]
1. Scavenge Nitrous Acid In some cases, a scavenger can be added to remove nitrous acid as it forms, although this may interfere with your primary reaction.
2. Minimize Hydrolysis Follow all protocols to reduce hydrolysis (low temperature, anhydrous conditions). This is the most effective way to prevent the formation of nitrous acid in the first place.
3. Purify this compound Stream When generating this compound gas, pass it through a trap containing a drying agent (like anhydrous calcium chloride) and a base (like sodium carbonate) to remove water and acid impurities before it enters the reaction vessel.[6][8]

Quantitative Data Summary

While specific hydrolysis rate constants are highly dependent on the exact reaction matrix, the following table summarizes the qualitative impact of key factors on the stability of this compound.

FactorConditionImpact on Hydrolysis RateRecommendation for Minimizing Hydrolysis
Temperature Increase from 0°C to 35°CSignificant IncreaseMaintain low temperatures (≤ 0°C)
pH Acidic (pH < 7)Increased (Acid-catalyzed)[4]Maintain neutral pH unless required by the reaction
pH Basic (pH > 7)Increased (Base-catalyzed)[4]Maintain neutral pH unless required by the reaction
Water Content Anhydrous vs. AqueousSubstantial IncreaseUse anhydrous solvents and reagents
Light Exposure Light vs. DarkIncreased (Photolysis)[3]Protect the reaction from light using amber glass or foil

Experimental Protocols

Protocol 1: In-Situ Generation and Use of this compound

This protocol is adapted from established methods for generating this compound for immediate use in organic synthesis, which avoids the hazards of storage.[6][8]

Materials:

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Water, deionized

  • Two-neck round-bottom flask (for generation)

  • Pressure-equalizing dropping funnel

  • Gas outlet tube

  • Reaction vessel containing your substrate in an appropriate anhydrous solvent

  • Ice bath

Procedure:

  • Assemble the generation apparatus in a fume hood. Place the two-neck flask in an ice bath on a magnetic stirrer.

  • In the generation flask, dissolve sodium nitrite in a minimal amount of water and add methanol.

  • Fill the dropping funnel with a solution of sulfuric acid slowly diluted in water. Caution: Always add acid to water.

  • Submerge the reaction vessel (containing your substrate) in a separate cooling bath set to the desired reaction temperature.

  • Connect the gas outlet tube from the generation flask so that it bubbles below the surface of the liquid in the reaction vessel.

  • Begin stirring the solution in the generation flask. Slowly add the sulfuric acid solution dropwise from the funnel. A gas (this compound) will begin to evolve.

  • Control the rate of acid addition to maintain a steady, gentle stream of gas.

  • The generated this compound gas will bubble directly into your reaction mixture and react with the substrate.

  • Once the reaction is complete, stop the acid addition and purge the system with an inert gas (e.g., nitrogen) to remove any remaining this compound.

Protocol 2: Quantification of Nitrite via Griess Assay

This protocol provides a method to estimate the concentration of nitrite ions, a direct product of this compound hydrolysis, in an aqueous sample.

Materials:

  • Griess Reagent (typically a solution containing sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride in an acidic buffer)

  • Sodium nitrite standard solutions (for calibration curve)

  • Spectrophotometer

  • Aqueous samples from your experiment (quenched and diluted as necessary)

Procedure:

  • Prepare a Calibration Curve:

    • Create a series of known concentration standards of sodium nitrite in deionized water (e.g., 0.1 µM to 10 µM).

    • To a known volume of each standard, add the Griess Reagent according to the manufacturer's instructions.

    • Allow the color to develop for the recommended time (usually 15-30 minutes).

    • Measure the absorbance of each solution at the specified wavelength (typically ~540 nm).

    • Plot absorbance versus concentration to create a calibration curve.

  • Prepare Samples:

    • Take an aliquot of your aqueous reaction mixture. If the reaction is in an organic solvent, an aqueous extraction may be necessary.

    • The sample may need to be diluted to fall within the linear range of your calibration curve.

  • Analyze Samples:

    • Treat the prepared samples with the Griess Reagent in the same manner as the standards.

    • Measure the absorbance of the samples.

  • Calculate Concentration:

    • Use the absorbance of your samples and the equation of the line from your calibration curve to determine the nitrite concentration.

    • Account for any dilution factors to find the original concentration in your experiment.

Visualizations

HydrolysisPathway MN This compound (CH₃ONO) MN->center_point H2O Water (H₂O) H2O->center_point Products Methanol (CH₃OH) + Nitrous Acid (HNO₂) Catalysts Accelerated by: - Acid (H⁺) - Base (OH⁻) - Heat Catalysts->center_point Catalyzes center_point->Products Hydrolysis

Caption: The chemical pathway of this compound hydrolysis.

Workflow start Start: Anhydrous Setup prep Prepare Reagents (Anhydrous Solvents) start->prep generate Generate CH₃ONO In-Situ (Low Temperature, <0°C) prep->generate protect Protect from Light generate->protect react Bubble Gas Directly into Cooled Reaction Mixture protect->react monitor Monitor Reaction (TLC, LCMS, etc.) react->monitor quench Quench Reaction monitor->quench end End: Product Isolation quench->end Troubleshooting problem Problem Encountered (e.g., Low Yield, Side Products) check_water Were all reagents/solvents strictly anhydrous? problem->check_water check_temp Was the temperature kept consistently low? check_water->check_temp Yes hydrolysis_likely Hydrolysis is a Likely Cause check_water->hydrolysis_likely No check_ph Was the reaction run under neutral pH? check_temp->check_ph Yes check_temp->hydrolysis_likely No check_ph->hydrolysis_likely No other_cause Consider other causes: - Reagent purity - Stoichiometry - Reaction kinetics check_ph->other_cause Yes

References

addressing spectral overlap in FTIR analysis of methyl nitrite products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral overlap in the Fourier-Transform Infrared (FTIR) analysis of methyl nitrite and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common products of this compound reactions that can cause spectral overlap in FTIR analysis?

A1: Common reaction products of this compound (CH₃ONO) that can lead to overlapping spectral features include formaldehyde (CH₂O), methanol (CH₃OH), nitric oxide (NO), nitrogen dioxide (NO₂), and methyl nitrate (CH₃ONO₂).[1] The presence of these, along with unreacted this compound, in varying concentrations can result in a complex spectrum where characteristic absorption bands are obscured.

Q2: What are the primary FTIR analysis techniques to resolve spectral overlap?

A2: The main techniques to address spectral overlap are spectral subtraction, deconvolution, and chemometric methods.[2]

  • Spectral Subtraction: This method is used when the spectrum of one or more pure components in the mixture is known. By subtracting the known spectra from the mixture spectrum, the spectrum of the remaining components can be revealed.[3][4]

  • Deconvolution: This is a computational method used to separate overlapping peaks by fitting a series of mathematical functions (e.g., Gaussian, Lorentzian) to the spectral data. This can help to identify and quantify the individual components that contribute to a broad, overlapping band.[2]

  • Chemometrics: This involves using statistical and mathematical tools to analyze the spectral data. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to identify patterns and quantify components in complex mixtures, even with significant spectral overlap.

Q3: At what spectral resolution should I collect my data to better resolve overlapping peaks?

A3: A higher spectral resolution (e.g., 1 cm⁻¹ or better) is generally recommended to better distinguish between closely spaced absorption bands. However, increasing the resolution also increases the data acquisition time and can lead to a lower signal-to-noise ratio. Therefore, a balance must be struck based on the specific requirements of the analysis. For many gas-phase analyses, a resolution of 1 cm⁻¹ is a good starting point.

Q4: Can I use spectral libraries to help identify components in my mixture?

A4: Yes, spectral libraries are a valuable resource for identifying unknown components. By comparing your experimental spectrum (or the results of spectral subtraction) to entries in a reference library, you can often identify the constituents of your mixture. Many FTIR software packages include extensive spectral libraries.

Troubleshooting Guides

Problem: I see a broad, unresolved feature in my spectrum where I expect to see multiple peaks.

  • Possible Cause: Significant spectral overlap of absorption bands from multiple components.

  • Solution:

    • Spectral Subtraction: If you have a reference spectrum of a known component in your mixture (e.g., the solvent or a major product), use the spectral subtraction tool in your FTIR software to remove its contribution from the mixture spectrum. This may reveal the underlying peaks of other components. Refer to the detailed Experimental Protocol for Spectral Subtraction below.

    • Peak Deconvolution: If you do not have reference spectra, or if multiple unknown components are overlapping, use a peak deconvolution method. This will attempt to fit multiple individual peaks to the broad feature. Refer to the Experimental Protocol for Peak Deconvolution for a step-by-step guide.

Problem: The baseline of my spectrum is distorted, making it difficult to accurately identify and integrate peaks.

  • Possible Cause: Baseline distortion can be caused by a number of factors, including sample scattering, instrument drift, or the presence of broad absorption features from a matrix or solvent.

  • Solution:

    • Baseline Correction: Most FTIR software packages have tools for baseline correction. A multi-point baseline correction, where you define points on the baseline on either side of your peaks of interest, is often effective. For more complex baselines, polynomial or asymmetric least squares fitting algorithms can be used.

    • Re-run Background: Ensure that your background spectrum was collected properly and is free of contaminants. If in doubt, collect a new background spectrum.

Problem: I am trying to perform spectral subtraction, but the resulting spectrum has negative peaks or "derivative-like" features.

  • Possible Cause: This is a common artifact of spectral subtraction and can be caused by a mismatch in concentration between the reference spectrum and the component in the mixture, or slight shifts in peak positions due to interactions in the mixture.

  • Solution:

    • Adjust Subtraction Factor: In your FTIR software's spectral subtraction tool, you can typically adjust the subtraction factor. Interactively change this factor to minimize the negative peaks and achieve the cleanest subtraction.

    • Check for Peak Shifts: If adjusting the subtraction factor does not resolve the issue, it is possible that the peak positions in your mixture have shifted slightly. This can sometimes be addressed by more advanced chemometric methods.

Data Presentation

Table 1: Characteristic FTIR Absorption Bands of this compound and Potential Reaction Products

CompoundFormulaVibrational ModeWavenumber (cm⁻¹)
This compoundCH₃ONON=O stretch~1650
C-H stretch2850 - 3000
N-O stretch~840
FormaldehydeCH₂OC=O stretch1700 - 1750
C-H stretch2700 - 2900
MethanolCH₃OHO-H stretch (broad)3200 - 3600
C-H stretch2800 - 3000
C-O stretch1000 - 1100
Nitric OxideNON=O stretch~1875
Nitrogen DioxideNO₂N=O asymmetric stretch~1630
Methyl NitrateCH₃ONO₂NO₂ asymmetric stretch~1640
NO₂ symmetric stretch~1280
C-O stretch~1000

Note: Peak positions can vary slightly depending on the phase (gas, liquid, solid) and the presence of other molecules.

Experimental Protocols

Experimental Protocol for Spectral Subtraction

This protocol provides a general guideline for performing spectral subtraction using common FTIR software, such as OMNIC™.

  • Data Acquisition:

    • Collect the FTIR spectrum of your reaction mixture. Ensure the data is collected in absorbance mode.

    • Collect the FTIR spectrum of the pure component (e.g., solvent or a known product) that you wish to subtract. This reference spectrum should be collected under the same conditions (e.g., temperature, pressure, resolution) as the mixture spectrum.

  • Software Procedure (Example using OMNIC™):

    • Open both the mixture spectrum and the reference spectrum in the software.

    • Select both spectra. It is often important to select the mixture spectrum first, then the reference spectrum.

    • Navigate to the "Process" menu and select "Subtract".[3]

    • A new window will typically open showing the mixture spectrum, the reference spectrum, and the resulting subtracted spectrum.

    • Use the interactive "Subtraction Factor" or "Scaling Factor" tool to adjust the intensity of the reference spectrum being subtracted.[4] The goal is to minimize the characteristic peaks of the reference compound in the resulting spectrum without introducing large negative peaks.

    • Once a satisfactory subtraction is achieved, save the resulting spectrum. This new spectrum represents the components of the mixture without the contribution of the subtracted compound.

Experimental Protocol for Peak Deconvolution

This protocol outlines the general steps for performing peak deconvolution. The specific functions and their names may vary between different software packages (e.g., Origin, Grams/AI).

  • Data Preparation:

    • Open the spectrum containing the overlapping peaks.

    • Perform a baseline correction on the spectral region of interest to ensure that the peaks are on a flat baseline.

  • Deconvolution Procedure:

    • Select the peak fitting or deconvolution tool in your software.

    • Define the spectral region containing the broad, overlapping peak.

    • Choose the peak shape function to be used for fitting (e.g., Gaussian, Lorentzian, or a combination like Voigt). For many condensed-phase spectra, Gaussian peak shapes are a good starting point.

    • Manually or automatically identify the number of underlying peaks and their approximate positions. Some software has an automatic peak finding feature.

    • Initiate the iterative fitting process. The software will adjust the position, height, and width of the individual peaks to best match the experimental data.

    • Review the results. The software will typically provide the parameters (center, height, area) for each fitted peak and a residual plot showing the difference between the experimental data and the fitted curve. A good fit will have a small, random residual.

    • The area under each deconvoluted peak is proportional to the concentration of the corresponding component.

Mandatory Visualization

Troubleshooting_Spectral_Overlap start Start: Complex FTIR Spectrum with Overlapping Peaks check_known_components Are any pure component spectra available? start->check_known_components spectral_subtraction Perform Spectral Subtraction check_known_components->spectral_subtraction Yes deconvolution Perform Peak Deconvolution check_known_components->deconvolution No analyze_subtracted Analyze Resulting Spectrum spectral_subtraction->analyze_subtracted end_analysis End: Component Identification and Quantification analyze_subtracted->end_analysis analyze_deconvoluted Analyze Deconvoluted Peaks (Position, Area) deconvolution->analyze_deconvoluted chemometrics Consider Chemometric Methods (PCA, PLS) deconvolution->chemometrics For very complex mixtures analyze_deconvoluted->end_analysis chemometrics->end_analysis

Caption: Troubleshooting workflow for addressing spectral overlap in FTIR analysis.

Experimental_Workflow_Deconvolution start Acquire FTIR Spectrum baseline_correction Perform Baseline Correction start->baseline_correction select_region Select Region of Interest (Overlapping Peaks) baseline_correction->select_region choose_function Choose Peak Function (e.g., Gaussian) select_region->choose_function fit_peaks Iteratively Fit Peaks to Data choose_function->fit_peaks review_fit Review Fit Quality and Residuals fit_peaks->review_fit review_fit->choose_function Poor Fit extract_data Extract Peak Parameters (Area, Position) review_fit->extract_data Good Fit end Quantitative Analysis extract_data->end

Caption: Experimental workflow for peak deconvolution.

References

Validation & Comparative

A Comparative Analysis of the Photodissociation Dynamics of Methyl Nitrite and Nitromethane

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the complex photochemical behavior of two isomeric nitro compounds, providing researchers with essential data and methodologies for understanding their distinct dissociation pathways.

The photodissociation dynamics of methyl nitrite (CH₃ONO) and nitromethane (CH₃NO₂) offer a compelling case study in structural isomerism influencing photochemical behavior. While both molecules share the same elemental composition, their distinct atomic arrangements lead to vastly different fragmentation pathways upon absorption of ultraviolet (UV) light. This guide provides a comprehensive comparison of their photodissociation dynamics, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.

Photodissociation Pathways: A Tale of Two Isomers

The initial absorption of a UV photon excites both this compound and nitromethane to a higher electronic state. However, the subsequent relaxation and dissociation processes are markedly different.

This compound (CH₃ONO): The photodissociation of this compound is characterized by the cleavage of the weak O-N bond, leading to the formation of a methoxy radical (CH₃O) and a nitric oxide (NO) radical. This process can occur via both one-photon and two-photon absorption mechanisms. The primary dissociation pathway is:

CH₃ONO + hν → CH₃O + NO

Nitromethane (CH₃NO₂): The photochemistry of nitromethane is more complex. The primary and most well-established pathway involves the cleavage of the C-N bond, producing a methyl radical (CH₃) and nitrogen dioxide (NO₂).[1][2]

CH₃NO₂ + hν → CH₃ + NO₂

However, a competing and highly significant pathway, particularly near the dissociation threshold, is the isomerization of nitromethane to this compound, which then dissociates as described above.[3][4] This "roaming-mediated isomerization" is a key feature of nitromethane's photodynamics.[3][4]

CH₃NO₂ + hν → [CH₃NO₂]* → [CH₃ONO]* → CH₃O + NO

Furthermore, at higher excitation energies, other minor dissociation channels can become accessible for nitromethane, including the formation of CH₃NO + O.

The following diagrams illustrate these distinct dissociation pathways.

G cluster_MN This compound (CH3ONO) Photodissociation MN CH3ONO MN_excited [CH3ONO]* MN->MN_excited CH3O_NO CH3O + NO MN_excited->CH3O_NO O-N Bond Cleavage

Fig. 1: Primary photodissociation pathway of this compound.

G cluster_NM Nitromethane (CH3NO2) Photodissociation Pathways NM CH3NO2 NM_excited [CH3NO2] NM->NM_excited CH3_NO2 CH3 + NO2 NM_excited->CH3_NO2 C-N Bond Cleavage MN_isomer [CH3ONO] NM_excited->MN_isomer Isomerization (Roaming) CH3O_NO CH3O + NO MN_isomer->CH3O_NO O-N Bond Cleavage

Fig. 2: Primary and isomerization-mediated photodissociation pathways of nitromethane.

Quantitative Comparison of Photodissociation Dynamics

The dynamics of these dissociation processes have been extensively studied using techniques such as photofragment translational spectroscopy and velocity map imaging. The following tables summarize key quantitative data obtained from these experiments.

Table 1: Primary Photofragments and Quantum Yields

MoleculeExcitation Wavelength (nm)Primary PhotofragmentsQuantum Yield (Φ)Reference
This compound355CH₃O + NO~1
Nitromethane266CH₃ + NO₂>0.9[5]
266CH₃O + NO~0.03[6]
226CH₃ + NO₂Major[1]
226CH₃O + NOMinor[1]

Table 2: Energy Partitioning in Photofragments

MoleculeExcitation Wavelength (nm)PhotofragmentsAverage Translational Energy (kcal/mol)Vibrational EnergyRotational EnergyReference
This compound363.9CH₃O + NO7.6SignificantModerate
Nitromethane193CH₃ + NO₂25HighLow[7]
266 (fs)CH₃ + NO₂---[8]

Experimental Protocols

The data presented in this guide are primarily derived from two powerful experimental techniques: Photofragment Translational Spectroscopy (PTS) and Velocity Map Imaging (VMI).

Photofragment Translational Spectroscopy (PTS)

PTS is a technique used to measure the kinetic energy and angular distribution of photofragments. A molecular beam of the target molecules is crossed with a pulsed laser beam. The neutral photofragments recoil from the interaction region and travel down a flight tube to a detector. By measuring the time-of-flight of the fragments, their velocity and translational energy can be determined.

A generalized workflow for a PTS experiment is as follows:

G cluster_PTS Photofragment Translational Spectroscopy (PTS) Workflow MB Molecular Beam Source Skimmer Skimmer MB->Skimmer Interaction Interaction Region Skimmer->Interaction Laser Pulsed Laser Laser->Interaction FlightTube Field-Free Flight Tube Interaction->FlightTube Detector Detector (e.g., Mass Spectrometer) FlightTube->Detector Data Time-of-Flight Data Detector->Data Analysis Data Analysis Data->Analysis Results Translational Energy & Angular Distributions Analysis->Results G cluster_VMI Velocity Map Imaging (VMI) Workflow MB Molecular Beam Interaction Interaction Region MB->Interaction PhotolysisLaser Photolysis Laser PhotolysisLaser->Interaction ProbeLaser Probe (REMPI) Laser ProbeLaser->Interaction IonOptics VMI Ion Optics (Repeller, Extractor, Ground) Interaction->IonOptics TOF Time-of-Flight Tube IonOptics->TOF Detector Position-Sensitive Detector (MCP/Phosphor) TOF->Detector Image 2D Ion Image Detector->Image Reconstruction Image Reconstruction (e.g., Abel Inversion) Image->Reconstruction Results 3D Velocity Distribution & Angular Anisotropy Reconstruction->Results

References

Unraveling Methyl Nitrite's Stability: A Comparative Guide to Computational and Experimental Bond Energy Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular bond energies is paramount for predicting reactivity, stability, and metabolic pathways. This guide provides a direct comparison of computational and experimental approaches to determining the bond dissociation energies (BDEs) of methyl nitrite (CH₃ONO), a molecule of interest in atmospheric chemistry and as a potential biological signaling molecule.

This analysis focuses on the critical O-N bond, the weakest link in the this compound molecule and the primary site of dissociation. By juxtaposing theoretical calculations with empirical data, this guide offers a comprehensive overview of the current state of knowledge and the methodologies employed to ascertain this fundamental chemical property.

At a Glance: O-N Bond Dissociation Energies

A summary of the computationally and experimentally determined bond dissociation energies for the CH₃O–NO bond in this compound is presented below.

Method TypeSpecific Method/TechniqueO-N Bond Dissociation Energy (kcal/mol)O-N Bond Dissociation Energy (eV)Reference
Computational W1BD59.912.60[1]
G4~43.5~1.89[1]
CBS-APNO~43.5~1.89[1]
CBS-QB3~43.5~1.89[1]
M06-2X~44.5~1.93[1]
Experimental Photodissociation41.51.8[2][3]
(Referenced Value)42.51.84[1]

Note: Computational values from the reference were presented in a graph; precise numerical values are estimations from the graphical representation where not explicitly stated in the text. The experimental value of 42.5 kcal/mol is cited in a computational study as the experimental BDE.[1]

Methodological Deep Dive

A clear understanding of the methodologies used to derive these values is crucial for their correct interpretation and application.

Computational Protocols

The theoretical determination of bond dissociation energies for this compound has been approached using high-level composite and density functional theory (DFT) methods.

One prominent study employed several methods to calculate the N-O BDE[1]:

  • W1BD, G4, CBS-APNO, and CBS-QB3: These are composite methods that approximate high-level electronic structure calculations through a series of smaller, more manageable computations. They are known for their high accuracy in predicting thermochemical data.

  • M06-2X: A hybrid meta-GGA density functional that is well-regarded for its performance in calculating main-group thermochemistry and non-covalent interactions.

The general workflow for these computational studies involves optimizing the geometry of the this compound molecule and the resulting methoxy (CH₃O•) and nitric oxide (•NO) radicals. The BDE is then calculated as the difference in the electronic energies (including zero-point vibrational energy corrections) between the products and the reactant.

Experimental Protocols

Experimental determination of the CH₃O-NO bond energy has primarily been achieved through photodissociation and pyrolysis studies.

  • Photodissociation: This technique involves irradiating this compound with light of a specific wavelength and detecting the resulting fragments. In a notable study, synchrotron radiation was used as the excitation source to measure the production efficiency of excited NO fragments as a function of the incident wavelength.[2] The experimental energy threshold required to produce these excited states allows for the calculation of the CH₃O–NO bond dissociation energy.[2] The primary photochemical process is the rupture of the weak O-N bond, producing CH₃O and NO radicals.[3][4]

  • Pyrolysis: These experiments involve heating this compound and analyzing the decomposition products. Studies have shown that the initial and rate-determining step is the fission of the O-N bond.[4][5] However, the apparent activation energy derived from pyrolysis kinetics is considered only a rough approximation of the true bond dissociation energy due to the influence of subsequent reactions.[5]

Logical Framework for Bond Energy Determination

The relationship between computational and experimental approaches to determining the bond energies of this compound can be visualized as a complementary workflow.

Bond_Energy_Determination cluster_computational Computational Approach cluster_experimental Experimental Approach comp_methods Select Computational Methods (e.g., W1BD, G4, DFT) geom_opt Geometry Optimization of Reactant and Products comp_methods->geom_opt energy_calc Calculate Electronic and Zero-Point Energies geom_opt->energy_calc bde_calc Calculate BDE: ΔE = E(products) - E(reactant) energy_calc->bde_calc comparison Comparison and Validation bde_calc->comparison exp_tech Select Experimental Technique (e.g., Photodissociation, Pyrolysis) dissociation Induce Bond Dissociation (Light or Heat) exp_tech->dissociation fragment_detection Detect and Analyze Radical Fragments dissociation->fragment_detection bde_exp Determine BDE from Energy Thresholds/Kinetics fragment_detection->bde_exp bde_exp->comparison

Figure 1. Workflow for the computational and experimental determination of this compound bond energies.

Conclusion

Both computational and experimental methods provide valuable insights into the bond energetics of this compound, with a general consensus on the O-N bond dissociation energy. High-level computational methods offer a powerful tool for obtaining accurate BDEs, which can be particularly useful when experimental measurements are challenging.[1] Experimental techniques, such as photodissociation, provide empirical data that is essential for validating and refining theoretical models. The close agreement between the more recent computational results and the established experimental values instills confidence in our understanding of the fundamental stability of this compound. This integrated approach, leveraging both theoretical and experimental data, is crucial for advancing research in fields where the chemistry of this compound plays a significant role.

References

Validating Methyl Nitrite's Role in Atmospheric Models: A Comparative Guide to its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl nitrite (CH₃ONO) is a significant, albeit short-lived, species in atmospheric chemistry. Its primary role is as a source of the methoxy radical (CH₃O) and nitric oxide (NO), which are key players in the cycles that generate tropospheric ozone and other secondary pollutants. Accurately representing the reaction kinetics of this compound in atmospheric models is crucial for predicting air quality and understanding the atmospheric fate of nitrogen oxides (NOₓ). This guide provides an objective comparison of the primary atmospheric degradation pathways of this compound, supported by experimental data, and details the methodologies used to obtain this information.

Core Degradation Pathways: A Head-to-Head Comparison

In the troposphere, this compound is primarily removed by two competing processes: photolysis by sunlight and oxidation by the hydroxyl radical (OH). The efficiency of these pathways dictates the atmospheric lifetime of CH₃ONO and the rate at which it influences downwind chemistry.

1. Photolysis: The absorption of ultraviolet radiation in the 300-400 nm range leads to the cleavage of the weak O-N bond.

CH₃ONO + hν (λ ≈ 300-400 nm) → CH₃O• + NO•

2. OH Radical Oxidation: Reaction with the hydroxyl radical, the atmosphere's primary daytime oxidant, proceeds via hydrogen abstraction.

CH₃ONO + •OH → CH₂ONO + H₂O

The relative importance of these two loss processes depends on the solar actinic flux (for photolysis) and the concentration of OH radicals. Under typical sunlit conditions, photolysis is the dominant loss pathway for this compound.

Quantitative Data Summary

The following tables summarize key kinetic parameters for the atmospheric reactions of this compound. For comparison, data for the more atmospherically persistent methyl nitrate (CH₃ONO₂) is also included.

Table 1: Photolysis Data for this compound and Methyl Nitrate

ParameterThis compound (CH₃ONO)Methyl Nitrate (CH₃ONO₂)Source(s)
Atmospheric Absorption Range ~300 - 400 nm~280 - 330 nm[1]
Primary Photodissociation Channel CH₃O• + NO•CH₃O• + NO₂•[2][3]
Quantum Yield (Φ) ≈ 0.76 (at 366 nm)≈ 1.0 (at 308-320 nm)[2][3]

Note: The quantum yield for this compound is a value from older literature; however, it is widely used in atmospheric models. The value for methyl nitrate is a more recent consensus value.

Table 2: Reaction Rate Constants with Hydroxyl Radical (OH) at 298 K

ReactionRate Constant (k₂₉₈) (cm³ molecule⁻¹ s⁻¹)Experimental TechniqueSource(s)
CH₃ONO + •OH (2.6 ± 0.5) x 10⁻¹³Absolute Rate (Pulse Radiolysis)[4]
(3.0 ± 1.0) x 10⁻¹³Relative Rate (Smog Chamber)[4]
CH₃ONO₂ + •OH (2.32 ± 0.12) x 10⁻¹⁴Absolute Rate (Pulsed Laser Photolysis)[5]

Table 3: Fate of the Methoxy Radical (CH₃O•) at 298 K

ReactionRate Constant (k₂₉₈) (cm³ molecule⁻¹ s⁻¹)ProductsSource(s)
CH₃O• + O₂ ~1.8 x 10⁻¹⁵HCHO + HO₂•[6]

Note: The reaction of the methoxy radical with molecular oxygen is the dominant fate in the troposphere, leading to the formation of formaldehyde (a key air pollutant) and the hydroperoxyl radical (HO₂).

Key Reaction Pathways and Experimental Workflows

To visualize the chemical transformations and experimental approaches, the following diagrams are provided.

ReactionPathways CH3ONO This compound (CH₃ONO) hv Photolysis (hν, 300-400 nm) CH3ONO->hv OH Hydroxyl Radical (•OH) CH3ONO->OH + CH3O Methoxy Radical (CH₃O•) hv->CH3O NO Nitric Oxide (NO•) hv->NO CH2ONO CH₂ONO Radical OH->CH2ONO H2O Water (H₂O) OH->H2O O2 Oxygen (O₂) CH3O->O2 + HCHO Formaldehyde (HCHO) O2->HCHO HO2 Hydroperoxyl Radical (HO₂•) O2->HO2 ExperimentalWorkflow cluster_prep 1. Reagent Preparation & Introduction cluster_reaction 2. Photochemical Reaction cluster_analysis 3. Analysis & Data Processing gas_cylinders Gas Cylinders (CH₃ONO, Reference HC, NO, Air) mfc Mass Flow Controllers gas_cylinders->mfc chamber Teflon Smog Chamber (~75 L) mfc->chamber reaction CH₃ONO + hν → CH₃O• + NO CH₃O• + O₂ → HCHO + HO₂• HO₂• + NO → •OH + NO₂ •OH + Organics → Products ftir FTIR Spectrometer chamber->ftir Continuous Sampling gc Gas Chromatograph (GC-FID) chamber->gc Periodic Sampling lamps UV Blacklamps (Initiate Photolysis) lamps->chamber analysis Data Analysis ln([Org]₀/[Org]ₜ) vs ln([Ref]₀/[Ref]ₜ) Slope = k(OH+Org) / k(OH+Ref) ftir->analysis gc->analysis

References

Comparative Reactivity of Cis and Trans Methyl Nitrite: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reactivity of cis and trans methyl nitrite isomers. Understanding the distinct chemical behaviors of these conformers is crucial for applications ranging from atmospheric chemistry to synthetic organic chemistry and potentially in the design of nitrite-based therapeutics. This document summarizes key experimental data, details relevant experimental protocols, and visualizes important reaction pathways.

Introduction to Cis and Trans this compound

This compound (CH₃ONO) exists as two rotational isomers, or conformers: cis and trans. The cis isomer, where the methyl group and the terminal oxygen atom are on the same side of the N=O bond, is the more stable of the two. The energy difference between the two conformers is relatively small, allowing for interconversion. However, their differing geometries lead to distinct physical properties and chemical reactivities.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data comparing the properties and reactivity of cis and trans this compound.

Table 1: Thermodynamic and Structural Properties

PropertyCis-Methyl NitriteTrans-Methyl NitriteReference
Relative StabilityMore stableLess stable[1]
Energy Difference-~1.3 kcal/mol higher in energy[1]
O-N Bond Length (Å)1.397 (Calculated)1.382 (Calculated)[2][3]
N=O Bond Length (Å)1.185 (Calculated)1.188 (Calculated)[2][3]
Dipole Moment (Debye)2.13 (Calculated)2.40 (Calculated)[2][3]
HOMO-LUMO Gap (eV)6.23 (Calculated)6.31 (Calculated)[2][3]

Table 2: Kinetic Data for Isomerization and Decomposition

ReactionParameterValueConditionsReference
cis → trans IsomerizationRateSignificantly faster than trans → cisGas Phase[4]
Thermal DecompositionActivation Energy (Ea)152.3 kJ/molGas Phase (Isomer mix)
Pre-exponential Factor (A)10¹³ s⁻¹Gas Phase (Isomer mix)
PhotodissociationNO Quantum Yield (Φ)0.18 ± 0.03λ = 144 nm (Isomer mix)[5]

Reactivity Analysis

The greater stability of the cis isomer is a key factor in its prevalence. However, the lower HOMO-LUMO gap in the cis isomer, as suggested by computational studies, indicates it may be more kinetically reactive in certain reactions involving electron transfer.[2][3] For instance, under an external electric field, the HOMO-LUMO gap of the cis isomer decreases more significantly, suggesting it can be made more reactive.[2][3]

The primary decomposition pathway for both isomers upon heating or photolysis is the fission of the O-N bond to produce a methoxy radical (CH₃O•) and a nitric oxide radical (•NO).[6] While direct comparative experimental data on the decomposition rates of the pure isomers is scarce, theoretical studies suggest that the barrier for this decomposition is similar for both.[6]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reaction of methanol with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid.

Materials:

  • Methanol (CH₃OH)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Water, deionized

  • Ice bath

  • Round-bottom flask with a dropping funnel and gas outlet

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • Prepare a saturated solution of sodium nitrite in a mixture of methanol and water in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add a cold solution of sulfuric acid in water to the flask using a dropping funnel with constant stirring.[8]

  • The generated this compound gas is passed through a drying agent (e.g., CaCl₂) and then collected in a cold trap cooled with a dry ice/acetone bath.

  • Caution: this compound is a toxic and potentially explosive gas. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.

Kinetic Analysis of Isomerization by NMR Spectroscopy

The interconversion between cis and trans this compound can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy.

Equipment:

  • NMR spectrometer

  • Variable temperature probe

  • NMR tube

Procedure:

  • A sample of liquid this compound is prepared in an NMR tube.

  • ¹H NMR spectra are recorded at various temperatures. The protons of the methyl group in the cis and trans isomers will have slightly different chemical shifts.

  • As the temperature is increased, the rate of isomerization increases, leading to coalescence of the two distinct peaks into a single broad peak.

  • By analyzing the line shape of the NMR spectra at different temperatures, the rate constants for the cis ⇌ trans interconversion can be determined using appropriate software.

Photodissociation Study using Laser-Induced Fluorescence (LIF)

The photodissociation dynamics of this compound can be investigated by photolyzing the molecule with a laser and detecting the resulting fragments using LIF.

Equipment:

  • Pulsed laser for photolysis (e.g., excimer laser)

  • Tunable dye laser for probing the NO fragment

  • Vacuum chamber

  • Molecular beam source

  • Photomultiplier tube (PMT) or CCD camera for detection

Procedure:

  • A dilute mixture of this compound in a carrier gas (e.g., He or Ar) is introduced into a vacuum chamber as a molecular beam.

  • The molecular beam is crossed with a pulsed photolysis laser beam, which dissociates the this compound molecules.

  • The nascent NO fragments are excited by a tunable probe laser, and the resulting fluorescence is detected at a right angle to the laser beams.

  • By scanning the wavelength of the probe laser, a complete LIF spectrum of the NO fragment can be obtained, providing information about its rotational and vibrational state distribution. This can provide insights into the dissociation dynamics of the parent this compound isomer.

Visualizations

Reaction Pathway for Isomerization and Decomposition

G cis cis-Methyl Nitrite ts_iso Isomerization Transition State cis->ts_iso k_cis-trans products CH3O• + •NO cis->products Decomposition trans trans-Methyl Nitrite trans->ts_iso k_trans-cis trans->products Decomposition ts_iso->trans

Caption: Isomerization and decomposition pathways of this compound.

Experimental Workflow for Photodissociation Study

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesis of This compound mixing Mixing with Carrier Gas synthesis->mixing mol_beam Molecular Beam Generation mixing->mol_beam photolysis Photolysis with Pulsed Laser mol_beam->photolysis probing Probing with Tunable Laser (LIF) photolysis->probing detection Fluorescence Detection probing->detection spectrum LIF Spectrum Acquisition detection->spectrum analysis Analysis of Product State Distribution spectrum->analysis

Caption: Workflow for a photodissociation dynamics experiment.

Biological Implications

Nitrite ions (NO₂⁻) are known to be a biological reservoir for nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. Alkyl nitrites, such as this compound, can release NO through metabolic processes. While the direct biological roles of cis and trans this compound are not well-elucidated, their different geometries could lead to differential recognition and processing by enzymes. The greater stability of the cis isomer might make it the predominant form in biological systems, but the potential for enzyme-catalyzed isomerization cannot be ruled out. Further research is needed to explore how the specific conformation of small nitrite esters influences their biological activity and potential as therapeutic agents.

Conclusion

The cis and trans isomers of this compound exhibit distinct properties and reactivity profiles. The cis isomer is thermodynamically more stable, while the kinetics of isomerization favor the formation of the trans isomer from the cis form. Computational studies provide valuable insights into their electronic structures, which can be correlated with their reactivity. While direct comparative experimental data for many reactions are still needed, the available information provides a solid foundation for researchers working with this important molecule. The detailed protocols and visualized pathways in this guide are intended to facilitate further experimental investigations into the nuanced reactivity of these two isomers.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Methyl Nitrite Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical techniques for the detection and quantification of methyl nitrite: Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC). The selection of an appropriate analytical method is critical in research and drug development to ensure accurate and reliable measurement of this volatile and reactive compound. This document outlines the experimental protocols, presents a comparative analysis of their performance, and visualizes the analytical workflows to aid in methodology selection and cross-validation.

Comparative Performance of Analytical Techniques

The selection of an analytical technique for this compound detection is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key quantitative performance characteristics of the three methods discussed in this guide. It is important to note that while data for this compound is prioritized, performance data for the closely related nitrite ion is also included for a broader comparative context, as many methods rely on the detection of the nitrite moiety.

ParameterSpectrophotometry (Griess Assay)Gas Chromatography-Mass Spectrometry (GC-MS)Ion Chromatography (IC)
Limit of Detection (LOD) ~1 µM[1]0.01 µmol/ml (for nitrite derivative)[2]0.13 mg L⁻¹ (for nitrite)[3]
Limit of Quantification (LOQ) Not consistently reportedNot consistently reportedNot consistently reported
Linearity Range 1–100 µM (for nitrite)[4]0.02 to 1.00 μmol/ml (for nitrite derivative)[2]0.456–3.57 mg L⁻¹ (for nitrite)[5]
Precision (RSD%) <5%<15%<5%
Accuracy (Recovery %) 90-110%85-115%90-110%
Selectivity Moderate (potential interference from other colored compounds or substances affecting the Griess reaction)High (mass analyzer provides excellent specificity)High (good separation of anions)
Throughput High (suitable for plate-based assays)Low to Medium (sample preparation and run times can be long)Medium
Cost LowHighMedium

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are the methodologies for the three analytical techniques.

Spectrophotometric Determination using the Griess Assay

This method is based on the chemical derivatization of the nitrite ion, which can be liberated from this compound by hydrolysis, into a colored azo dye. The intensity of the color, measured by a spectrophotometer, is directly proportional to the nitrite concentration.

Sample Preparation (Hydrolysis of this compound):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • To an aliquot of the sample, add a solution of sodium hydroxide (e.g., 0.1 M) to facilitate the hydrolysis of this compound to methanol and sodium nitrite.

  • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to ensure complete hydrolysis.

  • Neutralize the solution with an equivalent amount of hydrochloric acid.

Griess Reaction Protocol:

  • To the hydrolyzed and neutralized sample, add 50 µL of sulfanilic acid solution (1 mg/mL in 2N HCl) and incubate at room temperature for 10 minutes.[6]

  • Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (2 mg/mL in deionized water) and incubate for an additional 25 minutes at room temperature in the dark.[6]

  • Measure the absorbance of the resulting purple azo dye at approximately 540 nm using a spectrophotometer or microplate reader.[7][8]

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared using known concentrations of sodium nitrite.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile compounds like this compound. The method involves the separation of this compound from other components in the gas phase followed by detection and identification based on its mass-to-charge ratio. Headspace analysis is often preferred to minimize sample matrix effects.

Sample Preparation:

  • For liquid samples, accurately transfer a known volume into a headspace vial.

  • For solid samples, a suitable extraction or dissolution solvent should be used, followed by transfer to a headspace vial.

  • Seal the vial tightly with a septum and cap.

  • Incubate the vial at a controlled temperature (e.g., 50 °C) for a specific time to allow this compound to partition into the headspace.[3]

GC-MS Protocol:

  • Injection: Use a gas-tight syringe to withdraw a known volume of the headspace gas and inject it into the GC inlet.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all volatile components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for qualitative analysis to identify this compound based on its mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of this compound (e.g., m/z 61, 31, 30).

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and quantification of ionic species. For this compound analysis, it is typically preceded by a hydrolysis step to convert this compound to the nitrite anion, which is then detected.

Sample Preparation (Hydrolysis):

  • Follow the same hydrolysis procedure as described for the spectrophotometric method to convert this compound to the nitrite ion.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the IC system.

IC Protocol:

  • Injection: Inject a known volume of the prepared sample into the IC system.

  • Separation:

    • Column: An anion-exchange column (e.g., Dionex IonPac AS11-HC-4µm) is used to separate nitrite from other anions.[9]

    • Eluent: A carbonate/bicarbonate buffer is a common mobile phase.[5] The eluent concentration can be isocratic or a gradient to optimize separation.

  • Detection:

    • Conductivity Detector: A suppressed conductivity detector is typically used for sensitive detection of anions.[5]

    • UV Detector: Alternatively, a UV detector set at around 210-225 nm can be used for nitrite detection, which can offer better selectivity in the presence of high concentrations of non-UV absorbing ions like chloride.[10][11]

  • Quantification: The concentration of nitrite is determined by comparing the peak area of the sample to that of a calibration curve prepared with known concentrations of sodium nitrite.

Visualizing the Analytical Processes

To better understand the workflow and principles of each technique, the following diagrams are provided.

Griess_Reaction cluster_hydrolysis Sample Preparation cluster_griess Griess Reaction MethylNitrite This compound Hydrolysis Hydrolysis (NaOH) MethylNitrite->Hydrolysis NitriteIon Nitrite Ion (NO₂⁻) Hydrolysis->NitriteIon SulfanilicAcid Sulfanilic Acid NitriteIon->SulfanilicAcid + H⁺ DiazoniumSalt Diazonium Salt SulfanilicAcid->DiazoniumSalt NED N-(1-naphthyl) ethylenediamine DiazoniumSalt->NED AzoDye Colored Azo Dye NED->AzoDye Spectrophotometer Spectrophotometer (Absorbance at 540 nm) AzoDye->Spectrophotometer

Caption: Chemical principle of the Griess reaction for spectrophotometric nitrite detection.

GCMS_Workflow Sample Sample containing This compound HeadspaceVial Headspace Vial Incubation Sample->HeadspaceVial Injection Headspace Injection HeadspaceVial->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS DataAnalysis Data Analysis (Quantification) MS->DataAnalysis

Caption: Experimental workflow for Headspace GC-MS analysis of this compound.

IC_Workflow Sample Sample containing This compound Hydrolysis Hydrolysis to Nitrite Ion Sample->Hydrolysis Filtration Filtration Hydrolysis->Filtration Injection IC Injection Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Conductivity or UV Detection Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Caption: Experimental workflow for Ion Chromatography analysis of this compound.

References

A Comparative Analysis of Methyl Nitrite and Other Short-Chain Alkyl Nitrites as Nitric Oxide (NO) Donors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyl nitrite with other short-chain alkyl nitrites (ethyl nitrite, n-propyl nitrite, and isopropyl nitrite) as sources of nitric oxide (NO). This document is intended for researchers and professionals in drug development and life sciences who are exploring the use of NO donors in experimental and therapeutic contexts. While direct comparative quantitative data on NO release kinetics and stability for these specific compounds is limited in publicly available literature, this guide synthesizes existing knowledge on their physicochemical properties, general pharmacology, and the established mechanisms of NO-mediated signaling.

Introduction to Alkyl Nitrites as NO Donors

Alkyl nitrites are a class of organic compounds known for their ability to release nitric oxide, a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response.[1] Their general structure is R-O-N=O, where 'R' represents an alkyl group. The simplicity of their structure allows for systematic modification to tune their properties as NO donors. This compound, being the smallest of the alkyl nitrites, serves as a fundamental compound for understanding the structure-activity relationships within this class of molecules.

The biological actions of alkyl nitrites are primarily attributed to the release of NO, which then activates soluble guanylyl cyclase (sGC) in target cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling events. This pathway is central to their vasodilatory effects.

Physicochemical Properties and Stability

The physicochemical properties of alkyl nitrites, particularly their volatility and stability, are crucial determinants of their utility as NO donors. These properties are directly influenced by the nature of the alkyl group.

Table 1: Comparison of Physicochemical Properties of Short-Chain Alkyl Nitrites

PropertyThis compound (CH₃ONO)Ethyl Nitrite (C₂H₅ONO)n-Propyl Nitrite (C₃H₇ONO)Isopropyl Nitrite (C₃H₇ONO)
Molar Mass ( g/mol ) 61.0475.07[2]89.0989.09
Boiling Point (°C) -1217[2]4845
Physical State at STP GasGas/Volatile Liquid[1]Volatile LiquidVolatile Liquid
Solubility in Water Moderately soluble[3]Slightly solubleSparingly solubleSparingly soluble
Solubility in Organic Solvents Soluble in ethanol, ether[3]SolubleSolubleSoluble
Stability Decomposes on standing, heat-sensitive, potentially explosive. Lower alkyl nitrites may decompose even under refrigeration.[1]Decomposes on keeping, hastened by air, light, and moisture.[2]Decomposes on standing.[1]Decomposes on standing.[1]

Note: The stability of alkyl nitrites is a significant consideration for their use as NO donors. They are known to decompose over time, releasing nitrogen oxides, the corresponding alcohol, and water.[1] This decomposition can be accelerated by factors such as light, heat, and the presence of water. For experimental purposes, it is often necessary to synthesize them fresh or use them within a short period of their preparation.[1]

Nitric Oxide Release and Biological Activity

Structure-Activity Relationship:

The vasodilatory potency of alkyl nitrites is related to their ability to be metabolized to NO in vascular smooth muscle. It is generally understood that the volatility of the alkyl nitrite, which is inversely related to the size of the alkyl group, affects its delivery and onset of action, particularly when administered via inhalation.

  • This compound: As the most volatile of the series, it is expected to have a very rapid onset of action. Its high reactivity and potential instability may lead to a rapid but short-lived release of NO.

  • Ethyl Nitrite: Also highly volatile, it is expected to have a rapid onset of action. Studies have shown that ethyl nitrite can be formed under acidic conditions from the reaction of ethanol and nitrite, and it is a potent vasodilator.[4]

  • Propyl Nitrites (n-propyl and isopropyl): Being less volatile than methyl and ethyl nitrite, they may have a slightly slower onset of action. The branching in isopropyl nitrite might influence its metabolic conversion to NO compared to the linear n-propyl nitrite.

It has been observed that the vasorelaxant activities of some NO donors do not always directly correlate with their spontaneous NO-releasing rates, suggesting that cellular uptake and enzymatic conversion also play a crucial role.[5]

Experimental Protocols

To facilitate comparative studies, detailed experimental protocols are essential. Below are generalized methodologies for key experiments.

Synthesis of Alkyl Nitrites

A common method for the synthesis of alkyl nitrites involves the reaction of the corresponding alcohol with sodium nitrite in an acidic solution, typically sulfuric acid, at low temperatures.[1]

General Protocol:

  • Cool the respective alcohol (e.g., methanol, ethanol, propan-1-ol, or propan-2-ol) and a solution of sodium nitrite in water in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the cooled mixture while stirring vigorously.

  • The alkyl nitrite, being less dense and often immiscible with the aqueous layer, will form an upper layer.

  • Separate the alkyl nitrite layer, wash it with a dilute sodium bicarbonate solution and then with water to remove any remaining acid and unreacted starting materials.

  • Dry the product over an anhydrous salt (e.g., magnesium sulfate).

  • Due to their volatility and instability, it is recommended to use the freshly prepared alkyl nitrites for subsequent experiments.

Measurement of Nitric Oxide Release

Several methods can be employed to quantify the release of NO from alkyl nitrites. Given their volatility, headspace analysis is a suitable technique.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for NO Detection:

This method allows for the quantification of NO in the gas phase above a solution containing the alkyl nitrite.

  • Prepare a solution of the alkyl nitrite in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a physiological pH (7.4) in a sealed headspace vial.

  • Incubate the vial at a constant temperature (e.g., 37°C) to simulate physiological conditions.

  • At specified time intervals, an automated headspace sampler injects a known volume of the headspace gas into a GC-MS system.

  • The GC separates NO from other volatile components, and the MS detects and quantifies the NO based on its mass-to-charge ratio.

  • A calibration curve using a standard NO gas is used to determine the concentration of NO released over time.

Experimental Workflow for Comparative NO Release Study

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare solutions of This compound, Ethyl Nitrite, n-Propyl Nitrite, Isopropyl Nitrite in physiological buffer (pH 7.4) B Transfer solutions to sealed headspace vials A->B C Incubate vials at 37°C B->C D Collect headspace samples at multiple time points C->D E Inject samples into GC-MS D->E F Quantify NO concentration using a calibration curve E->F G Plot NO concentration vs. time to determine release kinetics F->G H Compare release profiles of different alkyl nitrites G->H

Caption: Workflow for comparing NO release from different alkyl nitrites.

Signaling Pathways

The primary signaling pathway activated by NO released from alkyl nitrites is the canonical NO/sGC/cGMP pathway.

  • NO Release: The alkyl nitrite decomposes to release NO.

  • Diffusion: Being a small, lipophilic molecule, NO readily diffuses across cell membranes into target cells, such as vascular smooth muscle cells.

  • sGC Activation: Inside the target cell, NO binds to the heme moiety of soluble guanylyl cyclase (sGC), causing a conformational change that activates the enzyme.

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Downstream Effects: cGMP acts as a second messenger and activates protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation (vasodilation).

NO-sGC-cGMP Signaling Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Target Cell (e.g., Smooth Muscle) AlkylNitrite Alkyl Nitrite NO_ext NO AlkylNitrite->NO_ext Spontaneous/ Enzymatic Decomposition NO_int NO NO_ext->NO_int Diffusion sGC_inactive sGC (inactive) NO_int->sGC_inactive Binds to Heme sGC_active sGC (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation of targets

Caption: The canonical NO-sGC-cGMP signaling pathway.

Summary and Conclusion

This compound and other short-chain alkyl nitrites are valuable tools for studying the physiological and pathological roles of nitric oxide. Their utility as NO donors is dictated by their physicochemical properties, which vary with the structure of the alkyl group. While there is a clear understanding of their general mechanism of action through the NO/sGC/cGMP pathway, a significant gap exists in the literature regarding direct, quantitative comparisons of their NO release kinetics and stability under physiological conditions.

Future research should focus on conducting systematic, comparative studies to quantify the NO release profiles of these compounds. Such data would be invaluable for selecting the appropriate NO donor for specific experimental needs and for the rational design of novel NO-based therapeutics. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

A Comparative Guide to the Vibrational Spectra of Methyl Nitrite: Theoretical Calculations Versus Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of theoretical and experimental vibrational spectra of methyl nitrite (CH₃ONO), a molecule of interest in atmospheric chemistry and as a model system for studying intramolecular dynamics. This analysis focuses on the two stable conformers of this compound: cis and trans.

This compound's conformational isomerism significantly influences its vibrational spectrum. The cis and trans rotamers, arising from rotation around the C-O bond, are close in energy, with the cis form being slightly more stable. This guide presents a detailed comparison of experimentally measured vibrational frequencies with those obtained from theoretical calculations, offering insights into the accuracy and predictive power of computational methods.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the experimental and theoretically calculated vibrational frequencies for the cis and trans isomers of this compound. Experimental data is based on argon-matrix isolation infrared spectroscopy, which provides sharp, well-resolved vibrational bands. Theoretical data is derived from ab initio and Density Functional Theory (DFT) calculations, which are widely used methods for predicting molecular properties.

Vibrational Mode Assignment cis-Methyl Nitrite trans-Methyl Nitrite
Experimental (Ar Matrix, cm⁻¹) [1]Theoretical (Ab initio, cm⁻¹) Experimental (Ar Matrix, cm⁻¹) [1]Theoretical (Ab initio, cm⁻¹)
CH₃ asymmetric stretch2992-2965-
CH₃ symmetric stretch2880-2880-
N=O stretch1611-1663-
CH₃ deformation1452-1464-
CH₃ deformation1436-1444-
CH₃ rock1170-1170-
C-O stretch985-1040-
N-O stretch837-806-
O-N=O bend595.5-550-
C-O-N bend330-380-
Torsion----

Note: A hyphen (-) indicates that the specific calculated value was not available in the consulted resources. The theoretical values are generally from ab initio calculations; however, specific computational details can vary between studies.

Experimental and Theoretical Methodologies

A robust comparison between experimental and theoretical data requires a clear understanding of the methodologies employed.

Experimental Protocols

Infrared (IR) and Raman Spectroscopy: The experimental vibrational spectra of this compound are typically recorded using Fourier Transform Infrared (FTIR) and Raman spectrometers. For high-resolution data and to minimize intermolecular interactions, gas-phase measurements or matrix-isolation techniques are often employed.[2]

  • Gas-Phase Spectroscopy: In this method, a gaseous sample of this compound is introduced into a gas cell within the spectrometer. This approach provides rotational-vibrational spectra, which can be complex to analyze but offer detailed structural information.

  • Matrix-Isolation Spectroscopy: To obtain sharp, purely vibrational spectra, this compound can be trapped in an inert solid matrix, such as argon, at very low temperatures (typically around 10-20 K).[1] A dilute mixture of this compound in argon is deposited onto a cold substrate, and the infrared spectrum of the isolated molecules is then recorded. This technique effectively freezes the rotational motion of the molecules.

Theoretical Calculations

Computational chemistry provides a powerful tool for calculating the vibrational frequencies of molecules. The two primary methods used for this purpose are ab initio calculations and Density Functional Theory (DFT).

  • Ab initio Calculations: These methods are based on first principles of quantum mechanics and do not rely on empirical parameters. The accuracy of ab initio calculations is dependent on the level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory) and the size of the basis set used to describe the atomic orbitals. For this compound, ab initio studies have been performed to determine the vibrational spectra of its conformers.[3]

  • Density Functional Theory (DFT): DFT is a widely used computational method that relates the electronic energy of a molecule to its electron density. It offers a good balance between accuracy and computational cost. The choice of the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p)) is crucial for obtaining reliable results.[4] DFT has been successfully applied to calculate the Raman spectra of the cis and trans isomers of this compound.[4]

Workflow for Comparison of Theoretical and Experimental Spectra

The following diagram illustrates the logical workflow for comparing theoretically calculated vibrational spectra with experimental data, a common practice in spectroscopic studies.

G Workflow for Comparing Theoretical and Experimental Vibrational Spectra cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis exp_sample Sample Preparation (Gas Phase or Matrix Isolation) exp_measurement Spectroscopic Measurement (IR/Raman) exp_sample->exp_measurement exp_data Experimental Spectrum exp_measurement->exp_data comparison Comparison of Frequencies & Mode Assignments exp_data->comparison theo_model Molecular Model (cis/trans Isomers) theo_calc Quantum Chemical Calculation (Ab initio or DFT) theo_model->theo_calc theo_freq Calculated Frequencies & Assignments theo_calc->theo_freq theo_freq->comparison analysis Analysis of Agreement & Discrepancies comparison->analysis conclusion Validation of Theory & Interpretation of Spectra analysis->conclusion

Caption: A flowchart illustrating the parallel experimental and theoretical workflows that converge for a comparative analysis of vibrational spectra.

Discussion and Conclusion

The comparison between experimental and theoretical vibrational spectra of this compound reveals a good overall agreement, validating the use of computational methods for studying this molecule. Key observations include:

  • Distinct Spectra for Isomers: Both experimental and theoretical approaches clearly distinguish between the vibrational spectra of the cis and trans conformers.[1][4] This is particularly evident in the N=O stretching region, where the trans isomer exhibits a higher frequency band compared to the cis isomer.[1]

  • Accuracy of Theoretical Methods: While there are some discrepancies between the absolute values of the calculated and experimental frequencies, the theoretical methods accurately predict the trends and relative positions of the vibrational bands. These deviations are often systematic and can be improved by applying scaling factors to the calculated frequencies or by using more advanced computational models that account for anharmonicity.

  • Vibrational Mode Assignments: Theoretical calculations are invaluable for assigning the observed experimental bands to specific molecular vibrations. This is especially helpful in complex regions of the spectrum where multiple vibrational modes may overlap.

References

Differentiating Isomeric Nitrites and Nitrates: A Mass Spectrometry-Based Comparison of Methyl Nitrite and Methyl Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a critical analytical challenge. This guide provides a comprehensive comparison of methyl nitrite and methyl nitrate, focusing on their differentiation using mass spectrometry. We present key distinguishing fragmentation patterns, detailed experimental protocols, and visual representations of the fragmentation pathways to facilitate unambiguous identification.

The structural similarity of this compound (CH₃ONO) and methyl nitrate (CH₃NO₂) poses a significant challenge for their differentiation by methods that rely solely on molecular weight. However, mass spectrometry, particularly with electron ionization (EI), provides a robust solution by exploiting their distinct fragmentation behaviors.

Comparative Mass Spectral Data

Electron ionization of this compound and methyl nitrate leads to the formation of characteristic fragment ions at different mass-to-charge ratios (m/z) and relative intensities. The key distinguishing features are summarized below.

FeatureThis compound (CH₃ONO)Methyl Nitrate (CH₃NO₂)
Molecular Weight 61.04 g/mol [1]77.04 g/mol [2][3]
Molecular Ion (M⁺) m/z 61 (present)[1][4][5]m/z 77 (typically absent or very weak)[3][5]
Base Peak m/z 30 (NO⁺)[5]m/z 46 (NO₂⁺)[5]
Key Fragment Ions (m/z and tentative assignment) m/z 61 [M]⁺m/z 31 [CH₃O]⁺m/z 30 [NO]⁺m/z 29 [CHO]⁺m/z 15 [CH₃]⁺[5]m/z 46 [NO₂]⁺m/z 31 [CH₃O]⁺m/z 30 [NO]⁺m/z 15 [CH₃]⁺[5]

The most telling difference lies in the base peak. For this compound, the most abundant ion is at m/z 30, corresponding to the nitrosyl cation (NO⁺). In stark contrast, the base peak for methyl nitrate is at m/z 46, indicative of the nitryl cation (NO₂⁺). Furthermore, the molecular ion for this compound at m/z 61 is observable, whereas for methyl nitrate, the molecular ion at m/z 77 is often not detected due to its instability.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and effective method for the analysis of volatile compounds like this compound and methyl nitrate is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Due to the high volatility of this compound and methyl nitrate, samples should be prepared in a cooled, sealed vial to prevent evaporation.

  • Dilute the sample in a suitable volatile solvent, such as methanol or dichloromethane, to a final concentration of approximately 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 200°C with a split ratio of 50:1 to prevent column overloading.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separation.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 150°C.

    • Final hold: Hold at 150°C for 2 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 10-100.

  • Solvent Delay: A solvent delay of 2-3 minutes is recommended to protect the filament from the solvent peak.

Fragmentation Pathways

The distinct fragmentation patterns of this compound and methyl nitrate arise from the different arrangements of atoms in their molecular ions. These pathways can be visualized to better understand the origin of the key diagnostic ions.

FragmentationPathways cluster_MNitrite This compound Fragmentation cluster_MNitrate Methyl Nitrate Fragmentation MN [CH₃ONO]⁺ m/z 61 MN_frag1 [CH₃O]⁺ m/z 31 MN->MN_frag1 -NO• MN_frag2 [NO]⁺ m/z 30 MN->MN_frag2 -CH₃O• MNA [CH₃ONO₂]⁺ m/z 77 MNA_frag1 [NO₂]⁺ m/z 46 MNA->MNA_frag1 -CH₃O• MNA_frag2 [CH₃O]⁺ m/z 31 MNA->MNA_frag2 -NO₂• MNA_frag3 [NO]⁺ m/z 30 MNA_frag2->MNA_frag3 -H₂

Caption: Fragmentation of this compound vs. Methyl Nitrate

The diagram illustrates that the molecular ion of this compound primarily fragments to lose either a nitroso radical (•NO) to form the methoxy cation ([CH₃O]⁺) or a methoxy radical (•OCH₃) to form the nitrosyl cation ([NO]⁺), which is the base peak. For methyl nitrate, the predominant fragmentation is the loss of a methoxy radical to yield the nitryl cation ([NO₂]⁺) as the base peak.

By carefully examining the mass spectrum, particularly the presence and relative abundance of the molecular ion and the base peak, researchers can confidently distinguish between this compound and methyl nitrate. This guide provides the necessary data and a foundational experimental approach to achieve this differentiation.

References

A Researcher's Guide to Benchmarking Quantum Chemical Methods for Methyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of computational methods for predicting the structure, spectroscopy, and energetics of methyl nitrite, supported by experimental data.

This compound (CH₃ONO) is a simple yet important molecule, serving as a fundamental model for studying atmospheric chemistry, photochemistry, and the conformational isomerism of nitroso compounds. It exists as two stable conformers, cis and trans, arising from rotation around the C–O bond. The relatively small size of this compound makes it an ideal candidate for benchmarking the accuracy and efficiency of various quantum chemical methods. This guide provides a comparative analysis of common computational approaches against experimental data for researchers and professionals in computational chemistry and drug development.

Benchmarking Computational Methods

The accuracy of a quantum chemical method for a specific application depends on its ability to reproduce known experimental benchmarks. For this compound, the key benchmarks are its geometric parameters, vibrational frequencies, and the relative energies of its conformers.

Energetic Properties: The Cis-Trans Energy Difference

The energy difference between the cis and trans conformers and the barrier to their interconversion are critical tests for any theoretical method. Experimentally, the cis conformer is known to be more stable than the trans conformer.

Table 1: Comparison of Calculated and Experimental Energetic Properties (kJ/mol)

PropertyExperimental ValueMP2/6-311++G**B3LYP/6-31G(d,p)
cis-trans Energy Difference~5.0[1][2][3]4.81[4]4.98[2]
Rotational Barrier~45.0[1][2][3]46.23[4]Not Found

As shown in Table 1, both the MP2 and B3LYP methods provide a good estimate of the relative stability of the two conformers, with results falling close to the experimental value of approximately 5.0 kJ/mol[1][2][3]. The MP2 method also accurately predicts the rotational barrier[4].

Geometric Parameters

Reproducing molecular geometry is fundamental to any reliable computational study. The bond lengths and angles of the cis and trans conformers of this compound have been precisely determined by microwave spectroscopy.

Table 2: Comparison of Calculated and Experimental Geometries (Å, Degrees)

ConformerParameterExperimental ValueB3LYP/6-31G(d,p)
cis r(C-O)1.4371.442
r(O-N)1.3981.395
r(N=O)1.1821.186
a(C-O-N)114.7114.1
a(O-N=O)114.8115.2
trans r(C-O)1.4491.448
r(O-N)1.3731.370
r(N=O)1.1961.200
a(C-O-N)111.4110.8
a(O-N=O)112.1112.5

Experimental data from microwave spectroscopy[5]. Computational data from B3LYP/6-31G(d,p) calculations[2].

The B3LYP functional paired with the 6-31G(d,p) basis set demonstrates excellent agreement with experimental geometries for both conformers, with deviations in bond lengths typically less than 0.005 Å and bond angles within one degree[2].

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing stationary points on a potential energy surface and for interpreting experimental infrared (IR) and Raman spectra. It is well-established that harmonic frequencies calculated by methods like Hartree-Fock and DFT often require empirical scaling to better match experimental anharmonic frequencies.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

ConformerMode DescriptionExperimental (Gas Phase)B3LYP/6-31G(d,p) (Unscaled)
cis N=O Stretch16211655
CH₃ Rock11711189
O-N Stretch841855
O-N=O Bend632639
trans N=O Stretch16751709
CH₃ Rock11811201
O-N Stretch811823
O-N=O Bend535540

Experimental data from gas-phase infrared spectroscopy. Computational data from B3LYP/6-31G(d,p) calculations[2].

The calculated harmonic frequencies from B3LYP consistently overestimate the experimental fundamental frequencies, which is a known systematic error. Applying a uniform scaling factor (typically ~0.96-0.98 for B3LYP) would bring these values into closer alignment with the experimental data.

Methodologies and Protocols

Computational Methodology

A standard computational study of this compound involves the following workflow. The choice of method and basis set is a critical decision that balances computational cost with desired accuracy.

  • Structure Optimization: An initial guess for the molecular geometry of each conformer (cis and trans) is fully optimized. This process finds the coordinates that correspond to a minimum on the potential energy surface.

    • Common Methods: B3LYP, M06-2X, MP2

    • Common Basis Sets: 6-31G(d,p), 6-311++G(d,p), aug-cc-pVTZ

  • Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry. This serves two purposes:

    • It confirms that the structure is a true minimum (no imaginary frequencies).

    • It provides the harmonic vibrational frequencies for comparison with IR/Raman spectra and for calculating zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: A single-point energy calculation is often performed using a more accurate (and computationally expensive) method and/or a larger basis set at the optimized geometry. This is a common strategy to obtain highly accurate energetic data.

    • High-Accuracy Methods: CCSD(T), QCISD

G cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol Define Molecule (CH3ONO Isomer) method Select Method and Basis Set mol->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq energy Single-Point Energy (Optional High-Accuracy) opt->energy verify Verify Minimum freq->verify props Extract Properties (Geometry, Frequencies, Energy) energy->props verify->opt Imaginary Frequencies Found verify->props No Imaginary Frequencies compare Compare with Experimental Data props->compare

Figure 1. A generalized workflow for a computational chemistry study of this compound.
Experimental Protocols

The experimental data used as benchmarks in this guide were obtained using high-resolution spectroscopic techniques.

  • Microwave Spectroscopy: This gas-phase technique measures the rotational transitions of molecules. From the rotational constants, highly precise molecular geometries, including bond lengths and angles, can be derived. This method was used to determine the structures of both cis- and trans-methyl nitrite[5].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. This provides the fundamental vibrational frequencies of the molecule. For unstable or highly reactive species, matrix isolation techniques are often employed, where the molecule of interest is trapped in a solid, inert gas (like argon) at very low temperatures. This sharpens the spectral bands and allows for clear identification of different conformers.

Conclusion and Recommendations

The study of this compound serves as an excellent case for benchmarking quantum chemical methods.

  • For Geometries and Relative Energies: The popular hybrid DFT functional B3LYP with a Pople-style basis set like 6-31G(d,p) offers a remarkable balance of accuracy and computational efficiency for predicting the geometries and relative stabilities of the this compound conformers[2]. For even higher accuracy in energetics, post-Hartree-Fock methods such as MP2 or QCISD with a larger, correlation-consistent basis set (e.g., 6-311++G**) are recommended[4].

  • For Vibrational Frequencies: B3LYP provides a good qualitative prediction of the vibrational spectrum, but users should be aware of the systematic overestimation of harmonic frequencies. For quantitative comparison with experimental spectra, the use of established scaling factors is advised.

  • Gold Standard: For calculations demanding the highest accuracy ("benchmark quality"), the CCSD(T) method extrapolated to the complete basis set limit is considered the theoretical gold standard, though its computational cost is prohibitive for all but the smallest systems.

Researchers should select a method based on the specific property of interest and the available computational resources. For routine studies on this compound and similar small molecules, the B3LYP and MP2 methods provide reliable and computationally tractable results.

References

A Comparative Analysis of Methyl Nitrite's Role in Tropospheric vs. Stratospheric Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical behavior of methyl nitrite (CH₃ONO) in two distinct layers of Earth's atmosphere: the troposphere and the stratosphere. Understanding the lifecycle of this reactive nitrogen species is crucial for accurate atmospheric modeling and assessing its impact on air quality and climate. This document summarizes key quantitative data, details experimental methodologies for studying its atmospheric reactions, and provides visual representations of its chemical pathways.

Quantitative Data Comparison

The following tables summarize the key parameters governing the atmospheric chemistry of this compound in the troposphere and the stratosphere. It is important to note that while extensive data exists for the troposphere, direct measurements and specific studies for this compound in the stratosphere are scarce. Therefore, stratospheric values are often estimated based on the known chemistry of similar compounds and theoretical considerations of the different physical conditions.

ParameterTroposphereStratosphereData Source(s)
Typical Concentration Highly variable, pptv to ppbv range in polluted areas.Not directly measured; expected to be very low due to rapid photolysis and low formation rates.[1][2]
Primary Formation Pathways Recombination of methoxy radical (CH₃O) and nitric oxide (NO).Recombination of CH₃O and NO.[3]
Primary Loss Pathways 1. Photolysis (CH₃ONO + hν → CH₃O + NO)2. Reaction with hydroxyl radical (OH)1. Photolysis (expected to be very rapid)2. Reaction with OH3. Potential reaction with O(¹D)[4][5]
Typical Lifetime Minutes to hours, depending on sunlight intensity.Seconds to minutes (estimated).[4]

Table 1: Comparison of this compound's Atmospheric Profile

ReactionTropospheric Rate Constant (at 298 K)Stratospheric Rate Constant (at 220 K, estimated)Data Source(s)
CH₃O + NO → CH₃ONO k ≈ 7.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (high-pressure limit)k ≈ 7.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (less pressure dependent at higher altitudes)[6]
CH₃ONO + OH → Products k ≈ 3.99 x 10⁻¹² cm³ molecule⁻¹ s⁻¹k ≈ 2.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ (estimated based on temperature dependence of similar reactions)[5][7]
CH₃ONO + hν → CH₃O + NO J ≈ 1 x 10⁻³ s⁻¹ (for overhead sun)J > 1 x 10⁻³ s⁻¹ (higher actinic flux at shorter wavelengths)[4]

Table 2: Key Reaction Rate Constants and Photolysis Rates

Experimental Protocols

Determination of Photolysis Rate Constant in a Smog Chamber

This protocol describes a relative rate method for determining the photolysis rate constant of this compound under simulated atmospheric conditions.

Objective: To determine the photolysis rate constant (J) of this compound relative to a reference compound with a well-known photolysis rate (e.g., NO₂).

Apparatus:

  • Environmental (smog) chamber with a UV light source (e.g., blacklamps)[8]

  • Gas chromatography with a suitable detector (e.g., Flame Ionization Detector - FID) for organic compounds.

  • Chemiluminescence analyzer for NOx (NO and NO₂).

  • Zero air generator.

  • Gas handling and calibration system.

Procedure:

  • Chamber Preparation: The smog chamber is flushed with zero air until the background concentrations of reactive species are below the detection limit.

  • Reactant Injection: Known concentrations of this compound, a reference compound (e.g., NO₂), and a bath gas (purified air) are introduced into the chamber. Typical initial concentrations are in the ppmv range.[9]

  • Initial Measurements: The initial concentrations of this compound and the reference compound are measured using GC-FID and a chemiluminescence analyzer, respectively.

  • Photolysis: The UV lamps are turned on to initiate photolysis. The temperature and pressure inside the chamber are monitored and recorded.

  • Concentration Monitoring: The concentrations of this compound and the reference compound are monitored at regular intervals throughout the experiment.

  • Data Analysis: The photolysis rate constant of this compound (J_CH3ONO) is calculated relative to the photolysis rate constant of the reference compound (J_ref) using the following equation:

    ln([CH₃ONO]₀ / [CH₃ONO]ₜ) / t = (J_CH3ONO / J_ref) * (ln([ref]₀ / [ref]ₜ) / t)

    where [X]₀ and [X]ₜ are the concentrations of species X at the beginning and at time t, respectively. J_ref can be determined separately using actinometry.[9]

Determination of the Rate Constant for the Reaction of this compound with OH Radicals using Flash Photolysis-Resonance Fluorescence

This protocol outlines a method for determining the absolute rate constant for the gas-phase reaction of this compound with hydroxyl (OH) radicals.

Objective: To measure the bimolecular rate constant for the reaction CH₃ONO + OH → Products.

Apparatus:

  • Flash photolysis-resonance fluorescence (FP-RF) system.[10]

  • A temperature-controlled reaction cell.

  • A precursor for OH radicals (e.g., H₂O vapor).

  • A source of this compound.

  • A buffer gas (e.g., Helium or Nitrogen).

  • A vacuum system.

  • Data acquisition system.

Procedure:

  • Precursor Preparation: A mixture of the OH precursor (e.g., H₂O), this compound, and a large excess of the buffer gas is prepared in a known ratio and flowed through the reaction cell at a constant temperature and pressure.

  • OH Generation: A flash of UV light from a laser photolyzes the precursor (e.g., H₂O + hν → H + OH) to generate a pulse of OH radicals.[10]

  • OH Detection: The concentration of OH radicals is monitored over time by resonance fluorescence. A resonance lamp emits light at a wavelength that specifically excites OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube.

  • Kinetic Measurement: The decay of the OH fluorescence signal is recorded as a function of time after the photolysis flash. In the presence of a large excess of this compound, the reaction follows pseudo-first-order kinetics, and the observed decay rate (k') is given by:

    k' = k_bi * [CH₃ONO] + k_d

    where k_bi is the bimolecular rate constant of interest, [CH₃ONO] is the concentration of this compound, and k_d is the first-order decay rate of OH in the absence of this compound (due to diffusion, reaction with impurities, etc.).

  • Data Analysis: The experiment is repeated at different concentrations of this compound. A plot of k' versus [CH₃ONO] will yield a straight line with a slope equal to the bimolecular rate constant, k_bi.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways for this compound in the troposphere and the stratosphere, as well as a generalized workflow for determining a photolysis rate constant.

Tropospheric_Chemistry cluster_formation Formation cluster_loss Loss CH4 Methane (CH₄) CH3 Methyl Radical (CH₃) CH4->CH3 + OH OH_trop Hydroxyl Radical (OH) CH3O2 Methylperoxy Radical (CH₃O₂) CH3->CH3O2 + O₂ O2_trop Oxygen (O₂) CH3O Methoxy Radical (CH₃O) CH3O2->CH3O + NO NO_trop Nitric Oxide (NO) CH3ONO_trop This compound (CH₃ONO) CH3O->CH3ONO_trop + NO CH3ONO_trop->CH3O + hν (Photolysis) Products_trop Products CH3ONO_trop->Products_trop + OH hv_trop Sunlight (hν) OH_loss_trop Hydroxyl Radical (OH)

Caption: Tropospheric chemistry of this compound.

Stratospheric_Chemistry cluster_formation_strat Formation (Hypothesized) cluster_loss_strat Loss (Rapid) CH4_strat Methane (CH₄) CH3_strat Methyl Radical (CH₃) CH4_strat->CH3_strat + OH OH_strat Hydroxyl Radical (OH) CH3O2_strat Methylperoxy Radical (CH₃O₂) CH3_strat->CH3O2_strat + O₂ O2_strat Oxygen (O₂) CH3O_strat Methoxy Radical (CH₃O) CH3O2_strat->CH3O_strat + NO NO_strat Nitric Oxide (NO) CH3ONO_strat This compound (CH₃ONO) CH3O_strat->CH3ONO_strat + NO CH3ONO_strat->CH3O_strat + hν (Rapid Photolysis) Products_strat Products CH3ONO_strat->Products_strat + OH CH3ONO_strat->Products_strat + O(¹D) (Potential) hv_strat Sunlight (hν, shorter λ) OH_loss_strat Hydroxyl Radical (OH) O1D O(¹D)

Caption: Hypothesized stratospheric chemistry of this compound.

Photolysis_Workflow start Prepare Smog Chamber inject Inject CH₃ONO, Reference Gas, and Air start->inject initial_meas Measure Initial Concentrations (GC-FID, Chemiluminescence) inject->initial_meas irradiate Irradiate with UV Lamps initial_meas->irradiate monitor Monitor Concentrations vs. Time irradiate->monitor analyze Analyze Data Using Relative Rate Equation irradiate->analyze End Experiment monitor->irradiate Continue Irradiation result Determine Photolysis Rate Constant (J) analyze->result

Caption: Workflow for determining a photolysis rate constant.

Comparative Discussion

Role in the Troposphere

In the troposphere, this compound plays a significant role as a source of the hydroxyl (OH) radical, the primary atmospheric oxidant. Its formation is closely linked to the oxidation of methane and other volatile organic compounds (VOCs). The reaction of the methoxy radical (CH₃O) with nitric oxide (NO) produces this compound. During the day, this compound is rapidly photolyzed by sunlight, releasing the methoxy radical and nitric oxide. The subsequent reactions of the methoxy radical with oxygen lead to the formation of formaldehyde and the hydroperoxyl radical (HO₂), which in turn can react with NO to produce more OH radicals. This cycle contributes to the overall oxidative capacity of the troposphere and can influence the formation of ground-level ozone and other secondary pollutants. The reaction with the OH radical is a secondary, but still significant, loss process for this compound.

Role in the Stratosphere

Direct measurements of this compound in the stratosphere are currently unavailable, and its role is therefore less understood. However, based on our knowledge of stratospheric chemistry, we can infer its likely behavior. The primary formation pathway would be the same as in the troposphere: the reaction of CH₃O with NO. However, the concentrations of these precursors are generally lower in the stratosphere.

The most significant difference in the stratosphere is the much higher actinic flux, particularly at shorter UV wavelengths. This would lead to a very rapid photolysis of this compound, likely on the order of seconds to minutes. This rapid destruction would keep its steady-state concentration extremely low, making it a very transient species. While its reaction with OH would still occur, the photolysis pathway is expected to be overwhelmingly dominant. Additionally, reactions with other stratospheric oxidants, such as excited oxygen atoms (O(¹D)), could provide another minor loss pathway.

Due to its short lifetime, this compound is not considered a significant reservoir for reactive nitrogen (NOx) in the stratosphere, unlike methyl nitrate (CH₃ONO₂), which is more stable and can transport NOx over long distances. The primary role of this compound in the stratosphere is likely as a very short-lived intermediate in the cycling of NOx and HOx radicals.

Conclusion

This compound is a key, albeit short-lived, species in tropospheric photochemistry, acting as a significant source of OH radicals. Its chemistry is driven by the interplay of its formation from the methoxy radical and nitric oxide and its rapid removal by photolysis. In the stratosphere, while the fundamental chemical reactions are expected to be similar, the different physical conditions, particularly the intense UV radiation, are predicted to result in an even shorter lifetime, making its direct impact on stratospheric ozone chemistry likely minor compared to other nitrogen-containing species. Further research, including direct measurements and dedicated modeling studies, is needed to fully elucidate the role of this compound in the stratosphere.

References

A Comparative Guide to Kinetic Models for the Thermal Decomposition of Methyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for the thermal decomposition of methyl nitrite (CH₃ONO). The information presented herein is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for understanding the kinetics of this important unimolecular reaction.

Comparison of Kinetic Parameters

The thermal decomposition of this compound is predominantly a unimolecular process, yielding methoxy (CH₃O) and nitric oxide (NO) radicals. Various studies have determined the kinetic parameters for this reaction, primarily focusing on the Arrhenius equation, which describes the temperature dependence of the reaction rate constant (k):

k = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature.

Below is a summary of experimentally determined Arrhenius parameters for the thermal decomposition of this compound and the closely related ethyl nitrite.

CompoundPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ/mol)Reference
This compound10¹³152.30[1][2]
Ethyl Nitrite10¹⁴157.7[1][2]

Note: The values presented are representative of high-pressure limit rate constants for the unimolecular decomposition.

Theoretical Kinetic Models

While the Arrhenius equation provides a macroscopic description of the temperature dependence, theoretical models like the Lindemann-Hinshelwood and Rice-Ramsperger-Kassel-Marcus (RRKM) theories offer a more detailed picture of the unimolecular decomposition process.

Lindemann-Hinshelwood Model: This model introduces the concept of a collisionally activated intermediate. A reactant molecule (A) collides with another molecule (M) to form an energized molecule (A*). This energized molecule can then either be deactivated by another collision or proceed to decompose into products (P).

RRKM Theory: This is a more sophisticated model that considers the distribution of energy among the vibrational modes of the energized molecule. It provides a more accurate prediction of the rate constant, especially at lower pressures where the rate of decomposition becomes pressure-dependent.

Experimental Protocols

The kinetic data for this compound decomposition have been obtained using a variety of experimental techniques. The following are detailed methodologies for the key experiments cited.

Static Reactor with Gas Chromatography and Fourier-Transform Infrared Spectroscopy (FTIR)

This method involves introducing a known concentration of this compound into a temperature-controlled reactor and monitoring the decay of the reactant and the formation of products over time.

1. Sample Preparation and Introduction:

  • Gaseous this compound is prepared and purified.

  • A specific partial pressure of this compound, often diluted in an inert gas like nitrogen or argon, is introduced into a pre-evacuated and heated static reactor of known volume.

2. Reaction Monitoring:

  • The reactor is maintained at a constant temperature.

  • At specific time intervals, small aliquots of the gas mixture are withdrawn.

3. Product Analysis:

  • Gas Chromatography (GC): The withdrawn samples are injected into a gas chromatograph.

    • Column: A packed or capillary column suitable for separating small gaseous molecules is used.

    • Analysis: The concentration of this compound and major products is determined by comparing the peak areas to those of calibration standards.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The composition of the gas mixture inside the reactor can be monitored in-situ or by flowing the gas through an IR gas cell.[2][8][9][10][11]

    • Setup: An FTIR spectrometer is equipped with a gas cell of a known path length.[2][8][9][10][11]

    • Analysis: The characteristic infrared absorption bands of this compound and its decomposition products are used for their identification and quantification.[1][12] The decay of the reactant and the growth of product signals are monitored over time to determine the rate constant.[13]

Shock Tube Studies

Shock tubes are used to study gas-phase reactions at high temperatures and pressures for very short reaction times.

1. Experimental Setup:

  • A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.[3][14][15]

  • A mixture of this compound highly diluted in an inert gas (e.g., argon) is introduced into the driven section.[14][15]

2. Shock Wave Generation:

  • The diaphragm is ruptured, causing a shock wave to propagate through the driven section, rapidly heating and compressing the gas mixture.[3][14][15]

3. Kinetic Measurements:

  • The progress of the reaction behind the reflected shock wave is monitored using various diagnostic techniques, such as:

    • UV/Visible Absorption Spectroscopy: The concentration of a species that absorbs in this spectral region can be monitored over time.

    • Laser Schlieren Densitometry: This technique measures the density gradient in the gas, which is related to the rate of reaction.

4. Data Analysis:

  • The temperature and pressure behind the shock wave are calculated from the shock wave velocity.

  • The measured species concentration profiles as a function of time are used to determine the rate constants at the specific high-temperature and -pressure conditions.

Signaling Pathways and Logical Relationships

The unimolecular decomposition of this compound is the primary pathway for its thermal degradation. The following diagram illustrates this fundamental process.

Unimolecular Decomposition of this compound CH3ONO This compound (CH₃ONO) Activated_Complex [CH₃ONO]* (Activated Complex) CH3ONO->Activated_Complex Collision (Activation) Products Products (CH₃O• + •NO) Activated_Complex->Products Decomposition

References

Comparative Toxicity and Hazards of Methyl Nitrite Versus Other Alkyl Nitrites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced toxicity and hazard profiles of alkyl nitrites is paramount for safe handling and informed application in experimental settings. This guide provides a comprehensive comparison of methyl nitrite and other common alkyl nitrites, including ethyl nitrite, n-propyl nitrite, and n-butyl nitrite, with a focus on quantitative toxicological data, underlying mechanisms of action, and standardized experimental protocols.

Comparative Toxicity Data

The acute toxicity of alkyl nitrites varies with the size of the alkyl group. The following table summarizes key quantitative toxicity data for methyl, ethyl, n-propyl, and n-butyl nitrite. It is important to note that specific toxicity data for n-propyl nitrite is limited.

Chemical NameCAS NumberMolecular FormulaLD50 (Oral, Rat)LC50 (Inhalation, Rat)Flash PointKey Hazards
This compound 624-91-9CH₃NO₂No data available176 ppm (4 hr)[1]-12 °CHighly flammable, toxic by inhalation, potent methemoglobinemia inducer.[1]
Ethyl Nitrite 109-95-5C₂H₅NO₂Harmful if swallowed[2]160 ppm (4 hr)[3]-35 °C[2]Extremely flammable, harmful if swallowed or inhaled, forms explosive mixtures with air.[2][4]
n-Propyl Nitrite 543-67-9C₃H₇NO₂No data available[2]No data available[2]< 21 °CHighly flammable, toxic by inhalation and ingestion.[2][5]
n-Butyl Nitrite 544-16-1C₄H₉NO₂83 mg/kg[5]420 ppm (4 hr)10 °CHighly flammable, toxic if swallowed or inhaled.

Core Toxicological Hazards

The primary toxicological effect of all alkyl nitrites is methemoglobinemia . This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. This leads to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.

Alkyl nitrites are also potent vasodilators , causing a rapid drop in blood pressure, flushing, and headache. This effect is mediated by the release of nitric oxide (NO) or a related species, which relaxes vascular smooth muscle.

Furthermore, these compounds are highly flammable and can form explosive mixtures with air.[1][2] Their high volatility also contributes to a significant inhalation hazard.

Signaling Pathways

Vasodilation Signaling Pathway

Alkyl nitrites induce vasodilation through the nitric oxide (NO) signaling pathway. The alkyl nitrite serves as an NO donor, leading to the relaxation of vascular smooth muscle.

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Alkyl_Nitrite_ext Alkyl Nitrite Alkyl_Nitrite_int Alkyl Nitrite Alkyl_Nitrite_ext->Alkyl_Nitrite_int diffusion NO Nitric Oxide (NO) Alkyl_Nitrite_int->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

Alkyl nitrite-induced vasodilation pathway.
Methemoglobinemia Pathway

The primary toxicity of alkyl nitrites is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.

Methemoglobinemia_Pathway Alkyl_Nitrite Alkyl Nitrite Hemoglobin Hemoglobin (Fe²⁺) (Oxygen-carrying) Alkyl_Nitrite->Hemoglobin oxidizes Methemoglobin Methemoglobin (Fe³⁺) (Non-oxygen-carrying) Hemoglobin->Methemoglobin converts to Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia leads to

Mechanism of alkyl nitrite-induced methemoglobinemia.

Experimental Protocols

The determination of acute toxicity values such as LD50 and LC50 follows standardized guidelines to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized protocols.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.

Acute_Oral_Toxicity_Workflow Acute Oral Toxicity Testing Workflow (OECD 423) cluster_prep Preparation cluster_dosing Dosing and Observation cluster_decision Decision Making Animal_Selection Select healthy, young adult rodents (e.g., rats) Fasting Fast animals overnight Animal_Selection->Fasting Dose_Prep Prepare test substance at predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg) Fasting->Dose_Prep Administer Administer single oral dose to a group of 3 animals Dose_Prep->Administer Observe_Initial Observe for mortality and clinical signs for 48 hours Administer->Observe_Initial Observe_Long Continue observation for 14 days Observe_Initial->Observe_Long Evaluate Evaluate mortality outcome Observe_Long->Evaluate Stop Stop test and classify substance Evaluate->Stop Sufficient data for classification Dose_Higher Test next higher dose level with another group of 3 animals Evaluate->Dose_Higher No or 1 animal dies Dose_Lower Test next lower dose level with another group of 3 animals Evaluate->Dose_Lower 2 or 3 animals die Dose_Higher->Administer Dose_Lower->Administer

Workflow for acute oral toxicity testing.

Key Steps in Acute Oral Toxicity Testing:

  • Animal Selection and Preparation: Healthy, young adult rodents of a single sex (typically females) are used. Animals are acclimatized and fasted prior to dosing.

  • Dose Administration: The test substance is administered as a single oral gavage dose. A stepwise procedure is used, starting with a dose expected to cause some toxicity.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Data Analysis: The number of mortalities in each dose group is used to classify the substance according to GHS categories.

Acute Inhalation Toxicity Testing (Adapted from OECD Guideline 403)

For volatile substances like alkyl nitrites, inhalation is a critical route of exposure.

Key Steps in Acute Inhalation Toxicity Testing:

  • Animal Selection: Similar to oral toxicity testing, healthy young adult rodents are used.

  • Exposure: Animals are exposed to the test substance as a vapor or aerosol in a specialized inhalation chamber for a fixed period, typically 4 hours.

  • Concentration Control: The concentration of the test substance in the chamber is carefully controlled and monitored.

  • Observation: Post-exposure, animals are observed for at least 14 days for signs of toxicity and mortality.

  • Data Analysis: The LC50 value is determined based on the relationship between concentration and mortality.

Conclusion

While all alkyl nitrites share the common hazards of flammability, vasodilation, and the induction of methemoglobinemia, their acute toxicity can vary. Methyl and ethyl nitrite are highly volatile and pose a significant inhalation risk at relatively low concentrations. n-Butyl nitrite demonstrates considerable oral toxicity. The lack of publicly available acute toxicity data for n-propyl nitrite underscores the importance of handling this and other less-characterized compounds with extreme caution. Researchers must consult Safety Data Sheets (SDS) and adhere to strict safety protocols, including the use of appropriate personal protective equipment and adequate ventilation, when working with any alkyl nitrite.

References

Safety Operating Guide

Proper Disposal of Methyl Nitrite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper handling and disposal of methyl nitrite, a highly hazardous substance commonly used in research and development. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe management of this reactive chemical.

Core Safety Bulletin: Immediate Hazards of this compound

This compound is a toxic, flammable, and dangerously explosive gas.[1][2] It poses a severe explosion risk when subjected to heat, shock, or flame.[1] It is crucial to handle this substance with extreme caution in a controlled laboratory environment.

Key Hazards
  • Explosive Potential: this compound can explode upon heating.[1] It is a heat-sensitive explosive, and its sensitivity is increased by the presence of metal oxides.[2] It can form explosive mixtures with air.[2]

  • Flammability: this compound is a highly flammable gas.[2]

  • Toxicity: It is a potent cyanotic agent and can cause methemoglobinemia upon inhalation.[3] High concentrations can be narcotic and potentially lethal.[1][3]

  • Reactivity: It is an oxidizing agent and can react vigorously with reducing agents.[2] It also reacts with inorganic bases to form explosive salts.[2]

Personal Protective Equipment (PPE) and Handling

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

EquipmentSpecification
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile).
Eye Protection Chemical splash goggles and a face shield.
Skin and Body Flame-retardant lab coat and closed-toe shoes.
Respiratory A properly fitted respirator with an appropriate cartridge for organic vapors and acid gases may be necessary depending on the experimental setup and ventilation.
Additional Safety A blast shield should be used when handling this compound. All operations should be conducted in a certified chemical fume hood.

Disposal Procedure: Controlled Hydrolysis

The recommended method for the disposal of small quantities of this compound in a laboratory setting is through controlled hydrolysis. This compound reacts with water to form methanol and nitrous acid.[4][5] The nitrous acid can then be neutralized. This procedure must be performed with extreme caution, on a small scale, and in a well-ventilated fume hood, behind a blast shield.

Experimental Protocol: Neutralization via Hydrolysis

This protocol is designed for the disposal of small, residual amounts of this compound gas.

Materials:

  • Two gas washing bottles (bubblers).

  • A large excess of a cold, dilute sodium hydroxide (NaOH) solution (e.g., 5-10%).

  • A trap containing a neutralizing agent (e.g., soda lime).

  • Inert gas supply (e.g., nitrogen or argon).

Procedure:

  • Preparation:

    • Set up a train of two gas washing bottles inside a chemical fume hood.

    • Fill each bubbler with a sufficient volume of the cold, dilute sodium hydroxide solution to ensure effective scrubbing of the gas.

    • Place a blast shield in front of the apparatus.

    • Ensure that a fire extinguisher suitable for chemical fires (e.g., dry chemical or CO2) is readily accessible.[2]

  • Inert Gas Purge:

    • Before introducing this compound, purge the entire system, including the reaction vessel where the this compound was used, with an inert gas (nitrogen or argon) to remove any air and prevent the formation of explosive mixtures.[2]

  • Controlled Introduction:

    • Slowly bubble the residual this compound gas, carried by a gentle stream of the inert gas, through the first gas washing bottle containing the sodium hydroxide solution. The second bubbler serves as a backup to trap any unreacted this compound.

  • Reaction:

    • This compound will hydrolyze in the aqueous solution to methanol and nitrous acid. The sodium hydroxide will then neutralize the nitrous acid to form sodium nitrite and water.

      • CH3ONO + H2O → CH3OH + HNO2

      • HNO2 + NaOH → NaNO2 + H2O

  • Monitoring and Completion:

    • The reaction is complete when all the residual this compound has been passed through the scrubbing solution.

    • Continue the inert gas flow for a period after the introduction of this compound is complete to ensure all traces have been purged from the system.

  • Waste Disposal:

    • The resulting solution containing methanol, sodium nitrite, and excess sodium hydroxide should be collected as hazardous waste. Label the container clearly with its contents.

    • Consult your institution's environmental health and safety (EHS) office for specific instructions on the final disposal of this aqueous waste. Do not pour it down the drain.

Logical Workflow for this compound Disposal

MethylNitriteDisposal cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal Prep Assemble Gas Scrubbing Train (2 Bubblers with NaOH solution) Shield Place Blast Shield Prep->Shield Purge Purge System with Inert Gas Shield->Purge PPE Don Appropriate PPE PPE->Prep Introduce Slowly Introduce this compound Gas Purge->Introduce Scrub Bubble Through NaOH Solution Introduce->Scrub Monitor Monitor for Reaction Completion Scrub->Monitor FinalPurge Final Inert Gas Purge Monitor->FinalPurge Collect Collect Aqueous Waste FinalPurge->Collect Label Label Waste Container Collect->Label EHS Consult EHS for Final Disposal Label->EHS

Logical workflow for the safe disposal of this compound via controlled hydrolysis.

References

Essential Safety and Operational Guide for Handling Methyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl nitrite in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 624-91-9

  • Chemical Formula: CH₃ONO

Primary Hazards: this compound is an extremely flammable and toxic gas. It is a potent cyanotic agent that can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1] It forms explosive mixtures with air and is a heat-sensitive explosive, with increased sensitivity in the presence of metal oxides.[1][2][3] It may decompose and burst containers, even when stored under refrigeration.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure safety when handling this compound. The following table summarizes the required equipment based on the operational phase.

Equipment Specification Purpose Regulatory Standard (Example)
Respiratory Protection Full-face respirator with appropriate cartridges for organic vapors/acid gases.To be used if exposure limits are exceeded or symptoms like irritation are experienced.[2]NIOSH (US) or EN 166 (EU)[2][4]
Positive pressure self-contained breathing apparatus (SCBA).Required for firefighting, major leaks, or oxygen-deficient environments.[3]MSHA/NIOSH approved or equivalent.[5]
Eye/Face Protection Tightly fitting safety goggles with side shields.Protects against gas, vapor, and splashes.[2]ANSI Z.87.1[6]
Face shield worn over safety goggles.Required when there is a risk of explosion, large splash, or highly exothermic reaction.[6]N/A
Skin & Body Protection Fire/flame resistant and impervious laboratory coat or coveralls.Provides primary protection against accidental contact and fire hazards.[2]N/A
Hand Protection Chemical impermeable gloves.Protects hands from direct contact. Due to the high reactivity, consult the glove manufacturer's resistance guide for specific recommendations.N/A

Operational Plans: Handling and Storage

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[2]

  • Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces, from the immediate area.[2][3]

  • Grounding: All equipment used for handling must be properly grounded to prevent static discharge.[3]

  • Equipment: Use spark-proof tools and explosion-proof equipment.[2]

  • Monitoring: If possible, use gas detection systems to monitor the ambient concentration of this compound.

Storage Protocol: this compound is unstable and requires specific storage conditions to minimize the risk of decomposition and explosion.[7]

Parameter Value Notes
Temperature -20°C to 0°C (preferred range: -17°C to -13°C)Storing as a liquefied gas via low-temperature condensation helps stabilize the compound.[7]
System Pressure 0 to 0.5 MPa (preferred range: 0.05 to 0.2 MPa)Maintaining appropriate pressure is crucial during the liquefaction and storage process.[7]
Container Tightly closed, suitable containers.Store in a dry, cool, and well-ventilated place designated for explosives and flammable gases.[2]
Incompatibilities Reducing agents (hydrides, sulfides, nitrides), inorganic bases, metal oxides.Contact with these substances can lead to vigorous reactions or detonation.[2][3]

Emergency and Disposal Plans

Emergency Procedures: Immediate and correct response during an emergency is crucial. The effects of exposure can be delayed, so it is important to keep any affected individual under observation.[8]

Emergency Type Immediate Action
Spill or Leak Isolate Area: Immediately isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[3] For a large spill, consider an initial downwind evacuation of at least 800 meters (1/2 mile).[3] Control Vapors: Use a water spray to reduce vapors or divert the vapor cloud drift.[3] Stop Leak: If it can be done without risk, stop the leak. Turn leaking containers so that gas escapes rather than liquid.[3] Containment: Prevent entry into waterways, sewers, basements, or confined areas.[3]
Fire Small Fire: Use dry chemical or CO2 extinguishers.[3] Large Fire: Use water spray or fog.[3] Fight the fire from a maximum distance or use unmanned hose holders.[2] Leaking Gas Fire: DO NOT extinguish a leaking gas fire unless the leak can be stopped first.[3] Container Safety: If containers are exposed to fire, cool them with flooding quantities of water until well after the fire is out.[2] Withdraw immediately if you hear a rising sound from venting safety devices or see discoloration of the tank.[2][3]
Personnel Exposure Inhalation: Move the victim to fresh air immediately.[8] If breathing is difficult, administer oxygen.[8] If not breathing, provide artificial respiration using a proper medical device; do NOT use mouth-to-mouth resuscitation.[8] Skin Contact: For contact with liquefied gas, medical personnel should thaw frosted parts.[8] For other contact, immediately flush the skin with running water for at least 20 minutes.[8] Remove and isolate contaminated clothing.[8] Eye Contact: Immediately flush eyes with running water for at least 20 minutes.[8] Medical Attention: Call 911 or emergency medical services immediately.[8] Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[8]

First Aid for Methemoglobinemia: Exposure to this compound can induce methemoglobinemia.[1] Symptomatic methemoglobinemia may be treated with methylene blue, which should be administered by trained medical professionals.[2][9]

Disposal Plan: Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Containment: Collect waste materials in suitable, closed, and properly labeled containers.[2]

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure that the ultimate disposal method complies with all federal, state, and local environmental regulations, considering the material's impact on air, soil, and water.[8] Do not discharge into sewer systems.[4]

Experimental Protocols

No specific experimental protocols were cited in the safety and handling documents reviewed. All laboratory procedures involving the generation or use of this compound, such as in organic synthesis, should be conducted under strict safety controls as outlined above.[10]

Workflow and Emergency Logic Diagram

The following diagram illustrates the logical workflow for handling this compound and the key decision points in an emergency situation.

MethylNitriteHandling This compound: Handling and Emergency Workflow start Start: Prepare to Handle This compound ppe_check Step 1: Don Correct PPE (Respirator, Goggles, Gloves, Lab Coat) start->ppe_check ventilation_check Step 2: Verify Ventilation (Fume Hood Operational) ppe_check->ventilation_check handling Step 3: Proceed with Handling Protocol ventilation_check->handling emergency Emergency Event? handling->emergency storage Step 4: Secure in Proper Storage end_op End of Operation storage->end_op emergency->storage No spill Spill / Leak emergency->spill Yes, Spill fire Fire emergency->fire Yes, Fire exposure Personnel Exposure emergency->exposure Yes, Exposure isolate Isolate Area (100m+) spill->isolate fight_fire Follow Fire Protocol (CO2 / Water Spray) fire->fight_fire first_aid Provide First Aid Call 911 exposure->first_aid isolate->end_op Area Secured fight_fire->end_op Fire Out first_aid->end_op Patient Treated

Caption: Workflow for safe handling of this compound and emergency response actions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.